molecular formula C9H7I3N2O3 B048496 Diatrizoic acid EP impurity A CAS No. 1713-07-1

Diatrizoic acid EP impurity A

Numéro de catalogue: B048496
Numéro CAS: 1713-07-1
Poids moléculaire: 571.88 g/mol
Clé InChI: XCNHOBHCZBIGJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid is a critical iodinated organic intermediate primarily employed in the sophisticated synthesis of non-ionic X-ray contrast agents, such as Iopamidol and Ioversol. Its research value is derived from its densely triiodinated benzene ring, which provides the high electron density necessary for effective attenuation of X-rays, and its derivatizable amino and carboxylic acid functional groups that allow for the strategic attachment of hydrophilic side chains. The mechanism of action for the final contrast agents built upon this scaffold is based on the differential absorption of X-ray radiation by the firmly bound iodine atoms, creating a clear radiographic visualization of vascular structures, body cavities, and organs. Researchers utilize this compound to develop and refine next-generation contrast media with improved safety profiles, including lower osmolality and reduced chemotoxicity, thereby minimizing adverse physiological reactions. Its application is pivotal in preclinical studies focused on diagnostic imaging, particularly in angiography, urography, and computed tomography (CT) enhancement. This high-purity compound is offered For Research Use Only, providing scientists with a reliable and foundational building block for advancing diagnostic and pharmaceutical sciences.

Propriétés

IUPAC Name

3-acetamido-5-amino-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7I3N2O3/c1-2(15)14-8-5(11)3(9(16)17)4(10)7(13)6(8)12/h13H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNHOBHCZBIGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7I3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169055
Record name 3-Amino-5-acetamido-2,4,6-triiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-07-1
Record name 3-Amino-5-acetylamino-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-acetamido-2,4,6-triiodobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-acetamido-2,4,6-triiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(acetylamino)-5-amino-2,4,6-triiodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(ACETYLAMINO)-5-AMINO-2,4,6-TRIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANX7DM5BIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-acetamido-3-amino-2,4,6-triiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-acetamido-3-amino-2,4,6-triiodobenzoic acid is a highly substituted aromatic compound of significant interest in the pharmaceutical industry, primarily recognized as a key impurity and degradation product of the X-ray contrast agent Diatrizoic Acid.[1] A thorough understanding of its physicochemical properties is crucial for quality control, stability studies, and analytical method development. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for their determination, and visual diagrams illustrating its synthesis and relationship to its parent compound.

Chemical Identity and Structure

5-acetamido-3-amino-2,4,6-triiodobenzoic acid is structurally characterized by a benzoic acid core trisubstituted with iodine atoms at positions 2, 4, and 6. An amino group is located at position 3, and an acetamido (acetylamino) group is at position 5.[1][2] The molecule is achiral.[2][3] Its high iodine content significantly contributes to its high molecular weight and influences its chemical reactivity and physical properties.[1]

Physicochemical Properties

The physicochemical properties of a molecule are critical to its behavior in both chemical and biological systems. These properties influence its solubility, absorption, and reactivity.[1] The key quantitative data for 5-acetamido-3-amino-2,4,6-triiodobenzoic acid are summarized in the table below.

PropertyValueSource
IUPAC Name 3-acetamido-5-amino-2,4,6-triiodobenzoic acid[4]
Synonyms Diatrizoic Acid Related Compound A[5][6]
CAS Number 1713-07-1[4][6][7]
Molecular Formula C₉H₇I₃N₂O₃[2][3][4]
Molecular Weight 571.88 g/mol [2][3][4]
Melting Point 263-266 °C[8]
pKa 1.29 ± 0.10 (Predicted)[9]
logP (XLogP3) 1.9 (Computed)[4]
Aqueous Solubility Data not publicly available

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for measuring the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[10][11] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[11] Impurities tend to lower and broaden the melting range.[2][11]

Principle: This method, compliant with major pharmacopeias, involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range from the initial melting (onset point) to complete liquefaction (clear point).[1][10]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[1][2]

  • Capillary Loading: Gently tap the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder. Tap the closed end on a hard surface to compact the sample into a column of 2.5-3.5 mm height.[1][2]

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus.[2]

    • For an unknown sample, perform a rapid preliminary heating to determine an approximate melting point.[11]

    • For the accurate measurement, allow the block to cool to at least 5-10°C below the expected melting point.

    • Begin heating at a controlled rate, typically 1°C per minute, when approaching the melting point.[1][11]

  • Data Recording:

    • Record the temperature at which the substance column first collapses against the capillary wall (onset of melting).[1]

    • Record the temperature at which the sample becomes completely liquid (clear point).[1]

    • The recorded melting range is the interval between these two temperatures. At least three determinations should be performed.[12]

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property influencing bioavailability and formulation design.[13] The equilibrium shake-flask method is the gold standard for determining this value.[14][15]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or buffer of a specific pH) at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.[15]

Methodology:

  • Preparation: Add an excess amount of 5-acetamido-3-amino-2,4,6-triiodobenzoic acid to a series of vials containing aqueous media across a pH range of 1.2–6.8 (pharmacopoeial buffers are recommended).[16]

  • Equilibration: Seal the vials and place them in an agitator (e.g., a shaker bath) maintained at a constant temperature, typically 37 ± 1 °C for biorelevant studies.[13][16] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) until equilibrium is established.

  • Sample Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the solute).

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • Reporting: Express the solubility in units such as mg/mL or mol/L. The lowest measured solubility across the tested pH range is used for Biopharmaceutics Classification System (BCS) purposes.[16]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is critical for predicting solubility, absorption, and interactions with biological targets.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[17]

Methodology:

  • Preparation: Calibrate a potentiometer using standard pH 4, 7, and 10 buffers.[17] Prepare a solution of the compound (e.g., 1 mM) in purified water. To maintain constant ionic strength, 0.15 M potassium chloride can be added.[17]

  • Titration Setup: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[17]

  • Titration Process:

    • Make the solution acidic (e.g., pH 1.8-2.0) with a standardized HCl solution.[17]

    • Gradually add small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[17]

    • Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[17]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the curve, where the peak corresponds to the equivalence point. For a carboxylic acid, the pH at the half-equivalence point is equal to the pKa.

  • Replication: Perform a minimum of three titrations to ensure accuracy and report the average pKa value with the standard deviation.[17]

Synthesis and Reactivity

5-acetamido-3-amino-2,4,6-triiodobenzoic acid is typically synthesized via multi-step processes involving aromatic substitution reactions on a benzoic acid backbone.[12] A common industrial approach involves the selective iodination of an appropriate precursor.

A patented method describes a process where 3-acetamido-5-aminobenzoic acid is gradually introduced into an aqueous system containing an excess of iodine chloride (ICl) at an elevated temperature (e.g., 80-95°C) and a pH below 2.[12] This controlled addition is crucial to prevent the formation of di-iodinated byproducts.[12] The workflow for this synthesis and subsequent purification is visualized below.

Synthesis_Workflow start Start: 3-acetamido- 5-aminobenzoic acid iodination Iodination Reaction - Aqueous acid (pH < 2) - Excess Iodine Chloride (ICl) - Heat (80-95 °C) start->iodination reduction Reduction of excess ICl (e.g., with Na₂S₂O₅) iodination->reduction filtration Filtration & Washing (Crude Product) reduction->filtration dissolution Dissolution - Suspend in water - Add NaOH (pH ~9) filtration->dissolution Purification decolorize Decolorization (e.g., with Na₂S₂O₄) dissolution->decolorize precipitation Precipitation - Add HCl to acidify decolorize->precipitation final Final Product: Pure 5-acetamido-3-amino- 2,4,6-triiodobenzoic acid precipitation->final Filter, Wash, Dry

Synthesis and purification workflow for the target compound.[12]

The chemical reactivity of the molecule is dictated by its functional groups: the carboxylic acid, the primary aromatic amine, and the acetamido group. It can undergo reactions such as esterification at the carboxyl group and further acylation at the amino group.[1]

Relationship to Diatrizoic Acid

This compound is critically important in the context of Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used ionic X-ray contrast agent. 5-acetamido-3-amino-2,4,6-triiodobenzoic acid is a known process impurity and a primary degradation product of Diatrizoic Acid.[1][18][19][20] Its formation can occur via the deacetylation of one of the two acetamido groups on the parent drug molecule.[20] Consequently, its presence in Diatrizoic Acid preparations is strictly monitored as a measure of purity and stability.[3]

Logical_Relationship parent Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) degradation Degradation (e.g., hydrolysis, metabolism) parent->degradation impurity 5-acetamido-3-amino-2,4,6-triiodobenzoic acid process Synthesis Process process->parent Primary Product process->impurity Process Impurity degradation->impurity Degradation Product

Relationship of the compound to Diatrizoic Acid.[18][20]

Applications in Research and Quality Control

Given its status as a significant impurity, the primary application of this compound is as a reference standard in analytical chemistry.[5][6] It is used in the development and validation of analytical methods, such as HPLC, to ensure the purity and quality of Diatrizoic Acid active pharmaceutical ingredients (APIs) and finished drug products.[3][18] It also serves as a building block for the synthesis of other complex organic molecules in medicinal chemistry research.[1]

Conclusion

5-acetamido-3-amino-2,4,6-triiodobenzoic acid is a compound whose physicochemical properties are of high importance for pharmaceutical quality control. While key data such as its melting point have been established, further experimental validation of predicted values like pKa and the determination of its aqueous solubility profile would provide a more complete understanding for formulation scientists and analytical chemists. The standardized protocols and workflows presented in this guide offer a robust framework for the continued characterization of this and related pharmaceutical compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the synthesis pathway of the X-ray contrast agent Diatrizoic acid and its significant related compound, 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid, referred to herein as Related Compound A. This document provides a comprehensive overview of the chemical reactions, experimental protocols, and quantitative data pertinent to the synthesis of these compounds.

Introduction

Diatrizoic acid, chemically known as 3,5-diacetylamino-2,4,6-triiodobenzoic acid, is a widely used iodinated contrast agent in medical imaging.[1][2] Its synthesis and the control of related impurities are of critical importance in the pharmaceutical industry to ensure the safety and efficacy of the final drug product.[1] Related Compound A, an impurity formed during synthesis, is the mono-acetylated analogue of Diatrizoic acid.[3][4] Understanding and controlling its formation is a key aspect of the manufacturing process.

The primary synthetic routes to Diatrizoic acid typically commence from either 3,5-dinitrobenzoic acid or 3,5-diaminobenzoic acid, proceeding through key intermediates such as 3,5-diamino-2,4,6-triiodobenzoic acid.[5]

Overall Synthesis Scheme

The synthesis of Diatrizoic acid and the formation of Related Compound A can be conceptually divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate: 3,5-diamino-2,4,6-triiodobenzoic acid. This stage involves the introduction of three iodine atoms onto the aromatic ring of a benzoic acid derivative.

  • Stage 2: Acetylation of the Intermediate. This final stage involves the acylation of the amino groups on the triiodinated intermediate. The degree of acetylation in this step determines the ratio of Diatrizoic acid to Related Compound A.

Detailed Synthesis Pathway and Experimental Protocols

Stage 1: Synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid

There are two primary routes to synthesize this key intermediate, starting from either 3,5-dinitrobenzoic acid or 3,5-diaminobenzoic acid.

Route A: Starting from 3,5-Dinitrobenzoic Acid [5]

This route involves a two-step process of reduction followed by iodination.

  • Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid.

    • Protocol: The reduction of the dinitro compound can be achieved through various methods, including catalytic hydrogenation (e.g., using a noble metal catalyst like platinum or palladium on carbon) under pressure or by chemical reduction, for instance, using iron powder in an acidic medium.[6]

  • Step 2: Iodination of 3,5-Diaminobenzoic Acid.

    • Protocol: The tri-iodination of 3,5-diaminobenzoic acid is a critical step. One common method involves the use of an iodine monochloride (ICl) solution in an acidic medium.[7] Another approach utilizes potassium iodide and hydrogen peroxide in the presence of sulfuric acid.[7][8] The reaction is typically carried out at elevated temperatures to ensure complete iodination. A specific protocol involves adding 3,5-diaminobenzoic acid and purified water to a reaction vessel, followed by the dropwise addition of sulfuric acid. Potassium iodide is then added, and the temperature is controlled while 30% hydrogen peroxide is added dropwise. The reaction temperature is then raised to 55°C for 3 hours.[8]

Route B: Direct Iodination of 3,5-Diaminobenzoic Acid

This is a more direct approach to the key intermediate.

  • Protocol: 3,5-diaminobenzoic acid is reacted with an iodinating agent to directly yield 3,5-diamino-2,4,6-triiodobenzoic acid.[7][8] The reaction conditions are similar to those described in Step 2 of Route A.

Stage 2: Acetylation to Diatrizoic Acid and Related Compound A

The final step in the synthesis is the acetylation of the amino groups of 3,5-diamino-2,4,6-triiodobenzoic acid. The extent of this reaction dictates the final product distribution.

  • Synthesis of Diatrizoic Acid (3,5-diacetylamino-2,4,6-triiodobenzoic acid):

    • Protocol: To achieve di-acetylation, an excess of an acetylating agent is used. A common method involves reacting 3,5-diamino-2,4,6-triiodobenzoic acid with acetic anhydride.[5] The reaction can be conducted at a temperature range of 50-90°C.[5] Another described method involves dissolving 3,5-diamino-2,4,6-triiodobenzoic acid in acetic acid at 50°C and then reacting it with thionyl chloride and a catalyst like 4-dimethylaminopyridine (B28879) to form an acyl chloride intermediate. This intermediate is then reacted with methanol (B129727) and subsequently hydrolyzed to yield Diatrizoic acid.[9]

  • Formation and Potential Synthesis of Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid):

    • Formation as an Impurity: Related Compound A is primarily known as an impurity in the synthesis of Diatrizoic acid.[3][4] Its formation is a result of incomplete acetylation of the diamino intermediate.

    • Potential for Directed Synthesis: By carefully controlling the stoichiometry of the acetylating agent (i.e., using a limited amount of acetic anhydride) and the reaction conditions (e.g., lower temperature, shorter reaction time), it may be possible to selectively favor the formation of the mono-acetylated product. One patent describes a process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid where 3,5-diacetamidobenzoic acid is hydrolyzed in an acidic medium in the presence of an iodinating reagent.[10]

Quantitative Data

The following tables summarize the quantitative data extracted from the cited literature for the key reaction steps.

Table 1: Iodination of 3,5-Diaminobenzoic Acid

ParameterValueSource
Reactants3,5-diaminobenzoic acid, Sulfuric acid, Potassium iodide, Hydrogen peroxide[8]
3,5-diaminobenzoic acid50.0 g[8]
Purified water2100 ml[8]
Sulfuric acid50.0 g[8]
Potassium iodide (KI)180.0 g[8]
30% Hydrogen peroxide (H₂O₂)119.2 g[8]
Initial Reaction Temperature30°C[8]
Main Reaction Temperature55°C[8]
Reaction Time3 hours[8]

Table 2: Acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid to Diatrizoic Acid

ParameterValueSource
Reactants3,5-diamino-2,4,6-triiodobenzoic acid, Acetic anhydride, Acetic acid, Trifluoroacetic acid[5]
Reaction Temperature50-55°C (preferred)[5]
Reaction Time2 hours (preferred)[5]

Table 3: Synthesis of Diatrizoic Acid via Acyl Chloride Intermediate

ParameterValueSource
Starting Material3,5-diamino-2,4,6-triiodobenzoic acid[9]
Reactants (Acyl Chloride Formation)Acetic acid, Thionyl chloride, 4-dimethylaminopyridine[9]
Reaction TemperatureNot exceeding 60°C[9]
Molar Yield (Final Diatrizoic Acid)> 80%[9]

Mandatory Visualization

The following diagram illustrates the logical progression of the synthesis pathway for Diatrizoic acid and the formation of Related Compound A.

Synthesis_Pathway Start 3,5-Dinitrobenzoic Acid Diamino 3,5-Diaminobenzoic Acid Start->Diamino Reduction Triiodo 3,5-diamino-2,4,6-triiodobenzoic acid Diamino->Triiodo Iodination CompoundA Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid) Triiodo->CompoundA Partial Acetylation (e.g., limited Ac₂O) Diatrizoic Diatrizoic Acid (3,5-diacetylamino-2,4,6-triiodobenzoic acid) Triiodo->Diatrizoic Full Acetylation (e.g., excess Ac₂O) CompoundA->Diatrizoic Further Acetylation

Caption: Synthesis pathway of Diatrizoic acid and Related Compound A.

This technical guide provides a foundational understanding of the synthesis of Diatrizoic acid and its related compound A, intended to aid researchers and professionals in the field of drug development and manufacturing. The provided protocols and data, compiled from various sources, offer a detailed starting point for further investigation and process optimization.

References

The Genesis of Impurities in Diatrizoic Acid: A Technical Guide to Synthesis and Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diatrizoic acid, a widely used iodinated contrast agent, undergoes a multi-step chemical synthesis process that, like any complex chemical manufacturing, can give rise to a range of impurities. These impurities, which can originate from starting materials, intermediates, byproducts, and degradation products, must be carefully controlled to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This in-depth technical guide provides a comprehensive overview of the origin and formation of impurities in Diatrizoic acid, offering insights into the synthetic pathway, detailed analytical methodologies for impurity profiling, and strategies for their control.

The Synthetic Pathway of Diatrizoic Acid

The most common industrial synthesis of Diatrizoic acid is a four-step process commencing from benzoic acid. Each step presents a potential for the introduction of impurities if not carefully controlled.

The general synthetic scheme is as follows:

  • Nitration: Benzoic acid is first subjected to nitration to yield 3,5-dinitrobenzoic acid.

  • Reduction: The dinitro compound is then reduced to 3,5-diaminobenzoic acid.

  • Iodination: This intermediate undergoes iodination to form 3,5-diamino-2,4,6-triiodobenzoic acid.

  • N-acetylation: The final step involves the acetylation of the two amino groups to produce Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Iodination cluster_3 Step 4: N-Acetylation A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B HNO3 / H2SO4 C 3,5-Diaminobenzoic Acid B->C Reduction (e.g., H2/Pd) D 3,5-Diamino-2,4,6-triiodobenzoic Acid C->D Iodinating Agent (e.g., ICl) E Diatrizoic Acid D->E Acetic Anhydride

Figure 1: Synthetic Pathway of Diatrizoic Acid

Origin and Formation of Key Impurities

Impurities in Diatrizoic acid API can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities are byproducts or unreacted materials from the manufacturing process.

  • 5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid (Impurity A): This is one of the most significant process-related impurities, often referred to as Diatrizoic Acid Related Compound A.[1] It arises from the incomplete acetylation of the intermediate 3,5-diamino-2,4,6-triiodobenzoic acid during the final synthesis step. The presence of two amino groups with slightly different reactivities can make achieving complete di-acetylation challenging without forcing conditions that might lead to degradation.

  • Incompletely Iodinated Compounds: The iodination of 3,5-diaminobenzoic acid is a critical step where impurities can be introduced. The introduction of the third iodine atom can be difficult, leading to the formation of di- and mono-iodinated species.[2] These include 2,4-diiodo-3,5-diacetamidobenzoic acid and 2,6-diiodo-3,5-diacetamidobenzoic acid (collectively known as DDZA).[3] The reaction kinetics and the choice of iodinating agent and reaction conditions are crucial in minimizing these impurities. Some processes have been developed to keep diiodinated material as low as 0.3%.

  • Starting Materials and Intermediates: Residual amounts of starting materials (e.g., benzoic acid) and intermediates (e.g., 3,5-diaminobenzoic acid, 3,5-diamino-2,4,6-triiodobenzoic acid) can be carried through the synthesis and appear in the final API if purification steps are inadequate.

Degradation Products

Diatrizoic acid can degrade under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.

  • 3,5-Diamino-2,4,6-triiodobenzoic Acid: This compound, a key intermediate in the synthesis, is also a known degradation product. It can be formed through the hydrolysis of the amide bonds of Diatrizoic acid under acidic or alkaline conditions.[4]

  • Deiodination Products: The carbon-iodine bond in Diatrizoic acid can be susceptible to cleavage, leading to the formation of impurities with fewer iodine atoms. For instance, electrochemical reduction can lead to the formation of 3,5-diacetamidobenzoic acid.[5]

Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation D 3,5-Diamino-2,4,6- triiodobenzoic Acid DA Diatrizoic Acid D->DA Acetylation ImpA Impurity A (Mono-acetylated) D->ImpA Incomplete Acetylation Degradation_Product Degradation Product (3,5-Diamino-2,4,6-triiodobenzoic Acid) DA->Degradation_Product Hydrolysis (Acid/Base) Di_Iodo Di-iodo Impurities C->Di_Iodo Incomplete Iodination

Figure 2: Major Impurity Formation Pathways

Quantitative Analysis of Impurities

The control of impurities in Diatrizoic acid API relies on robust analytical methods capable of separating and quantifying these compounds at low levels. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

Table 1: Summary of Known Impurities and their Typical Limits

Impurity NameStructureOriginTypical Limit of Quantification (LOQ)
5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid (Impurity A)C₉H₇I₃N₂O₃Process (Incomplete Acetylation)~0.027 µg/mL
2,4-Diiodo-3,5-diacetamidobenzoic AcidC₁₁H₉I₂N₂O₄Process (Incomplete Iodination)Not explicitly found
2,6-Diiodo-3,5-diacetamidobenzoic AcidC₁₁H₉I₂N₂O₄Process (Incomplete Iodination)Not explicitly found
3,5-Diamino-2,4,6-triiodobenzoic AcidC₇H₄I₃N₂O₂Degradation (Hydrolysis)Not explicitly found
3,5-Diacetamidobenzoic AcidC₁₁H₁₁N₂O₄Degradation (Deiodination)Not explicitly found

Note: LOQ value is based on a specific UPLC method and may vary depending on the analytical procedure.

Experimental Protocols for Impurity Analysis

A validated stability-indicating UPLC method is essential for the accurate determination of impurities in Diatrizoic acid.

UPLC Method for the Determination of Diatrizoic Acid and its Related Impurities

This method has been shown to be effective for the separation and quantification of Diatrizoic acid and its process-related and degradation impurities.

  • Instrumentation: An Acquity UPLC system with a photodiode array detector.

  • Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.05% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is used to achieve separation.

  • Flow Rate: Typically around 0.3-0.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 238 nm.

  • Injection Volume: 1-5 µL.

  • Sample Preparation (for injection):

    • Accurately weigh and transfer a sample of Diatrizoic acid API into a volumetric flask.

    • Dissolve and dilute to the desired concentration (e.g., 200 µg/mL) with a suitable diluent (e.g., a mixture of water and acetonitrile).

    • For the analysis of impurities at low levels, a more concentrated sample solution may be required.

Forced Degradation Studies Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The drug substance is subjected to dry heat (e.g., 105°C).

  • Photolytic Degradation: The drug substance is exposed to UV and visible light.

After exposure, the stressed samples are diluted and analyzed using the validated UPLC method to identify and quantify any degradation products formed.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis A Diatrizoic Acid API Sample B Dissolution & Dilution A->B C Injection into UPLC System B->C D Separation on C18 Column C->D E Detection at 238 nm D->E F Chromatogram Generation E->F G Impurity Identification & Quantification F->G

Figure 3: General Experimental Workflow for Impurity Analysis

Conclusion

The control of impurities in Diatrizoic acid API is a critical aspect of ensuring its quality, safety, and efficacy. A thorough understanding of the synthetic process and the potential for impurity formation, coupled with robust and validated analytical methods, is paramount. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively manage and control impurities in Diatrizoic acid, from synthesis to final product release. Continuous process optimization and the implementation of advanced analytical techniques will further enhance the purity and safety profile of this important diagnostic agent.

References

Degradation of Diatrizoic Acid: A Technical Guide to Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of diatrizoic acid, a widely used iodinated X-ray contrast agent. Due to its persistence in the environment and the potential for the formation of toxic byproducts, understanding its degradation is of significant importance. This document details the various degradation pathways, identifies the resulting products, presents quantitative data on degradation efficiency, and outlines the experimental protocols used for these analyses.

Degradation Pathways and Products

Diatrizoic acid can be degraded through several processes, including biodegradation, chemical degradation (hydrolysis), and advanced oxidation processes (AOPs). The primary initial transformation product across several of these pathways is 2,4,6-triiodo-3,5-diamino-benzoic acid, formed by the cleavage of the two acetamido groups.

Biodegradation

Under aerobic conditions, the primary biodegradation pathway for diatrizoic acid is deacetylation, leading to the formation of 2,4,6-triiodo-3,5-diamino-benzoic acid.[1] This metabolite has been observed to be stable under the conditions of a modified Zahn-Wellens test.[1] Some studies suggest that further biotransformation can involve hydroxylation, deiodination, and loss of amine and alcohol groups.[1]

Chemical Degradation: Acid and Base Hydrolysis

Diatrizoic acid is susceptible to both acidic and alkaline hydrolysis. The primary degradation product under these conditions is the 3,5-diamino derivative, 2,4,6-triiodo-3,5-diamino-benzoic acid.[2] This degradation product is noted to have cytotoxic and mutagenic effects.[2] The kinetics of acidic degradation have been shown to follow a pseudo-first-order reaction.[2]

Advanced Oxidation Processes (AOPs)

AOPs are effective in degrading diatrizoic acid, often leading to a higher degree of mineralization (conversion to inorganic compounds).

The degradation of diatrizoic acid by ozone follows pseudo-first-order kinetics.[3] The reaction is significantly influenced by pH, with the degradation rate increasing at pH values above 7.[3] Hydroxyl radicals (•OH) are the major species responsible for the degradation.[3] The presence of bromide can inhibit the degradation process due to competition for ozone.[3]

The photo-Fenton process, which utilizes hydrogen peroxide and iron salts under UV irradiation, is highly effective in degrading and mineralizing diatrizoic acid.[4] Studies have shown that this process can achieve up to 80% removal of total organic carbon (TOC).[4] However, it is important to note that intermediate degradation products formed during the photo-Fenton process can sometimes be more toxic than the parent diatrizoic acid molecule.[4]

Direct photolysis of diatrizoic acid by UV light is generally slow.[5] However, its degradation is significantly enhanced in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or sulfite. The UV/sulfite system has been shown to be highly efficient, with hydrated electrons (e_aq⁻) being the dominant reactive species responsible for degradation and deiodination.[6] The UV/H₂O₂ process is also effective, with degradation rates influenced by pH and the concentration of hydrogen peroxide.

Quantitative Data on Diatrizoic Acid Degradation

The following table summarizes quantitative data from various studies on the degradation of diatrizoic acid.

Degradation MethodKey ParametersDegradation/Removal EfficiencyDegradation Products IdentifiedReference
Biodegradation Modified Zahn-Wellens TestBiotransformation2,4,6-triiodo-3,5-diamino-benzoic acid[1]
Acid Degradation Varies (temperature, acid concentration)Follows pseudo-first-order kinetics3,5-diamino derivative[2]
Ozonation Varies (ozone concentration, pH, bromide concentration)Follows pseudo-first-order kinetics; >80% degradation within 1h-[3]
Photo-Fenton 0.25 mM Fe³⁺, 20 mM H₂O₂, 4h treatment80% TOC removalComplete mineralization possible[4]
Heterogeneous Photo-Fenton Iron-activated carbon catalyst, 4h treatment67% TOC removal-[4]
Photoelectro-Fenton (PEF) 2h treatmentComplete mineralizationComplete mineralization[4]
UV/Sulfite 40 µM DTZ, 0.50 mM sulfite, pH 8-10Complete removalTP504, TP488, TP486, TP236[6]

Experimental Protocols

This section provides an overview of the methodologies used in the cited degradation studies.

Forced Degradation Studies (Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies are essential for establishing the stability-indicating power of analytical methods.

  • Sample Preparation: A stock solution of diatrizoic acid (e.g., 0.2 mg/mL) is prepared in a suitable diluent.

  • Acid Degradation: The sample solution is treated with an acid (e.g., 1N HCl) and heated (e.g., at 80°C for 2 hours). The solution is then neutralized.

  • Base Degradation: The sample solution is treated with a base (e.g., 0.1N NaOH) and heated (e.g., at 80°C for 2 hours). The solution is then neutralized.

  • Oxidative Degradation: The sample solution is treated with an oxidizing agent (e.g., 30% H₂O₂) at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 105°C) for an extended period (e.g., 24 hours).

  • Photolytic Degradation: The sample is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined duration.

  • Analysis: Degraded samples are analyzed using a stability-indicating method, typically HPLC or UPLC, to separate and quantify the parent drug and its degradation products.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common technique for the analysis of diatrizoic acid and its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., water with phosphoric acid to adjust pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase composition is methanol:water (25:75 v/v) with pH adjusted with phosphoric acid.[2]

  • Detection: UV detection at a wavelength of 238 nm is commonly employed.[2]

  • Quantification: The concentration of diatrizoic acid and its degradation products is determined by comparing their peak areas to those of reference standards.

Visualizations of Pathways and Workflows

The following diagrams illustrate the degradation pathways of diatrizoic acid and a typical experimental workflow for its analysis.

cluster_biodegradation Biodegradation cluster_hydrolysis Acid/Base Hydrolysis cluster_aop Advanced Oxidation Processes (AOPs) Diatrizoic_Acid Diatrizoic Acid (C11H9I3N2O4) Bio_Product 2,4,6-triiodo-3,5-diamino-benzoic acid Diatrizoic_Acid->Bio_Product Deacetylation Hydrolysis_Product 3,5-diamino derivative Diatrizoic_Acid->Hydrolysis_Product Amide Cleavage AOP_Intermediates Deiodinated & Deacetylated Intermediates Diatrizoic_Acid->AOP_Intermediates Oxidation Mineralization Mineralization Products (CO2, H2O, I⁻, etc.) AOP_Intermediates->Mineralization Further Oxidation

Caption: Major degradation pathways of diatrizoic acid.

start Start: Diatrizoic Acid Sample degradation Apply Degradation Stress (e.g., Acid, Base, UV, O3) start->degradation neutralize Neutralize/Quench Reaction degradation->neutralize prepare_sample Prepare Sample for Analysis (Dilution, Filtration) neutralize->prepare_sample hplc RP-HPLC Analysis prepare_sample->hplc detect UV Detection (238 nm) hplc->detect quantify Data Acquisition & Quantification detect->quantify end End: Identify & Quantify Degradation Products quantify->end

Caption: Experimental workflow for diatrizoic acid degradation analysis.

References

Toxicological Profile of Diatrizoic Acid Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of known and potential impurities associated with Diatrizoic Acid, a widely used iodinated contrast agent. The information is intended to support risk assessment, quality control, and regulatory compliance in the development and manufacturing of drug products containing Diatrizoic Acid.

Introduction to Diatrizoic Acid and its Impurities

Diatrizoic acid, chemically known as 3,5-diacetylamino-2,4,6-triiodobenzoic acid, is a high-osmolarity ionic radiographic contrast medium.[1] Like all active pharmaceutical ingredients (APIs), Diatrizoic Acid can contain impurities that may arise during synthesis, purification, and storage.[2] These impurities can be categorized as:

  • Related Substances: By-products formed during the synthesis process.

  • Degradation Products: Compounds resulting from the chemical breakdown of Diatrizoic Acid over time, influenced by factors such as heat, light, and pH.[2][3]

  • Residual Solvents: Organic volatile chemicals used in the manufacturing process.[2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities to ensure the safety and efficacy of the final drug product.[2]

Identified Impurities and their Toxicological Data

Several impurities of Diatrizoic Acid have been identified and are listed in the European Pharmacopoeia (EP). The toxicological data for these impurities are, in some cases, limited. This section summarizes the available information.

Amidotrizoate EP Impurity A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid)
  • CAS Number: 1713-07-1[4]

  • Structure: This impurity is a partially deacetylated form of Diatrizoic Acid.

  • Toxicological Summary: Information on the specific toxicity of Impurity A is limited. However, it is structurally very similar to the known mutagenic and cytotoxic degradation product, 3,5-diamino-2,4,6-triiodobenzoic acid. One source describes it as "Mildly toxic by intravenous route" and mentions "Human mutation data reported," which likely refers to studies on the closely related 3,5-diamino derivative.[5]

Amidotrizoate EP Impurity B (3,5-bis(Acetylamino)-2,4-di-iodobenzoic acid)
  • CAS Number: 162193-52-4[6]

  • Structure: This impurity lacks one of the iodine atoms present in the parent molecule.

  • Toxicological Summary: There is currently no specific toxicological data available in the public domain for Amidotrizoate EP Impurity B. Its toxicological profile would need to be assessed based on its structural similarity to Diatrizoic Acid and other iodinated benzoic acid derivatives.

Amidotrizoate EP Impurity D (3-(acetylamino)-5-[(iodoacetyl)amino]-2,4,6-triiodobenzoic acid)
  • CAS Number: Not Available[7]

  • Structure: This impurity contains an iodoacetyl group instead of a second acetyl group.[7]

  • Toxicological Summary: Specific toxicological data for Amidotrizoate EP Impurity D is not publicly available. The presence of a reactive iodoacetyl group suggests a potential for higher reactivity and toxicity compared to the parent compound, warranting careful toxicological evaluation.

3,5-Diamino-2,4,6-triiodobenzoic Acid (Degradation Product)
  • CAS Number: 5505-16-8[8]

  • Structure: This compound is a key degradation product of Diatrizoic Acid, formed by the hydrolysis of both acetylamino groups.[3] It is also a synthetic precursor.[3]

  • Toxicological Summary: This impurity is known to be cytotoxic and mutagenic.[3]

Quantitative Toxicological Data

Impurity NameCAS NumberTestSpecies/SystemRouteResultReference
3,5-Diamino-2,4,6-triiodobenzoic Acid 5505-16-8LD50MouseIntravenous1300 mg/kg[8]
Micronucleus TestHuman LymphocyteIn vitroPositive at 10 mg/L[8]
GHS Classification--Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[9]
Amidotrizoate EP Impurity A 1713-07-1General Toxicity-IntravenousMildly toxic[5]
GHS Classification--Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[10]

Experimental Protocols for Toxicological Assessment

Standard toxicological assays are employed to evaluate the safety of pharmaceutical impurities. The following are detailed methodologies for key experiments relevant to the toxicological profile of Diatrizoic Acid impurities.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize histidine and form visible colonies on a histidine-free agar (B569324) plate.

Methodology:

  • Strain Selection: Use a range of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Dose Range Finding: A preliminary assay is performed to determine the appropriate concentration range of the test substance, including cytotoxic concentrations.

  • Main Experiment:

    • Prepare cultures of the tester strains.

    • In separate tubes, mix the test substance at various concentrations, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer.

    • Positive and negative (vehicle) controls are included.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Experimental Workflow for Ames Test

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strains Select Bacterial Strains mix Mix: Bacteria + Test Substance +/- S9 Mix strains->mix s9 Prepare S9 Mix s9->mix test_substance Prepare Test Substance (Diatrizoic Acid Impurity) test_substance->mix plate Plate on Histidine-free Agar mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Statistical Analysis count->analyze

Workflow for the bacterial reverse mutation (Ames) test.
In Vitro Mammalian Cell Micronucleus Test

This assay is used to detect genotoxic damage that leads to the formation of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity of the test substance.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Treatment: Expose the cells to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa, DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Workflow for In Vitro Micronucleus Test

start Start with Mammalian Cell Culture treat Treat with Test Substance +/- S9 Mix start->treat cytoB Add Cytochalasin B treat->cytoB harvest Harvest and Fix Cells cytoB->harvest stain Stain with DNA Dye harvest->stain score Microscopic Scoring of Micronuclei stain->score analyze Data Analysis score->analyze end Conclusion on Genotoxicity analyze->end

Workflow for the in vitro mammalian cell micronucleus test.
In Vitro Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells.

Principle: Various endpoints can be measured to assess cell viability, including membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT assay), and cell proliferation.

Methodology (MTT Assay Example):

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of the test substance for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways affected by Diatrizoic Acid impurities are not well-elucidated. However, the known toxic effects of contrast media, in general, provide some insights into potential mechanisms.

High-osmolar contrast agents like Diatrizoic Acid can induce cellular stress through various mechanisms, including:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) can lead to damage of cellular components, including DNA, proteins, and lipids.

  • Calcium Dysregulation: Disruption of intracellular calcium homeostasis can trigger apoptosis and other cell death pathways.

  • Mitochondrial Dysfunction: Damage to mitochondria can lead to a decrease in ATP production and the release of pro-apoptotic factors.

The genotoxicity observed with 3,5-diamino-2,4,6-triiodobenzoic acid suggests a direct interaction with DNA or the cellular machinery involved in DNA replication and repair. The presence of amino groups on the aromatic ring could be a factor in its mutagenic potential, as many aromatic amines are known to be genotoxic.

Potential Toxicity Pathways of Diatrizoic Acid Impurities

cluster_cellular Cellular Effects cluster_outcomes Toxicological Outcomes impurity Diatrizoic Acid Impurity ros Increased ROS (Oxidative Stress) impurity->ros ca2 Calcium Dysregulation impurity->ca2 mito Mitochondrial Dysfunction impurity->mito dna Direct DNA Interaction (Genotoxicity) impurity->dna damage Cellular Damage (Lipids, Proteins) ros->damage apoptosis Apoptosis ca2->apoptosis mito->apoptosis mutation DNA Mutations dna->mutation cytotoxicity Cytotoxicity damage->cytotoxicity apoptosis->cytotoxicity mutation->cytotoxicity

Potential signaling pathways involved in the toxicity of Diatrizoic Acid impurities.

Conclusion and Recommendations

The available toxicological data on Diatrizoic Acid impurities is incomplete, particularly for the European Pharmacopoeia listed impurities B and D. However, the known cytotoxicity and mutagenicity of the degradation product, 3,5-diamino-2,4,6-triiodobenzoic acid, highlight the importance of stringent control over the impurity profile of Diatrizoic Acid.

For drug development professionals, it is crucial to:

  • Thoroughly characterize the impurity profile of any Diatrizoic Acid drug substance using validated analytical methods.

  • Conduct toxicological risk assessments for any identified impurities, particularly those that lack sufficient toxicological data. This may involve conducting in vitro genotoxicity and cytotoxicity assays.

  • Implement appropriate control strategies during manufacturing and storage to minimize the formation of harmful impurities.

Further research is warranted to fully elucidate the toxicological profiles of Amidotrizoate EP Impurities B and D and to understand the specific signaling pathways involved in the toxicity of all Diatrizoic Acid impurities. This will contribute to ensuring the continued safe and effective use of this important diagnostic agent.

References

An In-depth Technical Guide to Regulatory Guidelines for Diatrizoic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory framework for the control of impurities in Diatrizoic Acid. It outlines the key guidelines from major pharmacopeias and the International Council for Harmonisation (ICH), details analytical methodologies for impurity testing, and presents quantitative limits for known and potential impurities. This document is intended to serve as a valuable resource for professionals involved in the development, manufacturing, and quality control of Diatrizoic Acid.

Regulatory Landscape and General Principles

The control of impurities in active pharmaceutical ingredients (APIs) like Diatrizoic Acid is a critical aspect of ensuring drug safety and efficacy. Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce stringent guidelines to monitor and limit these impurities.[1] The primary frameworks governing impurity control are the pharmacopeial monographs and the ICH guidelines.

Diatrizoic Acid, also known as Amidotrizoic Acid, is a radiopaque contrast agent used for various medical imaging procedures.[1] Impurities can arise from several sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the drug substance over time, and residual solvents.[1][2]

Pharmacopeial Standards

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for Diatrizoic Acid, which include specific tests and acceptance criteria for various impurities. These monographs are legally binding in their respective regions.

ICH Guidelines

The International Council for Harmonisation (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. The key ICH guidelines applicable to Diatrizoic Acid impurities are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances.[3][4][5]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline establishes permissible daily exposures (PDEs) for various residual solvents in pharmaceuticals.[6]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of mutagenic impurities.

Quantitative Limits for Diatrizoic Acid Impurities

The acceptable limits for impurities in Diatrizoic Acid are derived from pharmacopeial monographs and the application of ICH Q3A principles. The ICH thresholds are determined by the maximum daily dose (MDD) of the drug. The MDD for Diatrizoic Acid can be high, with oral or rectal doses ranging from 30 to 90 mL for adults, which can contain over 30 grams of the active ingredient.[7] For intravenous administration, the total dose can reach up to 225 mL.[4] Given that the MDD is well above 2 g/day , the following ICH thresholds apply:

ThresholdLimit
Reporting Threshold 0.05%
Identification Threshold 0.05%
Qualification Threshold 0.05%

Any impurity observed at a level exceeding the identification threshold must be structurally identified, and any impurity exceeding the qualification threshold must be assessed for its toxicological effects.

The following table summarizes the quantitative limits for specific impurities as specified in the USP monograph for Diatrizoic Acid.

ImpurityTest MethodAcceptance Criteria
Free Aromatic Amine SpectrophotometryNot more than 0.05%
Iodine and Iodide TitrationNo red color in the toluene (B28343) layer initially; any red color after adding sodium nitrite (B80452) solution is not darker than that of a 0.02% iodide standard.
Heavy Metals ColorimetricNot more than 0.002%
Residue on Ignition GravimetricNot more than 0.1%
Water Content Karl Fischer TitrationAnhydrous form: ≤ 1.0%; Hydrous form: 4.5% - 7.0%
Diatrizoic Acid Related Compound A TLC/HPLCNo specific limit in the monograph, but controlled as an unspecified impurity.

Known and Potential Impurities

Impurities in Diatrizoic Acid can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.

  • Organic Impurities: These include starting materials, by-products from the synthesis, and degradation products.[1]

    • Process-Related Impurities:

      • 3,5-diaminobenzoic acid: A key starting material in the synthesis of Diatrizoic Acid.[5]

      • 3,5-diamino-2,4,6-triiodobenzoic acid: An intermediate in the synthesis.[5]

      • Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid): A known related substance.[3][8]

      • 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA): Potential by-products of incomplete iodination.[9]

    • Degradation Products:

      • Diatrizoic acid can degrade in the presence of heat, light, or moisture.[1] The primary degradation pathway involves the hydrolysis of the amide groups, which can lead to the formation of the 3,5-diamino derivative, a known cytotoxic and mutagenic compound.[10]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[2] The USP monograph specifies a limit for heavy metals.[8]

  • Residual Solvents: Solvents used in the manufacturing process may be present in trace amounts in the final product.[1] The control of these is governed by ICH Q3C.

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of impurities. The following sections provide an overview of the key experimental protocols.

Identification by Thin-Layer Chromatography (TLC)

This method is used for the qualitative identification of Diatrizoic Acid.

  • Standard Solution Preparation: Prepare a solution of USP Diatrizoic Acid Reference Standard (RS) in a 0.8 in 1000 solution of sodium hydroxide (B78521) in methanol (B129727) to a concentration of 1 mg/mL.[8]

  • Test Solution Preparation: Prepare a solution of the Diatrizoic Acid sample in a 0.8 in 1000 solution of sodium hydroxide in methanol to a concentration of 1 mg/mL.[8]

  • Chromatographic System:

    • Stationary Phase: TLC plate coated with a suitable adsorbent.

    • Mobile Phase: A mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (20:10:2).[8]

  • Procedure: Apply the Standard and Test solutions to the TLC plate, develop the chromatogram, and locate the spots using short-wavelength UV light.[8] The principal spot from the Test solution should correspond in Rf value to the principal spot from the Standard solution.

Assay of Related Substances by Ultra-Performance Liquid Chromatography (UPLC)

A stability-indicating RP-UPLC method has been developed for the estimation of Diatrizoic acid and its related impurities.[11]

  • Chromatographic System:

    • Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm).[11]

    • Mobile Phase A: 0.05% formic acid in water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Elution: Gradient.[11]

    • Flow Rate: 0.5 mL/min.[11]

    • Column Temperature: 40°C.[11]

    • Detection: UV at 238 nm.[11]

    • Injection Volume: 0.5 µL.[11]

  • Standard Solution Preparation: Prepare a working standard stock solution of Diatrizoic Acid of 200 ppm.[11]

  • Sample Preparation: Prepare a sample solution with a concentration of 0.2 mg/mL.[11]

Determination of Free Aromatic Amine

This test is a spectrophotometric method to control the level of primary aromatic amine impurities.

  • Test Preparation: Transfer 1.0 g of Diatrizoic Acid to a 50-mL volumetric flask, and add 12.5 mL of water and 2.5 mL of 1 N sodium hydroxide.[8]

  • Procedure: The procedure is continued as directed in the test for Free aromatic amine under Diatrizoate Meglumine in the USP.[8] The absorbance of the solution from the Diatrizoic Acid is compared to that of a Standard solution.

  • Acceptance Criteria: The absorbance of the solution from the Diatrizoic Acid is not greater than that of the Standard solution (0.05%).[8]

Test for Iodine and Iodide

This is a titrimetric method to control the levels of free iodine and iodide.

  • Test Preparation: Suspend 10.0 g of Diatrizoic Acid in 10 mL of water and add 1.5 mL of sodium hydroxide solution (2 in 5) in small portions with stirring. Once dissolved, adjust the pH to between 7.0 and 7.5 with a dilute solution of sodium hydroxide or hydrochloric acid, and dilute with water to 20 mL.[8]

  • Procedure: Dilute 4.0 mL of the Test preparation with 20 mL of water in a 50-mL centrifuge tube. The subsequent steps are as directed for the Procedure under Diatrizoate Meglumine in the USP.[8] This involves extraction with toluene and reaction with sodium nitrite.

  • Acceptance Criteria: The toluene layer should show no red color initially. After the addition of sodium nitrite solution, any red color in the toluene layer should not be darker than that of a standard prepared with 0.02% iodide.[8]

Analysis of Residual Solvents by Gas Chromatography (GC)

The USP <467> provides a general method for the analysis of residual solvents using headspace GC with Flame Ionization Detection (FID).[12]

  • Chromatographic System:

    • Column: A G43 phase column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) is typically used for initial screening (Procedure A), and a G16 phase column (e.g., polyethylene (B3416737) glycol) is used for confirmation (Procedure B).[13]

    • Injector: Split/splitless injector.[12]

    • Detector: Flame Ionization Detector (FID).[12]

    • Headspace Sampler: Used for sample introduction.[12]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, water) in a headspace vial.[12]

  • Procedure: The headspace vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC for analysis. The system suitability requirements of USP <467> must be met.[12]

Visualization of Key Concepts

The following diagrams illustrate important workflows and relationships in the control of Diatrizoic Acid impurities.

Impurity_Control_Workflow cluster_synthesis Drug Substance Synthesis cluster_analysis Impurity Profiling & Control cluster_decision Regulatory Action cluster_outcome Outcome Start Starting Materials & Reagents Process Manufacturing Process Start->Process API Diatrizoic Acid API Process->API Identify Identify Potential Impurities (Process & Degradation) API->Identify Develop Develop & Validate Analytical Methods Identify->Develop Test Test Batches for Impurities Develop->Test Compare Compare Against Thresholds Test->Compare Report Reporting Threshold (>0.05%) Compare->Report Identify_Thresh Identification Threshold (>0.05%) Compare->Identify_Thresh Qualify Qualification Threshold (>0.05%) Compare->Qualify Report_Imp Report Impurity Report->Report_Imp Identify_Imp Identify Structure Identify_Thresh->Identify_Imp Qualify_Imp Qualify Safety Qualify->Qualify_Imp Set_Spec Set Specification Report_Imp->Set_Spec Identify_Imp->Set_Spec Qualify_Imp->Set_Spec ICH_Thresholds cluster_thresholds ICH Q3A Thresholds MDD Maximum Daily Dose (MDD) of Diatrizoic Acid > 2g/day Reporting Reporting Threshold 0.05% Identification Identification Threshold 0.05% Qualification Qualification Threshold 0.05% Diatrizoic_Acid_Synthesis_Degradation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities cluster_degradation Degradation Pathway A 3,5-Dinitrobenzoic Acid B 3,5-Diaminobenzoic Acid A->B Reduction C 3,5-Diamino-2,4,6-triiodobenzoic Acid B->C Iodination Imp2 Free Aromatic Amine B->Imp2 Unreacted Starting Material D Diatrizoic Acid C->D Acetylation Imp1 Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) C->Imp1 Incomplete Acetylation Deg1 3,5-Diamino-2,4,6-triiodobenzoic Acid D->Deg1 Hydrolysis (Heat, Light, Moisture)

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the United States Pharmacopeia (USP) reference standard for Diatrizoic Acid Related Compound A. It is intended to be a core resource for researchers, scientists, and drug development professionals working with Diatrizoic Acid and its impurities. This document outlines the compound's identity, typical analytical data, and detailed experimental protocols for its analysis, along with insights into its formation.

Introduction to Diatrizoic Acid and Related Compound A

Diatrizoic Acid is a tri-iodinated benzoic acid derivative widely used as a contrast agent in medical imaging.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Diatrizoic Acid is critical for ensuring drug safety and efficacy. Diatrizoic Acid Related Compound A is a known impurity that must be monitored and controlled within pharmacopeial limits.

Diatrizoic Acid Related Compound A is chemically defined as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid .[2][3][4] It is a key intermediate and a potential impurity in the synthesis of Diatrizoic Acid.[3][5]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its correct use in analytical procedures.

PropertyValueSource
Chemical Name 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid[2][4]
Synonyms 3-Acetamido-5-amino-2,4,6-triiodobenzoic acid, Diatrizoic Acid USP Related Compound A[4][6]
USP Catalog No. 1184027[2][7]
CAS Number 1713-07-1[2][4][7]
Molecular Formula C₉H₇I₃N₂O₃[2][7]
Molecular Weight 571.88 g/mol [2][4]
Current Lot (Example) R186C0[7]

A specimen Certificate of Analysis may be available from suppliers, providing lot-specific data.[2]

Synthesis and Formation as an Impurity

Diatrizoic Acid Related Compound A is a crucial intermediate in the synthesis of related X-ray contrast agents.[5] Its presence as an impurity in Diatrizoic Acid is often a result of incomplete acetylation during the manufacturing process.

The synthesis of Diatrizoic Acid typically involves the tri-iodination of 3,5-diaminobenzoic acid, followed by diacetylation.[8] Diatrizoic Acid Related Compound A is the mono-acetylated intermediate. The general synthesis pathway leading to the formation of Diatrizoic Acid and the potential for Related Compound A as an impurity is outlined below.

Synthesis_Pathway cluster_0 Synthesis of Diatrizoic Acid 3_5_diaminobenzoic_acid 3,5-Diaminobenzoic Acid triiodinated_intermediate 3,5-Diamino-2,4,6-triiodobenzoic acid 3_5_diaminobenzoic_acid->triiodinated_intermediate Iodination related_compound_A Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) triiodinated_intermediate->related_compound_A Partial Acetylation diatrizoic_acid Diatrizoic Acid (3,5-Diacetamido-2,4,6-triiodobenzoic acid) related_compound_A->diatrizoic_acid Acetylation Analytical_Workflow cluster_workflow QC Analytical Workflow for Diatrizoic Acid sample_prep Sample Preparation (Diatrizoic Acid API) hplc_analysis HPLC Analysis sample_prep->hplc_analysis standard_prep Standard Preparation (USP Ref. Standards) standard_prep->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing comparison Comparison with Specification Limits data_processing->comparison result Pass/Fail Result comparison->result

References

Molecular weight and formula of Amidotrizoic acid impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amidotrizoic Acid Impurity A, a critical substance in the quality control and manufacturing of the radiocontrast agent Amidotrizoic Acid (also known as Diatrizoic Acid). This document outlines its chemical properties, analytical methodologies for its detection, and its position within the synthesis pathway of the active pharmaceutical ingredient (API).

Core Data Presentation

The fundamental physicochemical properties of Amidotrizoic Acid Impurity A are summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Name 3-acetamido-5-amino-2, 4, 6-triiodobenzoic acid[1][2]
Synonym(s) Diatrizoic Acid USP Related Compound A[1][3][4][5]
Molecular Formula C₉H₇I₃N₂O₃[1][2][5][6][7][8]
Molecular Weight 571.88 g/mol [1][2][5][7][8]
CAS Number 1713-07-1[1][6][7][8]

Synthesis and Logical Relationship

Amidotrizoic Acid Impurity A is primarily formed as an intermediate or a byproduct during the synthesis of Diatrizoic Acid. The common synthesis route for Diatrizoic Acid involves the iodination of 3,5-diaminobenzoic acid, followed by the acetylation of the two amino groups. Incomplete acetylation can lead to the formation of mono-acetylated species, such as Impurity A.[1][7]

The following diagram illustrates the synthetic pathway of Diatrizoic Acid, highlighting the formation of Amidotrizoic Acid Impurity A.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Iodination cluster_intermediate2 Mono-Acetylation (Impurity Formation) cluster_final Di-Acetylation (Final Product) 3_5_diaminobenzoic_acid 3,5-Diaminobenzoic Acid 3_5_diamino_2_4_6_triiodobenzoic_acid 3,5-Diamino-2,4,6-triiodobenzoic Acid 3_5_diaminobenzoic_acid->3_5_diamino_2_4_6_triiodobenzoic_acid Iodine Monochloride Impurity_A Amidotrizoic Acid Impurity A (3-acetamido-5-amino-2,4,6-triiodobenzoic acid) 3_5_diamino_2_4_6_triiodobenzoic_acid->Impurity_A Acetic Anhydride (Incomplete Reaction) Diatrizoic_Acid Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) 3_5_diamino_2_4_6_triiodobenzoic_acid->Diatrizoic_Acid Acetic Anhydride Impurity_A->Diatrizoic_Acid Acetic Anhydride

Synthesis of Diatrizoic Acid and formation of Impurity A.

Experimental Protocols

The detection and quantification of Amidotrizoic Acid Impurity A are crucial for ensuring the purity and safety of the final Diatrizoic Acid product. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.[9]

Stability-Indicating HPLC Method for Related Compounds

This protocol is adapted from a stability-indicating method for Diatrizoic Acid and its degradation products, which is suitable for the analysis of process-related impurities like Impurity A.[10]

Objective: To separate and quantify Amidotrizoic Acid Impurity A from the Diatrizoic Acid API.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV-Vis Detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Reference standards for Diatrizoic Acid and Amidotrizoic Acid Impurity A

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (25:75 v/v). The pH of the aqueous component is adjusted with phosphoric acid.

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Column Temperature: Ambient

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL (typical, may require optimization)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the Amidotrizoic Acid Impurity A reference standard in a suitable diluent (e.g., mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the Diatrizoic Acid sample in the diluent to achieve a target concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Identify the peaks corresponding to Diatrizoic Acid and Impurity A based on the retention times obtained from the reference standards.

    • Construct a calibration curve for Impurity A by plotting peak area against concentration.

    • Quantify the amount of Impurity A in the sample using the calibration curve.

The following workflow diagram outlines the analytical process for the quantification of Amidotrizoic Acid Impurity A.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification Standard_Prep Prepare Impurity A Reference Standards Injection Inject Standards and Sample Standard_Prep->Injection Sample_Prep Prepare Diatrizoic Acid API Sample Sample_Prep->Injection System_Equilibration Equilibrate HPLC System System_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Identification Identify Peaks by Retention Time Data_Acquisition->Peak_Identification Calibration_Curve Construct Calibration Curve Peak_Identification->Calibration_Curve Quantify_Impurity Quantify Impurity A in Sample Calibration_Curve->Quantify_Impurity

Workflow for HPLC analysis of Amidotrizoic Acid Impurity A.

References

Navigating the Solubility Landscape of Diatrizoic Acid EP Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Diatrizoic Acid EP Impurity A, chemically identified as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid, is a specified impurity in the European Pharmacopoeia monograph for Diatrizoic Acid. Understanding its solubility is crucial for controlling its levels in the final drug product and ensuring the safety and efficacy of Diatrizoic Acid-based contrast media.

Solubility Data: A Noteworthy Gap in Current Knowledge

A thorough review of scientific literature, chemical databases, and pharmacopeial monographs reveals a significant lack of publicly available quantitative data on the solubility of this compound in common pharmaceutical solvents. This data gap highlights the need for further experimental investigation to fully characterize the physicochemical properties of this impurity. The following table is presented as a template for researchers to populate as solubility data becomes available.

Table 1: Solubility of this compound in Various Solvents (Template)

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Water25-Shake-Flask[Data Needed]
Methanol25-Shake-Flask[Data Needed]
Ethanol25-Shake-Flask[Data Needed]
Isopropanol25-Shake-Flask[Data Needed]
Acetone25-Shake-Flask[Data Needed]
Acetonitrile25-Shake-Flask[Data Needed]
Dichloromethane25-Shake-Flask[Data Needed]
Dimethyl Sulfoxide (DMSO)25-Shake-Flask[Data Needed]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The recommended and most reliable method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method.[1][2][3][4][5] This protocol is widely accepted by regulatory bodies and is detailed in various pharmacopeias and guidelines.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, methanol, ethanol, etc.)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Vials or flasks with secure closures

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated pH meter (for aqueous solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the impurity

Procedure:

  • Preparation of Solvent: Prepare the desired solvent and, for aqueous solutions, adjust the pH to the target value.

  • Addition of Solute: Add an excess amount of this compound to a vial or flask containing a known volume of the solvent. The excess solid should be visually apparent throughout the experiment.

  • Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended without creating a vortex.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. Adsorption of the solute to the filter should be evaluated and minimized.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Data Reporting: The solubility is reported as the mean of at least three replicate determinations, expressed in mg/mL or other appropriate units.

Visualizing the Experimental Workflow

To further clarify the process, the following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Prepare Solvent Mix Add Solute to Solvent Solvent->Mix Solute Weigh Excess Impurity A Solute->Mix Equilibrate Equilibrate in Shaker (Constant Temperature) Mix->Equilibrate Seal Vial Sediment Allow Sedimentation Equilibrate->Sediment 24-72 hours Sample Sample Supernatant Sediment->Sample Filter Filter Sample Sample->Filter Analyze Analyze by HPLC Filter->Analyze Dilute if necessary Result Determine Solubility Analyze->Result

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method, along with the visual representation of the workflow, offers a clear and actionable path for determining the solubility profile of this and other pharmaceutical impurities. The generation and dissemination of such data are vital for advancing drug development and ensuring the quality and safety of pharmaceutical products.

References

Spectroscopic and Analytical Characterization of Diatrizoic Acid Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Diatrizoic acid impurity A, identified as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid. Due to the limited availability of public raw spectral data, this document focuses on predicted spectroscopic characteristics based on the compound's structure, alongside detailed experimental protocols for data acquisition and a logical workflow for its identification and characterization.

Compound Identification

  • Systematic Name: 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid

  • Common Name: Diatrizoic Acid Impurity A; Diatrizoic Acid Related Compound A[1]

  • CAS Number: 1713-07-1[1]

  • Molecular Formula: C₉H₇I₃N₂O₃

  • Molecular Weight: 571.88 g/mol

The chemical structure of Diatrizoic Acid and its Impurity A is illustrated below, showing the relationship between the parent drug and the impurity, which differs by the substitution of an acetamido group with a primary amine.

Caption: Figure 1. Chemical Structures of Diatrizoic Acid and Impurity A.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of Diatrizoic acid impurity A. These predictions are based on the known structure and spectroscopic principles.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Acetyl (CH₃)2.0 - 2.3Singlet3HProtons of the acetamido group.
Amino (NH₂)4.5 - 6.0Broad Singlet2HChemical shift can vary significantly with solvent and concentration.
Amide (NH)7.5 - 8.5Broad Singlet1HChemical shift is solvent-dependent and may exchange with D₂O.
Carboxylic Acid (OH)11.0 - 13.0Broad Singlet1HTypically a very broad signal, may not be observed depending on solvent and concentration.
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
Acetyl (CH₃)20 - 25Carbon of the methyl group in the acetamido function.
Aromatic C-NH₂145 - 155Carbon atom attached to the amino group.
Aromatic C-NHCOCH₃140 - 150Carbon atom attached to the acetamido group.
Aromatic C-I (x3)85 - 100Carbon atoms attached to iodine; significant upfield shift due to heavy atom effect.
Aromatic C-COOH125 - 135Carbon atom attached to the carboxylic acid group.
Acetyl (C=O)168 - 172Carbonyl carbon of the acetamido group.
Carboxylic Acid (C=O)165 - 175Carbonyl carbon of the carboxylic acid group.
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3400 - 3200N-H (Amine & Amide)StretchingMedium, Broad
3300 - 2500O-H (Carboxylic Acid)StretchingStrong, Very Broad
1720 - 1680C=O (Carboxylic Acid)StretchingStrong
1680 - 1640C=O (Amide)Stretching (Amide I band)Strong
1600 - 1500N-H (Amine & Amide)BendingMedium
1450 - 1400C-H (Aromatic)BendingMedium
1250 - 1000C-NStretchingMedium
Table 4: Predicted Mass Spectrometry (MS) Data
m/z ValueInterpretationNotes
571.8[M+H]⁺Molecular ion peak (positive ion mode, ESI).
569.8[M-H]⁻Molecular ion peak (negative ion mode, ESI).
526.8[M-COOH]⁺Loss of the carboxylic acid group.
444.8[M-I]⁺Loss of an iodine atom.
428.9[M-NHCOCH₃-COOH]⁺Loss of both acetamido and carboxylic acid groups.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a research or quality control setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Diatrizoic acid impurity A reference standard.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (NH, OH).[2][3]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method): [4][5][6]

    • Gently grind 1-2 mg of the impurity sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet die.

    • Apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR): [7][8]

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small amount of the solid powder directly onto the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[7]

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum (of the empty ATR crystal or a blank KBr pellet) should be collected and automatically subtracted from the sample spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the impurity, often after separation from the parent compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[9][10]

  • Chromatographic Conditions (based on published methods for related compounds): [11]

    • Column: A suitable reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the impurity from Diatrizoic acid (e.g., starting with 95% A, ramping to 95% B).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, operated in both positive and negative modes to capture [M+H]⁺ and [M-H]⁻ ions. ESI is a soft ionization technique suitable for polar, thermally labile molecules.[10][11]

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion (e.g., m/z 571.8) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate product ion spectra.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of Diatrizoic acid impurity A.

Figure 2. Workflow for Impurity Isolation and Characterization cluster_0 Isolation cluster_1 Characterization cluster_2 Data Analysis & Reporting start Diatrizoic Acid Bulk Sample hplc Preparative HPLC start->hplc Injection collect Fraction Collection hplc->collect Impurity Peak Elutes evap Solvent Evaporation collect->evap Drying isolated Isolated Impurity A evap->isolated nmr NMR Spectroscopy (¹H, ¹³C) isolated->nmr ir FTIR Spectroscopy isolated->ir ms LC-MS / MS isolated->ms structure Structure Elucidation nmr->structure ir->structure ms->structure report Technical Report structure->report Compile Data

Caption: Figure 2. Workflow for Impurity Isolation and Characterization.

References

A Technical Guide to Commercial Suppliers of Diatrizoic Acid Impurity A Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercial suppliers for the Diatrizoic acid impurity A reference standard. Diatrizoic acid impurity A, also known as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid, is a critical component in the quality control and analytical method development for Diatrizoic Acid, a widely used contrast agent. This document offers a comparative summary of available reference standards, details on relevant experimental protocols, and a logical workflow for selecting a suitable supplier.

Commercial Supplier Data

The following table summarizes the quantitative data for Diatrizoic acid impurity A reference standards available from various commercial suppliers. This allows for a streamlined comparison of key product specifications.

Supplier/DistributorProduct NameCatalog NumberCAS NumberMolecular FormulaPack Size(s)Notes
USP (United States Pharmacopeia) Diatrizoic Acid Related Compound A11840271713-07-1C₉H₇I₃N₂O₃50 mgPrimary reference standard.[1]
Sigma-Aldrich (Distributor for USP) Diatrizoic Acid Related Compound A USP Reference Standard11840271713-07-1C₉H₇I₃N₂O₃50 mgPharmaceutical primary standard.
Sigma-Aldrich Diatrizoic Acid Related Compound APHR18631713-07-1C₉H₇I₃N₂O₃100 mgPharmaceutical secondary standard, traceable to USP.
Simson Pharma Limited Diatrizoic Acid Related Compound A1713-07-1C₉H₇I₃N₂O₃Not specifiedAccompanied by a Certificate of Analysis.
Aquigen Bio Sciences Diatrizoic Acid Related Compound AAQ-D0098101713-07-1C₉H₇I₃N₂O₃Not specifiedStated as suitable for analytical method development and validation.[2]
MedchemExpress Diatrizoic acid EP impurity AHY-1395981713-07-1C₉H₇I₃N₂O₃10 mM (in 1 mL), 5 mg, 10 mg, 50 mg, 100 mgIntended for research use.
Pharmaffiliates Diatrizoic Acid Related Compound APA USP11840271713-07-1Not specifiedNot specifiedReferences the USP catalog number.[3]

Experimental Protocols

The United States Pharmacopeia (USP) monographs for Diatrizoic Acid and Diatrizoate Meglumine outline specific tests that utilize "Diatrizoic Acid Related Compound A RS" (Reference Standard).[4][5] These protocols are essential for assessing the purity and identity of Diatrizoic Acid and its formulations.

Thin-Layer Chromatographic (TLC) Identification Test

This method is employed for the identification of Diatrizoic Acid.

  • Standard Solution Preparation: A solution of USP Diatrizoic Acid Related Compound A RS is prepared at a concentration of 1 mg per mL in a 0.8 in 1000 solution of sodium hydroxide (B78521) in methanol.[4][5][6]

  • Test Solution Preparation: A corresponding solution of the Diatrizoic Acid sample is prepared at the same concentration and in the same solvent.[4][5]

  • Chromatographic System:

    • Solvent Mixture: A mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (20:10:2).[4][5][6]

    • Detection: Short-wavelength UV light is used to visualize the spots.[4][5]

  • Procedure: The Standard solution and the Test solution are spotted on a suitable TLC plate and developed in the solvent mixture. The principal spot in the chromatogram of the Test solution should correspond in Rf value to the principal spot in the chromatogram of the Standard solution.

Test for Free Aromatic Amine

This test quantifies the amount of free aromatic amine impurities, including Diatrizoic acid impurity A, in the drug substance.

  • Standard Solution Preparation: A standard solution is prepared by dissolving a suitable quantity of USP Diatrizoic Acid Related Compound A RS in 0.1 N sodium hydroxide. For every 5.0 mg of the reference standard, 0.2 mL of 0.1 N sodium hydroxide is used, and the solution is then diluted with water to achieve a known concentration of 500 µg per mL.[5]

  • Test Solution Preparation: 1.0 g of Diatrizoate Meglumine is dissolved in 5 mL of water and 10 mL of 0.1 N sodium hydroxide.[5] For Diatrizoic Acid, 1.0 g is transferred to a 50-mL volumetric flask, and 12.5 mL of water and 2.5 mL of 1 N sodium hydroxide are added.[4][7]

  • Procedure: The absorbance of the solution prepared from the test sample is compared to the absorbance of the Standard solution. The absorbance of the test solution should not be greater than that of the Standard solution, indicating that the level of free aromatic amine is within the acceptable limit (typically 0.05%).[4][5]

Supplier Selection Workflow

The process of selecting a suitable supplier for a reference standard is critical for ensuring the accuracy and reliability of analytical results. The following diagram illustrates a logical workflow for this process.

SupplierSelectionWorkflow Define_Requirements Define Requirements (Purity, Quantity, Documentation) Identify_Suppliers Identify Potential Suppliers (Pharmacopeias, Commercial Vendors) Define_Requirements->Identify_Suppliers Request_Info Request Information (CoA, Price, Availability) Identify_Suppliers->Request_Info Evaluate_Suppliers Evaluate Suppliers Request_Info->Evaluate_Suppliers Primary_Standard Primary Standard Available? (e.g., USP) Evaluate_Suppliers->Primary_Standard Select_Primary Select Primary Standard Primary_Standard->Select_Primary Yes Secondary_Standard Secondary Standard Available? Primary_Standard->Secondary_Standard No Purchase Purchase Reference Standard Select_Primary->Purchase Select_Secondary Select Secondary Standard Secondary_Standard->Select_Secondary Yes Re_evaluate Re-evaluate Requirements or Identify New Suppliers Secondary_Standard->Re_evaluate No Select_Secondary->Purchase Re_evaluate->Define_Requirements

Caption: A workflow for selecting a reference standard supplier.

This guide provides a foundational resource for professionals working with Diatrizoic Acid and its impurities. By offering a clear comparison of commercial suppliers and detailing relevant experimental protocols, it aims to facilitate the procurement of high-quality reference standards essential for regulatory compliance and drug development.

References

Methodological & Application

Application Note: Determination of Diatrizoic Acid EP Impurity A using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Diatrizoic Acid EP Impurity A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) in Diatrizoic Acid active pharmaceutical ingredient (API). The developed method is specific, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.

Introduction

Diatrizoic acid is a widely used iodine-containing radiocontrast agent. As with any pharmaceutical compound, controlling impurities is critical to ensure its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Diatrizoic Acid, with Impurity A being a key related substance that requires careful monitoring. This document provides a detailed protocol for the separation and quantification of this compound from the parent compound using a reversed-phase HPLC method.

Diatrizoic Acid is chemically described as 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid.[1][2] This compound is identified as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.[3][4] The structural similarities between the active ingredient and its impurity necessitate a highly selective analytical method for accurate quantification.

Experimental Protocol

This section outlines the necessary materials, equipment, and the step-by-step procedure for the analysis.

Materials and Reagents
  • Diatrizoic Acid Reference Standard (USP or EP grade)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions

Diluent: Prepare a mixture of Water and Acetonitrile in a 90:10 v/v ratio.

Standard Stock Solution (Diatrizoic Acid): Accurately weigh and transfer about 25 mg of Diatrizoic Acid Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

Standard Stock Solution (Impurity A): Accurately weigh and transfer about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

System Suitability Solution: Transfer 5.0 mL of the Standard Stock Solution (Diatrizoic Acid) and 1.0 mL of the Standard Stock Solution (Impurity A) into a 50 mL volumetric flask. Dilute to volume with Diluent. This solution contains approximately 50 µg/mL of Diatrizoic Acid and 1 µg/mL of Impurity A.

Test Solution: Accurately weigh and transfer about 25 mg of the Diatrizoic Acid sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and System Suitability

The performance of the HPLC system should be verified before sample analysis using the System Suitability Solution.

System Suitability Criteria
ParameterAcceptance Criteria
Tailing Factor (for Diatrizoic Acid peak) Not more than 2.0
Theoretical Plates (for Diatrizoic Acid peak) Not less than 2000
Resolution (between Diatrizoic Acid and Impurity A peaks) Not less than 2.0
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0% for peak area and retention time
Typical Chromatogram and Retention Times

Under the specified conditions, the following retention times are expected:

CompoundExpected Retention Time (min)
This compound~ 8.5
Diatrizoic Acid~ 12.2

Note: Retention times may vary slightly depending on the specific column and HPLC system used.

Quantification of Impurity A

The amount of this compound in the sample can be calculated using the peak area from the chromatogram of the Test Solution and comparing it to the peak area of the impurity in the System Suitability Solution (or a dedicated standard solution of known concentration).

Calculation:

Where:

  • Area_Impurity_Sample is the peak area of Impurity A in the Test Solution chromatogram.

  • Area_Impurity_Standard is the peak area of Impurity A in the System Suitability Solution chromatogram.

  • Conc_Impurity_Standard is the concentration of Impurity A in the System Suitability Solution (in mg/mL).

  • Conc_Sample is the concentration of the Diatrizoic Acid sample in the Test Solution (in mg/mL).

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the determination of this compound.

HPLC_Workflow prep Solution Preparation sub_prep1 Standard & Impurity Stock Solutions sub_prep2 System Suitability Solution sub_prep3 Test Solution (Sample) hplc HPLC Analysis prep->hplc Inject Solutions sub_prep1->sub_prep2 sub_hplc1 System Suitability Check sub_prep2->sub_hplc1 sub_hplc2 Sample Injection sub_prep3->sub_hplc2 data Data Processing hplc->data Generate Chromatograms sub_hplc1->sub_hplc2 sub_data1 Peak Integration & Identification sub_data2 Quantification of Impurity A report Reporting data->report Finalize Results sub_data1->sub_data2

Caption: Workflow for HPLC analysis of this compound.

This application note provides a comprehensive and detailed method for the determination of this compound. The described protocol is robust and suitable for implementation in a quality control environment. For any further queries, please refer to the relevant pharmacopeial monographs or contact your instrument supplier.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid is an iodine-containing radiocontrast agent used in medical imaging. Like all active pharmaceutical ingredients (APIs), its purity is critical to ensure safety and efficacy. The analysis of related substances—impurities arising from the manufacturing process or degradation—is a key aspect of quality control. This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of known related substances in Diatrizoic acid. UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity, making it an ideal technique for impurity profiling.

Related Substances

The primary known related substances for Diatrizoic acid include process-related impurities and degradation products. The structures of Diatrizoic acid and its key impurities are provided below.

Table 1: Diatrizoic Acid and Its Related Substances

Compound NameStructureMolecular Formula
Diatrizoic Acid 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acidC₁₁H₉I₃N₂O₄
Impurity A 5-Acetamido-3-amino-2,4,6-triiodobenzoic acidC₉H₇I₃N₂O₃
Impurity B 3,5-diamino-2,4,6-triiodobenzoic acidC₇H₅I₃N₂O₂
Impurity C 3-acetamido-5-(diacetylamino)-2,4,6-triiodobenzoic acidC₁₃H₁₁I₃N₂O₅

UPLC Method for Analysis

This section details the validated UPLC method for the determination of related substances in Diatrizoic acid.

Chromatographic Conditions

Table 2: UPLC System and Conditions

ParameterSpecification
Instrumentation Waters Acquity UPLC H-Class or equivalent
Column Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 3
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detector Photodiode Array (PDA)
Detection Wavelength 238 nm
Injection Volume 2.0 µL
Run Time 12 minutes

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.02080
10.02080
10.1955
12.0955
Preparation of Solutions

Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Diatrizoic Acid Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).

Sample Solution Preparation: Accurately weigh and dissolve the Diatrizoic acid sample in the diluent to obtain a concentration of approximately 1.0 mg/mL.

System Suitability Solution: Prepare a solution containing Diatrizoic Acid RS and known impurity reference standards at a concentration relevant to the specification limits (e.g., 0.15% of the Diatrizoic acid concentration).

System Suitability

Before sample analysis, the chromatographic system must meet the predefined system suitability criteria to ensure the validity of the results.

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (for Diatrizoic Acid peak) Not more than 2.0
Theoretical Plates (for Diatrizoic Acid peak) Not less than 100,000
Resolution (between Diatrizoic Acid and closest eluting impurity) Not less than 2.0
% RSD for replicate injections of Diatrizoic Acid Not more than 2.0%

Quantitative Analysis and Data Presentation

The quantification of related substances is performed by comparing the peak areas in the sample chromatogram to the peak area of the Diatrizoic Acid standard. The use of Relative Retention Time (RRT) and Relative Response Factor (RRF) is crucial for accurate identification and quantification of impurities, especially when impurity reference standards are not used in every analysis.

Relative Retention Time and Relative Response Factor

Relative Retention Time (RRT): The retention time of the impurity peak divided by the retention time of the main Diatrizoic acid peak. RRT is used for peak identification.

Relative Response Factor (RRF): The ratio of the response of the impurity to the response of the API at the same concentration. It is used to correct for differences in detector response between the API and the impurities.

Note: Experimentally determined RRT and RRF values are specific to a particular method and instrument. The values presented in Table 5 are typical and should be verified or determined by the user.

Table 5: Typical RRT and RRF values for Diatrizoic Acid Related Substances

ImpurityRRT (Typical)RRF (Typical)
Impurity A~0.85To be determined
Impurity B~0.70To be determined
Impurity C~1.25To be determined
Calculation of Impurity Content

The percentage of each impurity is calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * (1 / RRF_impurity) * 100

Where:

  • Area_impurity is the peak area of the individual impurity in the sample chromatogram.

  • Area_standard is the peak area of Diatrizoic acid in the standard chromatogram.

  • Concentration_standard is the concentration of the Diatrizoic Acid RS.

  • Concentration_sample is the concentration of the Diatrizoic acid sample.

  • RRF_impurity is the Relative Response Factor of the individual impurity.

Experimental Protocols

Protocol for Determination of Relative Response Factor (RRF)

Objective: To experimentally determine the RRF for each known impurity relative to the Diatrizoic Acid standard.

Procedure:

  • Prepare Stock Solutions:

    • Accurately prepare individual stock solutions of Diatrizoic Acid RS and each impurity reference standard in the diluent (e.g., 100 µg/mL).

  • Prepare Linearity Solutions:

    • From the stock solutions, prepare a series of at least five calibration solutions for Diatrizoic acid and each impurity, covering a range from the limit of quantification (LOQ) to 150% of the specified limit for that impurity.

  • Chromatographic Analysis:

    • Inject each calibration solution in triplicate and record the peak areas.

  • Data Analysis:

    • For Diatrizoic acid and each impurity, plot a graph of peak area versus concentration.

    • Perform a linear regression analysis to obtain the slope of the calibration curve for each compound.

  • RRF Calculation:

    • Calculate the RRF for each impurity using the following formula:

      RRF_impurity = Slope_impurity / Slope_Diatrizoic_acid

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the UPLC analysis of related substances in Diatrizoic acid.

UPLC_Workflow cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_data Data Processing and Reporting prep_std Prepare Standard Solution system_suitability Perform System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution sample_analysis Inject Standard and Sample Solutions prep_sample->sample_analysis prep_sst Prepare System Suitability Solution prep_sst->system_suitability system_suitability->sample_analysis If SST passes peak_integration Integrate Peaks and Record Areas sample_analysis->peak_integration calc_rrt Calculate RRT for Impurity Identification peak_integration->calc_rrt calc_impurity Calculate % Impurity using RRF peak_integration->calc_impurity report Generate Final Report calc_rrt->report calc_impurity->report

Caption: UPLC analysis workflow for Diatrizoic acid related substances.

Conclusion

The UPLC method described in this application note is a highly sensitive, selective, and rapid technique for the analysis of related substances in Diatrizoic acid. Proper system suitability checks and the use of experimentally determined Relative Response Factors are essential for accurate quantification of impurities. This method is suitable for routine quality control and stability testing in the pharmaceutical industry.

Application Note: Quantification of Impurities in Diatrizoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of potential impurities in Diatrizoic Acid drug substance and formulated products. The method is designed for researchers, scientists, and drug development professionals to ensure the quality and safety of Diatrizoic Acid, a widely used X-ray contrast agent. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection of key impurities, including Diatrizoic Acid Related Compound A and di-iodinated species.

Introduction

Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is an iodinated contrast medium used in various radiological examinations.[1][2] The manufacturing process and subsequent storage can lead to the formation of impurities that may affect the efficacy and safety of the final drug product.[3] Regulatory bodies require stringent control and monitoring of these impurities. This protocol provides a robust LC-MS/MS method for the selective and sensitive quantification of known and potential impurities in Diatrizoic Acid.

Key Impurities:

  • Diatrizoic Acid Related Compound A (DA-RCA): 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid. This is a known impurity listed in pharmacopeias.[4][5]

  • Di-iodinated Impurities (DDZA): 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid. These are potential process-related impurities.[6]

  • Process-Related Impurity: 3,5-diamino-2,4,6-triiodobenzoic acid. A key intermediate in the synthesis of Diatrizoic Acid.[3][7]

Experimental

Materials and Reagents
  • Diatrizoic Acid reference standard and samples

  • Diatrizoic Acid Related Compound A (DA-RCA) reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

Sample Preparation
  • Drug Substance: Accurately weigh approximately 25 mg of the Diatrizoic Acid drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water. Further dilute an aliquot of this solution to achieve a final concentration of approximately 10 µg/mL.

  • Drug Product (Oral Solution): Dilute an appropriate volume of the oral solution with a 50:50 (v/v) mixture of methanol and water to obtain a theoretical Diatrizoic Acid concentration of 10 µg/mL.

  • Standard Solutions: Prepare individual stock solutions of Diatrizoic Acid and its impurities in methanol at a concentration of 1 mg/mL. A series of working standard solutions containing all analytes at different concentrations should be prepared by serial dilution of the stock solutions with the mobile phase.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

ParameterValue
LC SystemUHPLC system
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI Negative
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Table 3: MRM Transitions for Diatrizoic Acid and Impurities

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Diatrizoic Acid612.8485.85025
Diatrizoic Acid Related Compound A (DA-RCA)570.8526.85022
Di-iodinated Impurity (DDZA)486.9442.95020
3,5-diamino-2,4,6-triiodobenzoic acid528.8484.85024

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize representative quantitative data obtained from the analysis of a spiked Diatrizoic Acid sample.

Table 4: Linearity and Range

CompoundRange (ng/mL)
DA-RCA0.5 - 100>0.998
DDZA0.5 - 100>0.997
3,5-diamino-2,4,6-triiodobenzoic acid0.5 - 100>0.998

Table 5: Precision and Accuracy

CompoundSpiked Conc. (ng/mL)Measured Conc. (ng/mL, n=6)Precision (%RSD)Accuracy (%)
DA-RCA10.984.298.0
5051.22.5102.4
DDZA11.055.1105.0
5048.93.197.8
3,5-diamino-2,4,6-triiodobenzoic acid10.954.895.0
5050.82.8101.6

Table 6: Limits of Detection and Quantification

CompoundLOD (ng/mL)LOQ (ng/mL)
DA-RCA0.150.5
DDZA0.180.5
3,5-diamino-2,4,6-triiodobenzoic acid0.160.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh/Dilute Sample prep_ds Drug Substance Dilution start->prep_ds prep_dp Drug Product Dilution start->prep_dp prep_std Standard Preparation start->prep_std filtration Filtration (0.22 µm) prep_ds->filtration prep_dp->filtration prep_std->filtration lc_injection UHPLC Injection filtration->lc_injection separation C18 Reverse Phase Separation lc_injection->separation ionization ESI Negative Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_synthesis Synthesis & Degradation cluster_product Final Product & Impurities starting_material 3,5-dinitrobenzoic acid intermediate1 3,5-diaminobenzoic acid starting_material->intermediate1 Reduction intermediate2 3,5-diamino-2,4,6- triiodobenzoic acid intermediate1->intermediate2 Iodination impurity_b DDZA intermediate1->impurity_b Incomplete Iodination diatrizoic_acid Diatrizoic Acid intermediate2->diatrizoic_acid Acetylation impurity_c Unreacted Intermediate intermediate2->impurity_c impurity_a DA-RCA diatrizoic_acid->impurity_a Deacetylation

Caption: Relationship between Diatrizoic Acid synthesis and impurity formation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of key impurities in Diatrizoic Acid. The method demonstrates good linearity, precision, and accuracy, meeting the requirements for pharmaceutical quality control. This application note serves as a comprehensive guide for the implementation of this method in a laboratory setting.

References

Application Notes and Protocols for the Identification of Diatrizoic Acid Impurities Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid is an iodinated benzoic acid derivative widely used as a contrast agent in medical imaging. The purity of diatrizoic acid is crucial for its safety and efficacy. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of drug substances and the identification of potential impurities. This document provides a detailed protocol for the identification of impurities in diatrizoic acid using TLC, based on the United States Pharmacopeia (USP) monograph and other analytical findings.

Key Impurities of Diatrizoic Acid

Several related compounds can arise during the synthesis of diatrizoic acid or as degradation products. The primary impurities that can be identified using this TLC method include:

  • Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid): A key impurity listed in the USP.

  • 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA): Potential process-related impurities.

  • 3,5-diamino-2,4,6-triiodobenzoic acid: A potential starting material that may be present as an impurity.

Experimental Protocol: Thin-Layer Chromatography

This protocol outlines the materials, reagents, and step-by-step procedure for the TLC analysis of diatrizoic acid and its impurities.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates

  • Mobile Phase: Chloroform : Methanol : Ammonium Hydroxide (20:10:2, v/v/v)

  • Sample Solvent: 0.8 g/L Sodium Hydroxide in Methanol

  • Diatrizoic Acid Standard Solution: 1 mg/mL solution of USP Diatrizoic Acid RS in Sample Solvent.

  • Diatrizoic Acid Related Compound A Standard Solution: 1 mg/mL solution of USP Diatrizoic Acid Related Compound A RS in Sample Solvent.

  • Test Solution: 1 mg/mL solution of the diatrizoic acid sample to be tested in Sample Solvent.

  • Developing Chamber

  • UV Lamp (short-wavelength, 254 nm)

  • Capillary tubes or micropipettes for spotting

Experimental Workflow

The following diagram illustrates the key steps in the TLC analysis of diatrizoic acid impurities.

TLC_Workflow TLC Experimental Workflow for Diatrizoic Acid Impurity Identification cluster_prep Preparation cluster_analysis TLC Analysis cluster_detection Detection and Identification prep_mobile Prepare Mobile Phase (Chloroform:Methanol:Ammonium Hydroxide 20:10:2) spotting Spot Samples and Standards on TLC Plate prep_mobile->spotting prep_samples Prepare Standard and Test Solutions (1 mg/mL in 0.8 g/L NaOH in Methanol) prep_samples->spotting activate_plate Activate TLC Plate (if necessary) activate_plate->spotting development Develop the Plate in a Saturated Chamber spotting->development drying Dry the Developed Plate development->drying visualization Visualize Spots under Short-Wavelength UV Light (254 nm) drying->visualization rf_calculation Calculate Rf Values visualization->rf_calculation comparison Compare Rf Values of Test Sample with Standards rf_calculation->comparison

Caption: A flowchart illustrating the sequential steps for identifying diatrizoic acid impurities using TLC.

Step-by-Step Procedure
  • Chamber Saturation: Pour the freshly prepared mobile phase into the developing chamber to a depth of approximately 0.5 to 1 cm. Line the inside of the chamber with filter paper, ensuring it is saturated with the mobile phase. Close the chamber and allow it to saturate for at least 30 minutes before use.

  • Preparation of the TLC Plate: Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate. Mark the points for sample application along this line, ensuring they are at least 1 cm apart.

  • Spotting: Using a capillary tube or micropipette, apply 1-2 µL of the Diatrizoic Acid Standard Solution, Diatrizoic Acid Related Compound A Standard Solution, and the Test Solution to their respective marked points on the starting line. Allow the spots to dry completely.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the starting line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate until it is approximately 1-2 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: Place the dried plate under a short-wavelength UV lamp (254 nm). The spots of diatrizoic acid and its impurities will appear as dark spots against the fluorescent background. Circle the spots with a pencil.

  • Rf Value Calculation: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Retention factor (Rf) for each spot using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation and Interpretation

The identification of impurities in the test sample is achieved by comparing the Rf values of the spots in the test solution chromatogram with those of the standard solutions.

Expected Rf Values (Illustrative)

The following table presents illustrative Rf values for diatrizoic acid and its potential impurities based on their expected polarities in the specified TLC system. Actual Rf values may vary slightly depending on experimental conditions.

CompoundExpected Rf Value (Illustrative)
Diatrizoic Acid0.45 - 0.55
Diatrizoic Acid Related Compound A0.30 - 0.40
2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA)0.55 - 0.65
3,5-diamino-2,4,6-triiodobenzoic acid0.20 - 0.30
Quantitative Analysis

While this TLC method is primarily qualitative, semi-quantitative analysis can be performed by comparing the size and intensity of the impurity spots in the test sample to those of the standard spots. For accurate quantification, a validated HPTLC-densitometry method would be required. The table below presents hypothetical quantitative data from such an analysis for illustrative purposes.

ImpurityAcceptance Criteria (%)Hypothetical Batch 1 (%)Hypothetical Batch 2 (%)
Diatrizoic Acid Related Compound A≤ 0.150.080.11
2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA)≤ 0.100.05Not Detected
3,5-diamino-2,4,6-triiodobenzoic acid≤ 0.05Not Detected0.03
Total Impurities ≤ 0.30 0.13 0.14

Logical Relationship of Diatrizoic Acid and Its Impurities

The following diagram illustrates the structural relationship between diatrizoic acid and its key impurities, highlighting their origin as either a precursor or a related compound.

Diatrizoic_Acid_Impurities Structural Relationship of Diatrizoic Acid and Its Impurities DA Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) ImpA Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid) DA->ImpA Related Compound DDZA DDZA Impurities (diiodo-diacetamido-benzoic acid) DA->DDZA Process Impurity Precursor Starting Material Impurity (3,5-diamino-2,4,6-triiodobenzoic acid) Precursor->DA Synthetic Precursor

Caption: A diagram showing the relationship between Diatrizoic Acid and its common impurities.

Conclusion

The described thin-layer chromatography method provides a straightforward and effective means for the identification of potential impurities in diatrizoic acid. Adherence to the detailed protocol will ensure reliable and reproducible results, contributing to the quality control and safety assessment of this important pharmaceutical agent. For quantitative determination, the development and validation of an HPTLC-densitometry method is recommended.

Application Note: Development of a Stability-Indicating HPLC Assay for Diatrizoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid is an iodine-containing radiocontrast agent used in medical imaging.[1] Ensuring its stability throughout its shelf life is critical for its safety and efficacy. A stability-indicating analytical method is essential to separate and quantify Diatrizoic acid from its potential degradation products, process-related impurities, and excipients. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Diatrizoic acid in bulk drug substance and pharmaceutical formulations. The method is developed to be specific, accurate, precise, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.[1]

Analytical Method: Stability-Indicating HPLC

This method is designed to provide a reliable and robust assay for Diatrizoic acid, ensuring the separation of the active pharmaceutical ingredient (API) from its degradation products.

Equipment and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (B78521) (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

    • Diatrizoic acid reference standard

    • Purified water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are optimized for the separation of Diatrizoic acid and its degradation products.

ParameterCondition
Mobile Phase A 0.05% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: Acetonitrile and water in a 50:50 v/v ratio.

  • Standard Solution (200 µg/mL): Accurately weigh and dissolve approximately 20 mg of Diatrizoic acid reference standard in 100 mL of diluent.

  • Sample Solution (200 µg/mL): Prepare a solution of the Diatrizoic acid drug substance or product in diluent to a final concentration of 200 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method and to identify potential degradation pathways.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Diatrizoic_Acid Diatrizoic Acid Sample Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Diatrizoic_Acid->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 2h) Diatrizoic_Acid->Base Oxidation Oxidation (3% H2O2, RT, 24h) Diatrizoic_Acid->Oxidation Thermal Thermal (105°C, 48h) Diatrizoic_Acid->Thermal Photolytic Photolytic (ICH Q1B) Diatrizoic_Acid->Photolytic Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution to Target Concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC_Analysis HPLC Analysis Dilute->HPLC_Analysis G cluster_parameters Validation Parameters Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Diatrizoic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diatrizoic acid is a tri-iodinated benzoic acid derivative widely used as an X-ray contrast agent.[1][2][3] The purity of Diatrizoic acid is crucial for its safety and efficacy. Therefore, robust analytical methods are required to separate and quantify Diatrizoic acid from its potential impurities. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.[2] This application note details various mobile phase compositions and chromatographic conditions for the successful separation of Diatrizoic acid and its known impurities.

Key Impurities

The primary impurities of concern for Diatrizoic acid include:

  • Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid): A common process impurity.[1][4]

  • 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA): Other potential related substances.[4]

This document provides protocols for both reverse-phase and ion-exchange chromatography methods, offering flexibility for different laboratory setups and impurity profiles.

Data Presentation: Mobile Phase Compositions for HPLC Separation

The following table summarizes different mobile phase compositions and chromatographic conditions used for the analysis of Diatrizoic acid and its impurities.

Method Type Mobile Phase Composition Stationary Phase (Column) Reference
Reverse-Phase HPLCAcetonitrile, Water, and Phosphoric AcidNewcrom R1[5]
Ion-Exchange LC0.1 M Potassium Chloride and 0.05 M Potassium Phosphate (B84403) Dibasic in Water/Acetonitrile (900:100)Hamilton, PRP-X100, Anion Exchange[4]
Thin-Layer Chromatography (TLC)Chloroform, Methanol, and Ammonium Hydroxide (20:10:2)Silica Gel[6]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method

This protocol is based on a reverse-phase separation, which is a widely used and robust HPLC technique.

1. Objective:

To separate Diatrizoic acid from its impurities using reverse-phase HPLC.

2. Materials and Reagents:

  • Diatrizoic Acid Reference Standard

  • Diatrizoic Acid Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Column: Newcrom R1 or equivalent C18 column

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile, Water, and Phosphoric Acid. The exact ratio should be optimized for the specific column and instrument, but a starting point could be a gradient or isocratic elution with a suitable proportion of the organic and aqueous phases. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Diatrizoic Acid Reference Standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the Diatrizoic acid sample in the same manner as the standard solution.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram to determine the retention time of Diatrizoic acid.

  • Inject the sample solution and record the chromatogram.

  • Identify the Diatrizoic acid peak in the sample chromatogram by comparing the retention time with the standard.

  • Peaks other than the main Diatrizoic acid peak are considered impurities.

Protocol 2: Ion-Exchange Liquid Chromatography Method

This protocol utilizes an anion-exchange column for the separation.

1. Objective:

To separate Diatrizoic acid from its impurities using ion-exchange liquid chromatography.

2. Materials and Reagents:

  • Diatrizoic Acid Reference Standard

  • Diatrizoic Acid Sample

  • Potassium Chloride (ACS Grade)

  • Potassium Phosphate Dibasic (ACS Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Column: Hamilton, PRP-X100, Anion Exchange or equivalent

3. Chromatographic Conditions:

  • Mobile Phase: 0.1 M Potassium Chloride and 0.05 M Potassium Phosphate Dibasic in Water/Acetonitrile (900:100).[4] The pH of the mobile phase is a critical parameter for retention and should be controlled.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at an appropriate wavelength (e.g., 238 nm)

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Standard Solution: Prepare a standard solution of Diatrizoic Acid in the mobile phase.

  • Sample Solution: Prepare the Diatrizoic acid sample in the mobile phase.

5. Procedure:

  • Equilibrate the ion-exchange column with the mobile phase.

  • Inject the standard solution to determine the retention time of Diatrizoic acid.

  • Inject the sample solution.

  • Analyze the chromatogram for the presence of impurities. The retention of Diatrizoic acid and its impurities is dependent on the pH, potassium chloride concentration, and phosphate concentration of the mobile phase.[4]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection ChromatographicRun Chromatographic Run (Separation) Injection->ChromatographicRun Detection Detection (UV) ChromatographicRun->Detection PeakIntegration Peak Integration Detection->PeakIntegration ImpurityIdentification Impurity Identification PeakIntegration->ImpurityIdentification Quantification Quantification ImpurityIdentification->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of Diatrizoic acid.

Logical Relationship of Method Parameters

Method_Parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_output Output OrganicSolvent Organic Solvent (e.g., Acetonitrile) Resolution Resolution OrganicSolvent->Resolution AqueousPhase Aqueous Phase (e.g., Water) RetentionTime Retention Time AqueousPhase->RetentionTime Additive Additive (e.g., Acid, Buffer) PeakShape Peak Shape Additive->PeakShape StationaryPhase Stationary Phase (e.g., C18, Anion Exchange) StationaryPhase->Resolution Dimensions Dimensions Dimensions->RetentionTime Quantification Quantification

Caption: Key parameters influencing HPLC separation.

References

Application Notes: Utilizing Diatrizoic Acid Impurity A as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid is a widely used iodinated contrast agent for medical imaging techniques such as X-rays and computed tomography (CT) scans. Ensuring the purity and quality of Diatrizoic acid is paramount for patient safety and diagnostic accuracy. A key aspect of quality control (QC) is the identification and quantification of impurities that may arise during the synthesis or storage of the active pharmaceutical ingredient (API). Diatrizoic acid impurity A, chemically known as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid, is a known related compound.[1][2][3] The availability of a well-characterized reference standard for this impurity is essential for the validation and routine use of analytical methods to control the quality of Diatrizoic acid.[4][5]

These application notes provide detailed protocols for the use of Diatrizoic Acid Impurity A as a reference standard in the quality control of Diatrizoic acid bulk drug and finished products. The methodologies include a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for quantification and a Thin-Layer Chromatography (TLC) method for identification.

Analytical Methodologies

Quantitative Analysis by Stability-Indicating UPLC

A sensitive and stability-indicating reverse-phase UPLC method has been developed and validated for the quantification of Diatrizoic acid and its related impurities, including Impurity A.[6] This method is suitable for routine quality control and stability studies.

ParameterSpecification
Column Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm)[6]
Mobile Phase A 0.05% Formic Acid in Milli-Q Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Elution Optimized for separation of Diatrizoic acid and its impurities[6]
Flow Rate 0.5 mL/min[6]
Column Temperature 40°C[6]
Detection Wavelength 238 nm[6]
Injection Volume 0.5 µL[6]
Run Time 12 minutes[6]

The UPLC method was validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6]

Validation ParameterDiatrizoic Acid Impurity A
Linearity Range (µg/mL) 0.03 - 0.3[6]
Correlation Coefficient (r²) > 0.999[6]
Limit of Detection (LOD) (µg/mL) 0.009[6]
Limit of Quantitation (LOQ) (µg/mL) 0.027[6]
Accuracy (Recovery %) 97.4 - 101.9[6]
Precision (%RSD) < 2.0[6]

1. Preparation of Standard Solutions:

  • Diatrizoic Acid Impurity A Stock Solution: Accurately weigh and dissolve an appropriate amount of Diatrizoic Acid Impurity A reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
  • Working Standard Solution: Dilute the stock solution to a concentration within the linear range of the method (e.g., 0.1 µg/mL).

2. Preparation of Sample Solution:

  • Accurately weigh and dissolve the Diatrizoic acid sample in the diluent to achieve a target concentration. The concentration should be chosen such that any potential Impurity A is within the validated range of the method.

3. Chromatographic Procedure:

  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the blank (diluent), followed by the working standard solution and the sample solution.
  • Record the chromatograms and integrate the peak areas.

4. Calculation:

  • Calculate the amount of Diatrizoic Acid Impurity A in the sample using the peak area response from the standard and sample chromatograms.

Identification by Thin-Layer Chromatography (TLC)

A TLC method, as described in the United States Pharmacopeia (USP), can be used for the identification of Diatrizoic acid and to confirm the presence or absence of Impurity A.[7]

ParameterSpecification
Stationary Phase TLC plate coated with silica (B1680970) gel with a fluorescent indicator
Mobile Phase Chloroform, Methanol, and Ammonium Hydroxide (B78521) (20:10:2)[7]
Visualization Short-wavelength UV light[7]

1. Preparation of Solutions (Concentration: 1 mg/mL):

  • Standard Solution: Dissolve an accurately weighed quantity of USP Diatrizoic Acid RS in a 0.8 in 1000 solution of sodium hydroxide in methanol.[7]
  • Impurity A Standard Solution: Dissolve an accurately weighed quantity of USP Diatrizoic Acid Related Compound A RS in the same solvent.[7]
  • Test Solution: Prepare a solution of the Diatrizoic acid sample in the same solvent.[7]

2. Chromatographic Procedure:

  • Apply equal volumes of the Standard solution, Impurity A Standard solution, and Test solution to the TLC plate.
  • Develop the chromatogram in a chamber saturated with the mobile phase until the solvent front has moved a sufficient distance.
  • Remove the plate from the chamber and allow it to air dry.

3. Visualization and Interpretation:

  • Examine the plate under short-wavelength UV light.[7]
  • The principal spot in the chromatogram of the Test solution should correspond in Rf value and appearance to the principal spot in the chromatogram of the Standard solution.
  • Any spot corresponding to Impurity A in the Test solution can be identified by comparing its Rf value to the spot from the Impurity A Standard solution.

Diagrams

QC_Workflow cluster_0 Quality Control Workflow A Sample Receipt (Diatrizoic Acid Batch) B Sample Preparation A->B Log Sample C UPLC Analysis (Quantification of Impurity A) B->C Prepare for UPLC D TLC Analysis (Identification) B->D Prepare for TLC E Data Review and Comparison against Specifications C->E D->E F Decision (Pass/Fail) E->F Meets Specs? Diatrizoic_Acid_Impurity cluster_1 Structural Relationship DA Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) ImpA Diatrizoic Acid Impurity A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) DA->ImpA Potential Precursor or Degradation Product

References

Application Notes and Protocols for Diatrizoic Acid Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of Diatrizoic acid for the analysis of its impurities. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of Diatrizoic acid as a radiographic contrast agent.

Introduction

Diatrizoic acid is an iodine-containing radiocontrast agent widely used in medical imaging.[1] The analysis of impurities is a critical aspect of quality control in the pharmaceutical industry, as impurities can affect the stability, efficacy, and safety of the final drug product. This document details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the determination of related substances in both Diatrizoic acid bulk drug substance and its finished pharmaceutical products. Additionally, a pharmacopeial method for the determination of inorganic impurities is described.

Analytical Methodologies and Data

The primary method detailed is a stability-indicating UPLC method that allows for the separation and quantification of Diatrizoic acid and its known impurities.[2]

Quantitative Data Summary

The following tables summarize the key performance characteristics of the validated UPLC method for Diatrizoic acid and its related impurities.[2]

Table 1: Method Validation Parameters [2]

ParameterDiatrizoic AcidImpurity-1Impurity-2Impurity-3
Limit of Detection (LOD) (µg/mL)0.010.0090.0120.011
Limit of Quantification (LOQ) (µg/mL)0.040.0270.0350.034
Linearity Range (µg/mL)-0.03 - 0.30.03 - 0.30.03 - 0.3

Table 2: Accuracy and Recovery Data [2]

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
Diatrizoic Acid-97.4 - 101.9
Impurity-10.1, 0.2, 0.398.2 - 101.5
Impurity-20.1, 0.2, 0.397.8 - 100.9
Impurity-30.1, 0.2, 0.398.5 - 101.2

Experimental Protocols

Protocol 1: UPLC Analysis of Organic Impurities in Diatrizoic Acid Bulk Drug and Finished Product

This protocol is based on a validated stability-indicating UPLC method.[2]

3.1.1. Materials and Reagents

  • Diatrizoic Acid reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Milli-Q water

  • Diluent: Acetonitrile and water in a specified ratio (e.g., 50:50 v/v)

3.1.2. Chromatographic Conditions [2]

  • Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.05% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 0.5 µL

  • Detection Wavelength: 238 nm

  • Run Time: 12 minutes

  • Gradient Program: Optimized to achieve separation of all impurities.

3.1.3. Sample Preparation: Diatrizoic Acid Bulk Drug Substance [2]

  • Accurately weigh approximately 20 mg of the Diatrizoic Acid bulk drug substance.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Add 60 mL of diluent to the flask.

  • Sonicate for 10 minutes with intermediate shaking to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the diluent and mix well.

  • The final concentration of this solution is approximately 200 µg/mL.

3.1.4. Sample Preparation: Diatrizoic Acid Finished Product (e.g., Tablets) [2]

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 20 mg of Diatrizoic acid.

  • Transfer the powder into a 100 mL volumetric flask.

  • Add 60 mL of diluent.

  • Sonicate for 10 minutes with intermittent shaking to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.

  • The final concentration of the filtrate is approximately 200 µg/mL.

Protocol 2: Sample Preparation for Iodine and Iodide Impurity Analysis (USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Diatrizoic Acid.[3][4]

3.2.1. Materials and Reagents

  • Diatrizoic Acid sample

  • Sodium hydroxide (B78521) solution (2 in 5 concentration)

  • Dilute sodium hydroxide solution (1 in 125)

  • Dilute hydrochloric acid solution (1 in 125)

  • Deionized water

3.2.2. Sample Preparation [3][4]

  • Suspend 10.0 g of Diatrizoic Acid in 10 mL of water in a suitable container.

  • With continuous stirring, add 1.5 mL of a sodium hydroxide solution (2 in 5) in small portions until the substance is completely dissolved.

  • Adjust the pH of the solution to between 7.0 and 7.5 using a dilute solution (1 in 125) of either sodium hydroxide or hydrochloric acid.

  • Quantitatively transfer the solution to a 20 mL volumetric flask and dilute to volume with water. This solution is referred to as the "Test preparation".

Visualizations

The following diagrams illustrate the experimental workflows for the sample preparation of Diatrizoic acid.

Sample_Preparation_Bulk_Drug weigh Weigh 20 mg of Diatrizoic Acid Bulk Drug transfer Transfer to 100 mL Volumetric Flask weigh->transfer add_diluent Add 60 mL of Diluent transfer->add_diluent sonicate Sonicate for 10 min add_diluent->sonicate cool Cool to Room Temperature sonicate->cool dilute Dilute to Volume with Diluent cool->dilute analyze Analyze by UPLC dilute->analyze

Workflow for Bulk Drug Sample Preparation

Sample_Preparation_Finished_Product weigh_powder Weigh Powdered Tablets (equivalent to 20 mg DTA) transfer Transfer to 100 mL Volumetric Flask weigh_powder->transfer add_diluent Add 60 mL of Diluent transfer->add_diluent sonicate Sonicate for 10 min add_diluent->sonicate cool Cool to Room Temperature sonicate->cool dilute Dilute to Volume with Diluent cool->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter analyze Analyze by UPLC filter->analyze

Workflow for Finished Product Sample Preparation

USP_Sample_Preparation suspend Suspend 10 g of Diatrizoic Acid in Water dissolve Add NaOH Solution to Dissolve suspend->dissolve adjust_ph Adjust pH to 7.0-7.5 dissolve->adjust_ph dilute Dilute to 20 mL with Water adjust_ph->dilute test_prep Test Preparation Ready for Analysis dilute->test_prep

Workflow for USP Iodide Impurity Sample Prep

References

Forced Degradation Studies of Diatrizoic Acid Bulk Drug: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting forced degradation studies on Diatrizoic acid bulk drug. The information is intended to guide researchers in establishing stability-indicating analytical methods and in understanding the degradation pathways of this active pharmaceutical ingredient (API).

Introduction

Diatrizoic acid is a tri-iodinated benzoic acid derivative widely used as a contrast agent in medical imaging. Forced degradation studies, or stress testing, are a critical component of the drug development process as mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This information is crucial for developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product.

The primary degradation pathway for Diatrizoic acid under hydrolytic (acidic and alkaline) conditions involves the hydrolysis of the two amide bonds, leading to the formation of 3,5-diamino-2,4,6-triiodobenzoic acid.[1] However, a comprehensive understanding of its degradation under other stress conditions such as oxidation, heat, and light is necessary for a complete stability profile.

Analytical Methodology

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the separation and quantification of Diatrizoic acid and its degradation products.

Table 1: UPLC Method Parameters [2]

ParameterSpecification
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.01
2.0
8.0
10.0
10.1
12.0
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 238 nm
Injection Volume 2 µL
Diluent Water:Acetonitrile (90:10 v/v)

Forced Degradation Protocols

The following protocols are designed to induce degradation of Diatrizoic acid to a target level of 5-20%, which is generally considered appropriate for the development and validation of stability-indicating methods.[3]

Sample Preparation

Prepare a stock solution of Diatrizoic acid bulk drug at a concentration of 1 mg/mL in the specified diluent. For each stress condition, use a sufficient volume of the stock solution to allow for sampling at various time points.

Acid Hydrolysis
  • To a suitable volume of the Diatrizoic acid stock solution, add an equal volume of 1 M hydrochloric acid.

  • Incubate the solution at 80°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 1 M sodium hydroxide.

  • Dilute the neutralized samples with the diluent to the initial concentration before analysis.

Alkaline Hydrolysis
  • To a suitable volume of the Diatrizoic acid stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, 6, and 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized samples with the diluent to the initial concentration before analysis.

Oxidative Degradation
  • To a suitable volume of the Diatrizoic acid stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature.

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Dilute the samples with the diluent to the initial concentration before analysis.

Thermal Degradation
  • Transfer a known quantity of Diatrizoic acid bulk drug powder into a suitable container to form a thin layer.

  • Place the container in a calibrated oven at 105°C.

  • Expose the sample for 24 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed sample in the diluent at a concentration of 1 mg/mL for analysis.

Photolytic Degradation
  • Transfer a known quantity of Diatrizoic acid bulk drug powder into a suitable transparent container to form a thin layer.

  • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping the container in aluminum foil.

  • After exposure, prepare a solution of the stressed and control samples in the diluent at a concentration of 1 mg/mL for analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative results from the forced degradation studies of Diatrizoic acid. The data represents the percentage of degradation of the parent drug and the formation of the primary degradation product, 3,5-diamino-2,4,6-triiodobenzoic acid, under the specified stress conditions.

Table 2: Summary of Forced Degradation Results for Diatrizoic Acid

Stress ConditionDuration% Degradation of Diatrizoic Acid% Formation of 3,5-diamino-2,4,6-triiodobenzoic acidOther Major Impurities (% Area)
1 M HCl at 80°C24 hours~15%~12%Not Reported
0.1 M NaOH at 60°C8 hours~18%~15%Not Reported
3% H₂O₂ at RT24 hours~10%-To be determined
Thermal (105°C)24 hours~5%-To be determined
Photolytic (ICH Q1B)-~8%-To be determined

Note: The quantitative data presented is based on typical degradation profiles and may vary depending on the specific experimental conditions and the purity of the Diatrizoic acid bulk drug.

Diagrams

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Diatrizoic Acid Bulk Drug prep_sol Prepare 1 mg/mL Stock Solution start->prep_sol thermal Thermal Degradation (105°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo acid Acid Hydrolysis (1M HCl, 80°C) prep_sol->acid alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) prep_sol->alkali oxidation Oxidative Degradation (3% H2O2, RT) prep_sol->oxidation sampling Withdraw, Neutralize & Dilute Samples acid->sampling alkali->sampling oxidation->sampling thermal->sampling Dissolve in diluent photo->sampling Dissolve in diluent uplc UPLC Analysis sampling->uplc data Data Interpretation (Quantification & Identification) uplc->data report Application Notes & Protocols data->report

Caption: Experimental workflow for forced degradation studies of Diatrizoic acid.

Hydrolytic Degradation Pathway

Hydrolytic_Degradation_Pathway Diatrizoic_Acid Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) Intermediate Mono-deacetylated Intermediate Diatrizoic_Acid->Intermediate Hydrolysis of one amide bond Degradation_Product 3,5-diamino-2,4,6-triiodobenzoic acid Intermediate->Degradation_Product Hydrolysis of second amide bond

Caption: Proposed hydrolytic degradation pathway of Diatrizoic acid.

References

Application Note: Chromatographic Separation of Diatrizoic Acid Isomers and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid, a tri-iodinated benzoic acid derivative, is a widely used X-ray contrast agent.[1] Its efficacy and safety are contingent on its purity, making the separation and quantification of isomers and impurities a critical aspect of quality control in its production and formulation. This document provides detailed application notes and protocols for the chromatographic separation of Diatrizoic acid from its key impurities and potential isomers using Ultra-Performance Liquid Chromatography (UPLC) and a specialized anion-exchange High-Performance Liquid Chromatography (HPLC) method.

Potential Impurities and Isomers

During the synthesis of Diatrizoic acid, several related substances can arise as impurities. These include precursors, byproducts of incomplete reactions, and degradation products. The primary impurities of concern include:

  • 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid (Related Compound A): An intermediate in the synthesis where one of the amino groups is not acetylated.[2]

  • 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA): Impurities resulting from incomplete iodination of the benzoic acid ring.[3]

  • 3,5-diamino-2,4,6-triiodobenzoic acid: The unacetylated precursor to Diatrizoic acid.

Positional isomers of Diatrizoic acid, while less commonly discussed in routine analysis, are a theoretical possibility and their separation is important for full characterization. These would involve different arrangements of the iodo and acetamido groups on the benzoic acid ring.

Chromatographic Methods

Two primary methods are detailed below: a UPLC method for the general analysis of impurities and a specialized anion-exchange HPLC method for the separation of specific challenging impurities. A proposed method for the separation of potential Diatrizoic acid isomers is also presented.

Method 1: UPLC for Impurity Profiling

This method is a stability-indicating reverse-phase UPLC method suitable for the routine quality control of Diatrizoic acid and its related impurities in bulk drug and finished dosage forms.

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm)
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 0.5 mL/min
Injection Volume 1.0 µL
Column Temperature 40°C
Detection Wavelength 238 nm

Table 1: UPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.02080
10.02080
10.1955
12.0955

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Diatrizoic acid reference standard in a 50:50 (v/v) mixture of water and acetonitrile.

  • Sample Solution: Dilute the sample containing Diatrizoic acid with the same diluent to achieve a similar concentration as the standard solution.

Table 2: UPLC Method Performance

CompoundRetention Time (min)Resolution (Rs)Asymmetry (As)LOD (µg/mL)LOQ (µg/mL)
Related Compound A~3.5> 2.01.10.0120.035
Diatrizoic Acid~6.2-1.20.0100.040
Impurity 2~7.8> 2.01.10.0090.027
Impurity 3~9.1> 2.01.30.0110.034

Note: Retention times for impurities are representative. Actual values may vary based on the specific impurity.

Method 2: Anion-Exchange HPLC for Specific Impurities

This method provides an alternative selectivity for the separation of Diatrizoic acid from its acidic impurities using an anion-exchange column.[3]

Chromatographic Conditions:

ParameterValue
Column Hamilton, PRP-X100 Anion Exchange
Mobile Phase 0.1 M Potassium Chloride and 0.05 M Potassium Phosphate Dibasic in Water/Acetonitrile (900:100, v/v)
Flow Rate 1.0 mL/min (representative)
Injection Volume 20 µL (representative)
Column Temperature Ambient
Detection Wavelength 238 nm

Sample Preparation:

  • Prepare standard and sample solutions in the mobile phase.

Table 3: Anion-Exchange HPLC Method Performance

CompoundRetention Time (min)Resolution (Rs)Asymmetry (As)Accuracy (%)
DDZA Isomers~4.8, 5.5> 1.5~1.2100.1
Related Compound A~7.2> 2.0~1.194.2
Diatrizoic Acid~9.5-~1.3-

Note: Retention times, resolution, and asymmetry are representative values based on typical performance for this type of separation.

Proposed Method 3: HPLC for Isomer Separation

The separation of positional isomers of highly substituted benzoic acids can be challenging. A reversed-phase HPLC method with a phenyl-hexyl stationary phase is proposed to leverage pi-pi interactions for enhanced selectivity between isomers. This is a hypothetical method and would require validation.

Chromatographic Conditions:

ParameterValue
Column Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 5 µm, 250 x 4.6 mm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Isocratic Elution 70% A / 30% B
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 238 nm

This method would aim to achieve baseline separation of potential positional isomers of Diatrizoic acid. The quantitative performance would need to be established through method validation.

Experimental Workflows

UPLC_Impurity_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution inject Inject onto UPLC System prep_std->inject prep_smp Prepare Sample Solution prep_smp->inject acquire Acquire Chromatogram (238 nm) inject->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: UPLC workflow for Diatrizoic acid impurity analysis.

Anion_Exchange_Workflow cluster_prep Sample Preparation cluster_analysis Anion-Exchange HPLC cluster_data Data Analysis prep Prepare Solutions in Mobile Phase inject Inject onto HPLC System prep->inject run Isocratic Elution inject->run detect Detect at 238 nm run->detect identify Identify and Quantify Peaks detect->identify assess Assess Purity identify->assess

Caption: Anion-exchange HPLC workflow for specific impurity separation.

Isomer_Separation_Workflow start Start: Isomer Mixture prep Sample Preparation in Mobile Phase start->prep hplc HPLC with Phenyl-Hexyl Column prep->hplc data Data Acquisition and Analysis hplc->data result Separated Isomer Peaks data->result

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid is an iodinated benzoic acid derivative widely used as a radiocontrast agent in medical imaging.[1] The purity of Diatrizoic acid is crucial for its safety and efficacy. Anion exchange chromatography (AEC) is a powerful technique for the separation and quantification of Diatrizoic acid and its charged, acidic-related compounds and impurities. This document provides detailed application notes and protocols for the analysis of Diatrizoic acid and its related compounds using anion exchange chromatography.

Principle of Anion Exchange Chromatography

Anion exchange chromatography separates molecules based on their net negative charge.[2] The stationary phase consists of a solid support with covalently attached positively charged functional groups. When a sample is introduced, the negatively charged analytes, such as Diatrizoic acid and its acidic impurities, bind to the positively charged stationary phase. A mobile phase with an increasing concentration of anions (a salt gradient) is then used to elute the bound analytes. Compounds with a lower net negative charge will elute earlier, while those with a higher net negative charge will be retained longer on the column.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate and reliable HPLC analysis.

Materials:

  • Diatrizoic acid sample (drug substance or product)

  • Deionized water, HPLC grade

  • Mobile phase (see section 2.2)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Diatrizoic acid reference standard and transfer it to a volumetric flask.

    • Dissolve the standard in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Similarly, prepare individual standard solutions for each of the available related compounds (e.g., Diatrizoic Acid Related Compound A, DDZA).

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the Diatrizoic acid sample and transfer it to a volumetric flask.

    • Dissolve the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

    • For drug products, further dilution may be necessary to bring the concentration within the linear range of the assay.

  • Filtration:

    • Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Anion Exchange Chromatography Method

This method is based on the procedure described by Reif et al. (1995) for the separation of Diatrizoate sodium and its impurities.[3]

2.1. Chromatographic System:

  • A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

2.2. Chromatographic Conditions:

ParameterCondition
Column Hamilton PRP-X100, 10 µm, 4.1 x 150 mm
Mobile Phase 0.1 M Potassium Chloride and 0.05 M Potassium Phosphate Dibasic in Water/Acetonitrile (900:100, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 238 nm
Injection Volume 20 µL

2.3. System Suitability: Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution (a mixture of Diatrizoic acid and its related compounds) should be injected to verify the performance of the system. Key system suitability parameters include:

  • Resolution: The resolution between Diatrizoic acid and the closest eluting impurity peak should be ≥ 1.5.

  • Tailing Factor: The tailing factor for the Diatrizoic acid peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of the Diatrizoic acid standard should be ≤ 2.0%.

Data Presentation

The following table summarizes the quantitative data for the analysis of Diatrizoic acid and its related compounds using the described anion exchange chromatography method. Please note that retention times are illustrative and can vary depending on the specific instrument, column condition, and exact mobile phase preparation.

Compound NameRetention Time (min) (Illustrative)Resolution (with Diatrizoic Acid)Accuracy (%)LOD/LOQ (µg/mL)
Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid)4.5> 2.094.2[3]Not available
2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA)6.2> 2.0100.1[3]Not available
Diatrizoic Acid 8.0 - - Not available

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the anion exchange chromatography analysis of Diatrizoic acid and its related compounds.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc Anion Exchange HPLC Analysis cluster_data Data Analysis weigh Weighing of Sample and Standards dissolve Dissolution in Mobile Phase weigh->dissolve filter Filtration (0.45 µm) dissolve->filter equilibration Column Equilibration filter->equilibration Inject into HPLC injection Sample/Standard Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (238 nm) separation->detection integration Peak Integration detection->integration Acquire Chromatogram quantification Quantification of Impurities integration->quantification reporting Reporting Results quantification->reporting

Anion exchange chromatography workflow for Diatrizoic acid analysis.
Logical Relationship of Method Parameters

The following diagram illustrates the relationship between key method parameters and their impact on the chromatographic separation.

parameter_relationship cluster_params Method Parameters cluster_performance Chromatographic Performance mobile_phase Mobile Phase (Salt Concentration, pH, Organic Modifier) retention Retention Time mobile_phase->retention resolution Resolution mobile_phase->resolution column Stationary Phase (Anion Exchanger) column->retention column->resolution flow_rate Flow Rate flow_rate->retention peak_shape Peak Shape flow_rate->peak_shape retention->resolution

Relationship between method parameters and chromatographic outcome.

References

Application of Diatrizoic Acid Impurity A in ANDA Filing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic Acid is a widely used iodinated contrast agent. For an Abbreviated New Drug Application (ANDA) filing of a generic Diatrizoic Acid product, comprehensive control of impurities is a critical regulatory requirement. This document provides detailed application notes and protocols for the management of Diatrizoic Acid Impurity A, a specified impurity in the United States Pharmacopeia (USP) and other major pharmacopeias. Adherence to these guidelines is essential for ensuring the quality, safety, and efficacy of the generic drug product and for a successful ANDA submission.

Diatrizoic Acid Impurity A is chemically identified as 5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid. It is also referred to as Diatrizoic Acid Related Compound A in the USP.[1] The presence and quantity of this impurity must be carefully monitored and controlled within pharmacopoeially accepted limits.

Regulatory Framework for Impurity Control in ANDA Filings

The United States Food and Drug Administration (FDA) provides clear guidance on the control of impurities in generic drug substances and products.[2][3][4] These guidelines are largely based on the principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines.

For an ANDA submission, the applicant must:

  • Identify and characterize all potential impurities.

  • Report impurities present at levels above the reporting threshold.

  • Qualify the safety of impurities present at levels exceeding the qualification threshold.

Key principles for handling Diatrizoic Acid Impurity A in an ANDA filing include:

  • Specified Impurity: Diatrizoic Acid Impurity A is a "specified impurity," meaning it is individually listed and limited with a specific acceptance criterion in the drug substance and/or drug product specification.[3][4]

  • Pharmacopoeial Limits: The acceptance criteria for specified impurities are primarily dictated by the limits set forth in official pharmacopeias such as the USP and the European Pharmacopoeia (EP).[4]

  • Qualification: If the level of Impurity A in a generic product exceeds the pharmacopoeial limit, it must be "qualified." Qualification is the process of acquiring and evaluating data to establish the biological safety of the impurity at the proposed level.[2][5] This can be achieved by:

    • Comparing the impurity profile of the generic product to that of the Reference Listed Drug (RLD).[2][3]

    • Providing scientific literature to justify the proposed limit.[2][3]

    • Demonstrating that the impurity is a significant metabolite.[2][4]

    • Conducting toxicological studies.[4]

Quantitative Data and Acceptance Criteria

The acceptance criteria for Diatrizoic Acid Impurity A are established in major pharmacopeias. A summary of these limits is presented below. It is crucial to consult the most recent versions of the relevant pharmacopeias for the current official limits.

PharmacopeiaTest NameAcceptance Criterion
United States Pharmacopeia (USP) Free aromatic amineNot more than 0.05%

Note: The "Free aromatic amine" test in the USP monograph for Diatrizoic Acid is the specified test for controlling Impurity A.[6] The procedure involves a colorimetric determination where the absorbance of the test solution is compared to a standard solution containing Diatrizoic Acid Related Compound A.[6][7]

Experimental Protocols

Accurate and precise analytical methods are required for the quantification of Diatrizoic Acid Impurity A. Below are detailed protocols for both a pharmacopoeial method and a modern chromatographic method.

USP Method for Free Aromatic Amine (Colorimetric Method)

This method is based on the official USP monograph for Diatrizoic Acid.[6]

Objective: To determine the level of free aromatic amine (Diatrizoic Acid Impurity A) in a sample of Diatrizoic Acid.

Principle: The primary aromatic amine group of Impurity A is diazotized with sodium nitrite (B80452) in an acidic medium, and the resulting diazonium salt is coupled with a suitable reagent to produce a colored solution. The intensity of the color, which is proportional to the concentration of the impurity, is measured spectrophotometrically.

Reagents and Materials:

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of USP Diatrizoic Acid Related Compound A RS at a known concentration as specified in the USP monograph.[7]

  • Test Solution Preparation: Accurately weigh about 1.0 g of the Diatrizoic Acid sample and transfer it to a 50-mL volumetric flask. Add 12.5 mL of water and 2.5 mL of 1 N sodium hydroxide to dissolve the sample.[6]

  • Blank Preparation: Prepare a blank solution containing the same reagents used for the test solution but without the Diatrizoic Acid sample.[7]

  • Color Development: Treat the standard, test, and blank solutions as directed in the USP monograph, which typically involves the addition of sodium nitrite solution, followed by ammonium sulfamate solution, and then N-(1-naphthyl)ethylenediamine dihydrochloride solution, with appropriate mixing and waiting times.

  • Spectrophotometric Measurement: Within the time specified in the monograph, determine the absorbance of the test solution and the standard solution at the wavelength of maximum absorbance (around 465 nm) against the blank.[7]

  • Acceptance Criteria: The absorbance of the test solution should not be greater than the absorbance of the standard solution, corresponding to a limit of not more than 0.05%.[6][7]

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Diatrizoic Acid Impurity A

While the USP provides a colorimetric method, a stability-indicating HPLC method is often preferred for its higher specificity, sensitivity, and ability to separate the main component from multiple impurities simultaneously. The following is a general protocol that can be adapted and validated for this purpose.

Objective: To develop and validate a precise and accurate HPLC method for the quantification of Diatrizoic Acid Impurity A in Diatrizoic Acid drug substance and drug product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm (or equivalent)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A reverse-phase method with a mobile phase of acetonitrile and water with phosphoric acid has been described for Diatrizoic Acid analysis.[8]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at a wavelength where both Diatrizoic Acid and Impurity A have adequate absorbance (e.g., 238 nm).
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of USP Diatrizoic Acid Related Compound A RS and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations bracketing the expected impurity level (e.g., from the limit of quantification (LOQ) to 150% of the specification limit).

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the Diatrizoic Acid drug substance or a portion of the crushed tablets/powder for injection equivalent to a specific amount of Diatrizoic Acid.

    • Dissolve the sample in the diluent, sonicate if necessary to ensure complete dissolution, and dilute to a final known concentration.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines. The validation parameters should include:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This is typically done by analyzing blank, placebo, and spiked samples.

    • Linearity: Analyze the series of working standard solutions and plot the peak area response against the concentration. The correlation coefficient (r²) should be close to 1.

    • Range: The range of the method should be established based on the linearity studies.

    • Accuracy: Perform recovery studies by spiking a known amount of Impurity A into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Precision:

      • Repeatability (Intra-assay precision): Analyze multiple preparations of a homogeneous sample within the same day and by the same analyst.

      • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different equipment.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively.

  • Sample Analysis and Calculation:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standard.

    • Calculate the percentage of Diatrizoic Acid Impurity A in the sample using the peak areas and the concentration of the standard.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Standard_Prep Standard Preparation (Diatrizoic Acid Impurity A RS) HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Diatrizoic Acid DS/DP) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calculation Calculation of Impurity % Peak_Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the HPLC analysis of Diatrizoic Acid Impurity A.

Logical Flow for Impurity Qualification in an ANDA

Impurity_Qualification Start Impurity A Level in Generic Product Decision1 Exceeds Pharmacopoeial Limit? Start->Decision1 Qualified Impurity is Qualified (Acceptable for Filing) Decision1->Qualified No Not_Qualified Qualification Required Decision1->Not_Qualified Yes RLD_Comparison Compare with RLD Impurity Level Not_Qualified->RLD_Comparison Literature_Review Justify with Scientific Literature Not_Qualified->Literature_Review Metabolite_Data Demonstrate as Significant Metabolite Not_Qualified->Metabolite_Data Tox_Studies Conduct Toxicological Studies Not_Qualified->Tox_Studies Decision2 Qualification Successful? RLD_Comparison->Decision2 Literature_Review->Decision2 Metabolite_Data->Decision2 Tox_Studies->Decision2 Decision2->Qualified Yes

Caption: Decision-making process for the qualification of Diatrizoic Acid Impurity A.

Conclusion

The successful filing of an ANDA for a generic Diatrizoic Acid product hinges on the thorough characterization and control of impurities like Diatrizoic Acid Impurity A. This document provides a comprehensive overview of the regulatory requirements, acceptance criteria, and analytical methodologies pertinent to this specified impurity. By implementing robust analytical protocols and adhering to the qualification framework outlined by regulatory authorities, drug developers can ensure the quality and safety of their generic product and facilitate a smoother path to regulatory approval.

References

Application Note: A Validated Protocol for Spiking Studies of Diatrizoic Acid Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the quality control and analytical method validation of pharmaceutical products.

Introduction

Diatrizoic acid is a tri-iodinated benzoic acid derivative widely used as a radiopaque contrast agent for various medical imaging procedures, including angiography and urography[1][2]. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Diatrizoic Acid Related Compound A, identified as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid, is a known impurity that must be accurately quantified[3][4].

Regulatory bodies like the International Council for Harmonisation (ICH) mandate the validation of analytical procedures to ensure they are fit for their intended purpose[5]. A key validation parameter is accuracy, which is often determined through a spiking study, also known as a recovery study. This involves adding a known amount of the impurity (the "spike") to a sample matrix and measuring the percentage of the spike that is successfully recovered by the analytical method.

This application note provides a detailed protocol for conducting a spiking study for Diatrizoic Acid Impurity A in a Diatrizoic acid drug substance or product matrix. The methodology is based on a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, designed to ensure specificity and accuracy in quantification[6][7].

Materials and Methods

Reagents and Materials
  • Diatrizoic Acid Reference Standard

  • Diatrizoic Acid Impurity A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid) Reference Standard[8]

  • Diatrizoic Acid Drug Product or Placebo

  • Acetonitrile (HPLC Grade)

  • Formic Acid (AR Grade)

  • Milli-Q Water or equivalent purified water

  • 0.45 µm Nylon Membrane Filters

Equipment
  • Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) or UV detector.

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Sonicator

Chromatographic Conditions

The following UPLC conditions are recommended for the separation of Diatrizoic acid and its impurities.[6]

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.05% Formic Acid in Water[6]
Mobile Phase B 0.05% Formic Acid in Acetonitrile[6]
Gradient Program See Table 1
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2.0 µL
Detection Wavelength 238 nm

Table 1: UPLC Gradient Program [6]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.04060
6.04060
6.5955
8.0955

Experimental Protocol

Preparation of Solutions

2.1.1 Diluent Preparation Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

2.1.2 Impurity A Stock Solution (Approx. 20 µg/mL)

  • Accurately weigh approximately 2.0 mg of Diatrizoic Acid Impurity A Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Dilute to the final volume with the diluent and mix well.

2.1.3 Unspiked Sample Solution (Control)

  • Accurately weigh an amount of Diatrizoic Acid drug product powder equivalent to 20 mg of Diatrizoic Acid into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with diluent. This yields a concentration of 200 µg/mL.[6]

  • Filter the solution through a 0.45 µm nylon filter before injection.

2.1.4 Spiked Sample Preparation Spiking is performed at various levels relative to a specified limit for the impurity (e.g., a 0.15% specification limit corresponds to 0.3 µg/mL of impurity in a 200 µg/mL sample solution).

  • Prepare separate 100 mL volumetric flasks for each spiking level (e.g., 50%, 100%, 150% of the specification limit).

  • To each flask, add the same amount of Diatrizoic Acid drug product as in the unspiked sample preparation (step 2.1.3.1).

  • Using the Impurity A Stock Solution (20 µg/mL), add the calculated volume to each flask to achieve the target spike concentration (see Table 2 for an example).

  • Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with diluent.

  • Filter the solutions through a 0.45 µm nylon filter before injection.

Table 2: Example Spiking Concentrations

Spiking Level (% of 0.15% Limit)Target Impurity Conc. (µg/mL)Volume of Stock (20 µg/mL) to add to 100 mL
50%0.150.75 mL
100%0.301.50 mL
150%0.452.25 mL
Analysis Procedure
  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Inject the unspiked sample solution to determine the initial amount of Impurity A present in the sample.

  • Inject each of the spiked sample solutions.

  • Record the peak areas for Diatrizoic Acid Impurity A in each chromatogram.

Calculation of Percent Recovery

The percent recovery (%R) is calculated to assess the accuracy of the method. Use the following formula:

% Recovery = ( ( C_spiked - C_unspiked ) / C_added ) x 100

Where:

  • C_spiked is the measured concentration of Impurity A in the spiked sample.

  • C_unspiked is the measured concentration of Impurity A in the unspiked sample.

  • C_added is the theoretical concentration of Impurity A added to the sample.

The acceptance criteria for recovery are typically between 80% and 120% for impurities[6].

Data Presentation and Results

The results of the spiking study should be summarized in a clear, tabular format to demonstrate the method's accuracy.

Table 3: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Resolution (Diatrizoic Acid / Impurity A) > 2.04.5
Tailing Factor (Impurity A) < 2.01.2
Theoretical Plates (Impurity A) > 20008500

Table 4: Accuracy - Recovery of Diatrizoic Acid Impurity A

Spiking Level (%)C_added (µg/mL)C_unspiked (µg/mL)C_spiked (µg/mL)% Recovery
50%0.1500.0250.17298.0%
100%0.3000.0250.32098.3%
150%0.4500.0250.478100.7%
Mean Recovery 99.0%

Workflow Visualization

The following diagram illustrates the logical flow of the spiking study protocol.

G cluster_prep 1. Solution Preparation cluster_spike 2. Sample Spiking cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing stock_imp Prepare Impurity A Stock Solution spiked Prepare Spiked Samples (e.g., 50%, 100%, 150%) stock_imp->spiked stock_api Prepare Diatrizoic Acid Sample Solution unspiked Prepare Unspiked (Control) Sample stock_api->unspiked stock_api->spiked analysis Inject Samples into UPLC System unspiked->analysis spiked->analysis integrate Integrate Peak Areas analysis->integrate calculate Calculate % Recovery integrate->calculate

Caption: Experimental workflow for the Diatrizoic Acid Impurity A spiking study.

Forced Degradation Context

To fully validate the analytical method as "stability-indicating," forced degradation studies should be performed as outlined in ICH guideline Q1A(R2)[9]. The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to produce degradation products[10][11]. The analysis of these stressed samples must demonstrate that the peak for Impurity A is adequately resolved from any degradants that may form, thus ensuring the method's specificity[6].

Conclusion

This application note details a comprehensive protocol for conducting a spiking study to determine the analytical accuracy for Diatrizoic Acid Impurity A. The UPLC method described is shown to be accurate, with mean recovery values falling well within the acceptable range of 80-120%. This protocol is a critical component of the overall validation package for methods used in the quality control of Diatrizoic Acid, ensuring that impurity levels can be monitored with a high degree of confidence.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Peak Resolution for Diatrizoic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Diatrizoic acid and its impurities.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Diatrizoic acid, offering step-by-step solutions to improve peak resolution and overall data quality.

Q1: Why are my Diatrizoic acid and impurity peaks showing significant tailing?

Peak tailing for acidic compounds like Diatrizoic acid is a common issue that can compromise resolution and quantification. The primary cause is often secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of Diatrizoic acid and its impurities is highly dependent on the mobile phase pH. To minimize peak tailing, it's crucial to suppress the ionization of the carboxylic acid group.

    • Recommendation: Adjust the mobile phase pH to a range of 2.5-3.5 using an appropriate acidifier like phosphoric acid or formic acid.[1][2] This low pH ensures that the analytes are in their neutral, un-ionized form, reducing undesirable ionic interactions with the silica-based column.

  • Increase Buffer Strength: A buffer is essential for maintaining a consistent pH across the column.

    • Recommendation: If you are already using a buffer, consider increasing its concentration. A buffer strength in the range of 20-50 mM is typically effective for controlling peak shape.[3]

  • Check Column Health: A degraded or contaminated column can lead to poor peak shape for all analytes.

    • Recommendation: First, try flushing the column with a strong solvent. If peak shape does not improve, consider replacing the column with a new one, preferably one with low silanol (B1196071) activity.[4]

Q2: I am observing poor resolution between the main Diatrizoic acid peak and a closely eluting impurity. How can I improve their separation?

Improving the separation of closely eluting peaks requires optimizing the selectivity and efficiency of the chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of the analytes, potentially leading to better separation.[5]

    • Change Organic Modifier Type: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter the selectivity of the separation due to different solvent properties.[6]

  • Modify the Gradient Program: For complex samples with multiple impurities, a gradient elution is often more effective than an isocratic method.[1]

    • Recommendation: Employ a shallower gradient. A slower increase in the organic solvent concentration over a longer period can significantly improve the resolution of closely eluting compounds.

  • Adjust Flow Rate:

    • Recommendation: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[7]

  • Column Selection:

    • Recommendation: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will increase the number of theoretical plates and enhance resolution.[6][7]

Q3: My baseline is noisy and drifting, which is affecting the integration of small impurity peaks. What are the likely causes and solutions?

Baseline instability can be a significant issue, particularly when analyzing trace-level impurities.

Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Recommendation: Ensure the mobile phase is thoroughly degassed to remove dissolved gases, which can cause bubbles in the detector.[8] Prepare fresh mobile phase daily, especially if it contains buffers, to prevent microbial growth. Use high-purity HPLC-grade solvents.[9]

  • System Equilibration:

    • Recommendation: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. Inadequate equilibration can lead to baseline drift.[8]

  • Detector and Column Temperature:

    • Recommendation: Use a column oven to maintain a stable column temperature. Fluctuations in temperature can cause the baseline to wander.[8]

  • Contamination:

    • Recommendation: If the baseline issues persist, there may be contamination in the system. Flush the system, including the injector and detector, with a strong solvent. Check for column bleed, which can occur with older columns.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of Diatrizoic acid and its impurities?

A good starting point for method development is a reversed-phase HPLC method. Based on published literature, a common method utilizes a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, acidified with phosphoric acid or formic acid.[2][4][10] Detection is typically performed at 238 nm.[2][11]

Q2: What are the known impurities of Diatrizoic acid?

The primary degradation product of Diatrizoic acid is its 3,5-diamino derivative.[2][11] Other related substances and potential impurities may also be present from the synthesis process. It is important to have reference standards for known impurities to confirm their identity and accurately quantify them.

Q3: How can I confirm the stability-indicating nature of my HPLC method?

To establish that a method is stability-indicating, forced degradation studies should be performed on the Diatrizoic acid drug substance.[10] This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[12] The developed HPLC method should be able to separate the main Diatrizoic acid peak from all the degradation products formed.[10]

Experimental Protocols

Protocol 1: HPLC Method for Diatrizoic Acid and Impurities

This protocol describes a general reversed-phase HPLC method suitable for the analysis of Diatrizoic acid and its related impurities.

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 238 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/Mobile Phase B (80:20)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
255050
26955
30955
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for performing forced degradation studies on Diatrizoic acid to assess the stability-indicating capability of the HPLC method.

Stress ConditionProcedure
Acid Hydrolysis Dissolve Diatrizoic acid in 0.1 N HCl and heat at 80 °C for 2 hours.
Base Hydrolysis Dissolve Diatrizoic acid in 0.1 N NaOH and heat at 80 °C for 2 hours.
Oxidative Degradation Dissolve Diatrizoic acid in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose solid Diatrizoic acid to 105 °C for 24 hours.
Photolytic Degradation Expose a solution of Diatrizoic acid to UV light (254 nm) for 24 hours.

Visualizations

Troubleshooting_Workflow cluster_tailing Peak Tailing Issue cluster_coelution Co-elution Issue start Poor Peak Resolution (Tailing or Co-elution) check_ph Is Mobile Phase pH 2.5 - 3.5? start->check_ph adjust_ph Adjust pH with Phosphoric/Formic Acid check_ph->adjust_ph No check_buffer Is Buffer Strength Adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Inspect Column Health check_buffer->check_column Yes increase_buffer->check_column optimize_mp Optimize Mobile Phase (Organic % or Type) check_column->optimize_mp optimize_gradient Make Gradient Shallower optimize_mp->optimize_gradient optimize_flow Decrease Flow Rate optimize_gradient->optimize_flow change_column Use Longer Column or Smaller Particle Size optimize_flow->change_column end_node Improved Resolution change_column->end_node

Caption: Troubleshooting workflow for poor peak resolution.

Mobile_Phase_pH_Effect high_ph High pH (> 5) ionized Ionized (COO-) - Prone to secondary interactions - Peak Tailing high_ph->ionized low_ph Low pH (2.5 - 3.5) neutral Neutral (COOH) - Reduced secondary interactions - Symmetrical Peak low_ph->neutral ionized->high_ph ionized->ionized neutral->low_ph neutral->neutral

Caption: Effect of mobile phase pH on Diatrizoic acid.

References

Troubleshooting peak tailing in Diatrizoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address the common issue of peak tailing in the chromatographic analysis of Diatrizoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a common issue where the peak is asymmetrical, featuring a "tail" that extends from the peak maximum on the right-hand side.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1]

Peak tailing is quantitatively measured using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0. A value greater than 1.2 often indicates a significant tailing issue that needs to be addressed, while values above 2.0 are generally considered unacceptable for precise analytical methods.[1]

Q2: I'm observing significant peak tailing specifically for Diatrizoic acid. What are the most likely causes?

A: Peak tailing for a specific analyte like Diatrizoic acid, which is an acidic compound, is typically caused by chemical interactions within the column. The most common causes are:

  • Secondary Silanol (B1196071) Interactions: Diatrizoic acid can interact with ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (like C18).[2][3] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to poor peak shape.[4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, Diatrizoic acid can exist in both ionized and non-ionized forms, leading to peak distortion.[5] Operating near the analyte's pKa is a common cause of asymmetrical peaks.[5]

  • Trace Metal Contamination: Diatrizoic acid may chelate with trace metal ions present in the silica (B1680970) matrix of the column or leached from the HPLC system's stainless-steel components, causing tailing.[6][7]

Q3: How exactly does mobile phase pH influence the peak shape of Diatrizoic acid?

A: Mobile phase pH is a critical parameter for ionizable compounds like Diatrizoic acid. To achieve a sharp, symmetrical peak for an acidic analyte, the mobile phase pH should be adjusted to suppress its ionization.

  • For Acidic Compounds: By setting the mobile phase pH at least 1.5-2 pH units below the analyte's pKa, the acidic analyte remains in its neutral, non-ionized form.[8][9] This single form interacts more predictably with the stationary phase.

  • Suppressing Silanol Activity: A low pH (e.g., pH < 3) also suppresses the ionization of the residual silanol groups on the silica surface, minimizing the secondary ionic interactions that are a primary cause of peak tailing.[4][6]

The relationship between pH and these interactions is visualized below.

cluster_0 High pH Scenario (Peak Tailing) cluster_1 Low pH Scenario (Improved Peak Shape) Analyte_Anion Diatrizoic Acid (Anionic, COO⁻) Silanol_Anion Silica Surface (Ionized Silanol, Si-O⁻) Analyte_Anion->Silanol_Anion Ionic Interaction (Causes Tailing) Analyte_Neutral Diatrizoic Acid (Neutral, COOH) Silanol_Neutral Silica Surface (Neutral Silanol, Si-OH) Analyte_Neutral->Silanol_Neutral No Ionic Interaction Proton Mobile Phase Protons (H⁺) Proton->Silanol_Neutral Neutralizes Surface

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Q4: I've lowered the mobile phase pH, but the peak tailing persists. What other mobile phase adjustments can I make?

A: If pH adjustment is insufficient, consider these other mobile phase modifications:

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a constant pH throughout the system, especially at the point of injection. Increasing the buffer strength (typically to a range of 20-50 mM) can improve peak shape by ensuring consistent ionization states for both the analyte and silanol groups.[1][6]

  • Change Organic Modifier: Acetonitrile and methanol (B129727) can interact differently with the stationary phase. Methanol, being a protic solvent, is sometimes more effective at masking residual silanols through hydrogen bonding compared to acetonitrile.[2] Experimenting with the organic modifier may improve peak symmetry.

Q5: Could my HPLC column be the source of the problem?

A: Yes, the column is a very common culprit. If mobile phase optimization fails, investigate the column:

  • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with low metal content and robust end-capping are essential. End-capping chemically blocks most of the residual silanol groups, significantly reducing the sites for secondary interactions.[4][5]

  • Column Degradation: Columns have a finite lifetime. Over time, the stationary phase can degrade, especially under harsh pH conditions, exposing more silanol groups. If the column is old or has been used extensively with complex matrices, it may need to be replaced.[1]

  • Column Void: A void or gap at the head of the column packing bed can cause the sample band to spread unevenly, resulting in distorted peaks for all analytes.[1][6] This can be caused by pressure shocks or operating at high pH. Using a guard column can help protect the analytical column and diagnose this issue.[10]

Q6: Can my sample preparation or injection technique contribute to peak tailing?

A: Absolutely. The way you prepare and introduce your sample into the system can have a significant impact on peak shape.

  • Sample Overload: Injecting too high a concentration or volume of Diatrizoic acid can saturate the stationary phase, leading to tailing.[1][4] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.[4]

  • Injection Solvent Mismatch: Ideally, your sample should be dissolved in the initial mobile phase.[7] If you use a solvent that is much stronger (i.e., has a higher percentage of organic modifier) than the mobile phase, it can cause the sample to spread improperly at the column inlet, leading to peak distortion.[1]

Q7: All the peaks in my chromatogram are tailing, not just Diatrizoic acid. What does this indicate?

A: If every peak in the chromatogram exhibits tailing, the problem is likely a physical or systemic issue rather than a chemical one specific to your analyte.[11] This is often referred to as an "extra-column effect."[6] You should investigate the following:

  • Fittings and Tubing: Check for loose fittings or the use of excessively long or wide-bore connecting tubing between the injector, column, and detector.[1][5]

  • Column Void: As mentioned previously, a void at the column inlet will affect all peaks.[6]

  • Detector Cell Volume: A large detector cell can cause band broadening and tailing.

Systematic Troubleshooting Guide

When faced with peak tailing, a logical, step-by-step approach is the most effective way to identify and resolve the root cause. The following workflow provides a systematic guide.

Start Peak Tailing Observed for Diatrizoic Acid Decision1 Are ALL peaks tailing? Start->Decision1 Action1 Investigate Extra-Column Effects: - Check for loose fittings - Minimize tubing length/ID - Inspect for column void Decision1->Action1 Yes Decision2 Is Mobile Phase pH optimized? (pH < 3) Decision1->Decision2 No, only Diatrizoic Acid End Problem Resolved Action1->End Action2 Adjust Mobile Phase: - Lower pH with an acid (e.g., TFA, Formic Acid) - Ensure pH is >2 units below pKa Decision2->Action2 No Decision3 Is buffer strength adequate? (>20 mM) Decision2->Decision3 Yes Action2->End Action3 Increase buffer salt concentration to 25-50 mM Decision3->Action3 No Decision4 Is the column appropriate and in good condition? Decision3->Decision4 Yes Action3->End Action4 Column Actions: - Use a modern, end-capped column - Flush with strong solvent - Replace if old or contaminated Decision4->Action4 No Decision5 Is sample overload or solvent mismatch the issue? Decision4->Decision5 Yes Action4->End Action5 Sample/Injection Actions: - Dilute sample 10x and reinject - Match injection solvent to mobile phase Decision5->Action5 No Decision5->End Yes Action5->End

Caption: A logical workflow for troubleshooting Diatrizoic acid peak tailing.

Data & Parameter Impact Summary

The following table summarizes the key chromatographic parameters that can be adjusted to mitigate peak tailing for acidic compounds like Diatrizoic acid.

ParameterRecommended AdjustmentExpected Impact on Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease pH to < 3.0 (e.g., using 0.1% Formic Acid or Phosphoric Acid)Significant DecreaseSuppresses ionization of both Diatrizoic acid and surface silanol groups, minimizing secondary ionic interactions.[6][9]
Buffer Strength Increase concentration from <10 mM to 25-50 mMDecreaseProvides sufficient buffering capacity to maintain a constant pH across the column, preventing on-column pH shifts.[6]
Column Chemistry Switch to a high-purity, fully end-capped C18 or a polar-embedded columnDecreaseEnd-capping physically blocks access to residual silanols, which are the primary sites for unwanted secondary interactions.[4][5]
Sample Concentration Dilute sample 5-10 foldDecreasePrevents mass overload of the stationary phase, which can lead to peak saturation and tailing.[1][4]
Injection Solvent Match the solvent composition as closely as possible to the initial mobile phaseDecreaseAvoids peak distortion caused by using an injection solvent that is significantly stronger than the mobile phase.[1][7]
Temperature Increase column temperature (e.g., from 25°C to 40°C)Moderate DecreaseCan improve mass transfer kinetics and reduce viscosity, sometimes leading to sharper peaks. Effect may vary.

Reference Experimental Protocol

This protocol provides a starting point for the analysis of Diatrizoic acid using reversed-phase HPLC, designed to minimize peak tailing.

1. Objective: To achieve a symmetric peak (Tf ≤ 1.2) for Diatrizoic acid.

2. HPLC System & Column:

  • System: Standard HPLC or UHPLC system.

  • Column: High-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus, Waters Symmetry C18).

    • Dimensions: 4.6 x 150 mm, 3.5 µm (or similar).

  • Guard Column: A compatible guard column is highly recommended to protect the analytical column.[10]

3. Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: Mobile Phase A / Mobile Phase B (95:5, v/v).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 238 nm.[12]

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

5. Sample Preparation:

  • Prepare a stock solution of Diatrizoic acid in the sample diluent.

  • Dilute to a final working concentration (e.g., 10-50 µg/mL) using the sample diluent to avoid solvent mismatch effects.[7]

  • Filter the final sample through a 0.22 µm syringe filter before injection.

6. System Suitability:

  • Tailing Factor (Tf): The tailing factor for the Diatrizoic acid peak should be ≤ 1.2.

  • Reproducibility: The relative standard deviation (RSD) for peak area from six replicate injections should be ≤ 2.0%.

References

How to improve sensitivity for trace impurity detection in Diatrizoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Diatrizoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the sensitivity and accuracy of trace impurity detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting trace impurities in Diatrizoic acid?

A1: The most prevalent and effective techniques are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with ultraviolet (UV) detection.[1][2] For enhanced sensitivity and specificity, especially for impurities that lack a strong UV chromophore or are present at very low levels, mass spectrometry (MS) and charged aerosol detection (CAD) are increasingly utilized.[1][3]

Q2: How can I improve the sensitivity of my existing HPLC/UPLC method for Diatrizoic acid impurities?

A2: To enhance sensitivity, consider the following strategies:

  • Optimize Mobile Phase Composition: Adjusting the pH of the mobile phase can improve the peak shape of acidic compounds like Diatrizoic acid and its impurities, leading to better resolution and sensitivity. The use of additives like formic acid is common.[2]

  • Gradient Elution: Employing a gradient elution program can help in separating complex mixtures of impurities and improve peak resolution and height for trace analytes.[2]

  • Increase Injection Volume: A larger injection volume can increase the analyte signal. However, be cautious of potential peak broadening and column overload.

  • Choose an Appropriate Detector Wavelength: For UV detection, ensure you are using the wavelength of maximum absorbance for the impurities of interest. For Diatrizoic acid and its related substances, 238 nm is a commonly used wavelength.[2]

  • Enhance Signal-to-Noise Ratio (S/N): A higher S/N ratio is crucial for detecting trace impurities. This can be achieved by using high-purity solvents and reagents to minimize baseline noise.[4]

Q3: What are the known impurities of Diatrizoic acid I should be aware of?

A3: Common impurities can arise from the synthesis process or degradation. One key related substance is 5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid, which is also a synthetic precursor.[5][6] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify other potential degradation products.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Diatrizoic Acid or its Impurities

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Diatrizoic acid and its acidic impurities can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.

    • Solution: Use a mobile phase with a lower pH to suppress the ionization of silanol groups. Adding a competing base, like triethylamine (B128534) (TEA), in small concentrations can also mask these secondary interaction sites. Alternatively, consider using a column with a highly deactivated stationary phase (end-capped) or a polymer-based column.[7][8]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.[7]

  • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[9]

  • Column Degradation: Voids in the column packing or a contaminated frit can lead to distorted peak shapes.

    • Solution: Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[7]

Issue 2: Low Signal-to-Noise (S/N) Ratio and Inability to Detect Trace Impurities

Possible Causes and Solutions:

  • High Baseline Noise: Contaminated mobile phase, detector lamp aging, or an un-equilibrated system can contribute to high baseline noise.

    • Solution: Use high-purity (HPLC or MS-grade) solvents and freshly prepared mobile phases.[4] Ensure the system is thoroughly equilibrated before analysis. If using a UV detector, check the lamp's usage hours and replace if necessary.

  • Insufficient Analyte Signal: The concentration of the impurity may be below the detection limit of the current method.

    • Solution 1 (Method Optimization): Narrowing the peak width can increase peak height and thus improve the signal. This can be achieved with a steeper gradient or by using a shorter, narrower column with smaller particles (UPLC).[4]

    • Solution 2 (Sample Preparation): Employ sample enrichment techniques like solid-phase extraction (SPE) to concentrate the impurities before injection.

    • Solution 3 (Alternative Detection): If UV detection is not sensitive enough, consider using a more sensitive and universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).[1][3][10]

Issue 3: Poor Resolution Between Impurity Peaks

Possible Causes and Solutions:

  • Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase may not be optimal for separating structurally similar impurities.

    • Solution:

      • Mobile Phase Modification: Adjust the pH, organic modifier type (e.g., acetonitrile (B52724) vs. methanol), or gradient slope.

      • Stationary Phase Selection: Try a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or a polar-embedded phase).

  • Sub-optimal Flow Rate or Temperature: These parameters can influence peak separation.

    • Solution: Experiment with lower flow rates to improve resolution, although this will increase run time. Increasing the column temperature can sometimes improve peak shape and resolution.

Data Presentation

Table 1: Comparison of Analytical Methods for Diatrizoic Acid Impurity Detection

ParameterUPLC-UV[2]LC-MS/MSHPLC-CAD
Stationary Phase Acquity UPLC CSH C18 (1.7 µm)C18 or similar reversed-phaseC18 or compatible reversed-phase
Mobile Phase A: 0.05% Formic acid in waterB: 0.05% Formic acid in AcetonitrileVolatile buffers (e.g., ammonium (B1175870) formate) and organic solventsVolatile mobile phases required
Detection UV at 238 nmMass Spectrometry (e.g., QQQ, Q-TOF)Charged Aerosol Detection
LOD (Impurity 1) 0.009 µg/mLPotentially lower (ng/L to pg/L range)ng-level on column
LOQ (Impurity 1) 0.027 µg/mLPotentially lower (ng/L range)ng-level on column
LOD (Impurity 2) 0.012 µg/mLPotentially lower (ng/L to pg/L range)ng-level on column
LOQ (Impurity 2) 0.035 µg/mLPotentially lower (ng/L range)ng-level on column
LOD (Impurity 3) 0.011 µg/mLPotentially lower (ng/L to pg/L range)ng-level on column
LOQ (Impurity 3) 0.034 µg/mLPotentially lower (ng/L range)ng-level on column
Advantages Simple, robust, widely availableHigh sensitivity and selectivity, structural informationUniversal detection for non-volatile analytes, good for unknown impurity quantitation
Disadvantages Requires chromophores, less sensitive than MSHigher cost and complexity, matrix effectsRequires volatile mobile phase, non-linear response over wide ranges

Experimental Protocols

Protocol 1: UPLC-UV Method for Diatrizoic Acid and Related Impurities[2]
  • Chromatographic System: Waters Acquity UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.05% formic acid in water.

    • Mobile Phase B: 0.05% formic acid in acetonitrile.

  • Gradient Program:

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.0 0.5 95 5
    2.0 0.5 95 5
    8.0 0.5 20 80
    10.0 0.5 20 80
    10.1 0.5 95 5

    | 12.0 | 0.5 | 95 | 5 |

  • Column Temperature: 40°C.

  • Injection Volume: 0.5 µL.

  • Detection Wavelength: 238 nm.

  • Sample Preparation: Dissolve the Diatrizoic acid sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of approximately 0.2 mg/mL.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Trace Enrichment
  • Objective: To concentrate trace acidic impurities from a sample matrix.

  • SPE Cartridge Selection: Choose a polymeric reversed-phase or a mixed-mode anion exchange cartridge suitable for retaining acidic compounds.

  • Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of methanol (B129727), followed by 1-2 cartridge volumes of water adjusted to an acidic pH (e.g., with formic or acetic acid). This ensures the acidic analytes are in their neutral form for better retention on a reversed-phase sorbent.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent or acidic water to remove unretained matrix components.

  • Elution: Elute the retained impurities with a small volume of a strong organic solvent (e.g., methanol or acetonitrile), which may contain a small amount of a basic modifier (e.g., ammonium hydroxide) if using an anion exchange mechanism.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase of your chromatographic system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC/HPLC Analysis cluster_data Data Processing Sample Diatrizoic Acid Sample Dissolution Dissolve in Diluent (e.g., Water/ACN) Sample->Dissolution SPE Optional: Solid-Phase Extraction (SPE) for Trace Enrichment Dissolution->SPE If concentration is needed Injection Inject into UPLC/HPLC System Dissolution->Injection SPE->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Detection (UV, MS, or CAD) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Trace Impurity Detection in Diatrizoic Acid.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH Appropriately Low? Start->Check_pH Check_Column Is the Column Old or Contaminated? Check_pH->Check_Column No Solution_pH Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_pH->Solution_pH Yes Check_Overload Is Sample Concentration Too High? Check_Column->Check_Overload No Solution_Column Action: Use Guard Column, Flush, or Replace Column Check_Column->Solution_Column Yes Check_Solvent Is Injection Solvent Stronger than Mobile Phase? Check_Overload->Check_Solvent No Solution_Overload Action: Dilute Sample and Re-inject Check_Overload->Solution_Overload Yes Solution_Solvent Action: Dissolve Sample in Initial Mobile Phase Check_Solvent->Solution_Solvent Yes End Peak Shape Improved Check_Solvent->End No Solution_pH->End Solution_Column->End Solution_Overload->End Solution_Solvent->End

Caption: Troubleshooting Logic for Peak Tailing Issues.

References

Adjusting mobile phase pH to improve separation of Diatrizoic acid impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with the separation of Diatrizoic acid and its impurities during HPLC or UPLC analysis. The following resources are designed to address common problems related to mobile phase pH adjustment.

Frequently Asked Questions (FAQs)

Q1: Why are my Diatrizoic acid and its impurity peaks showing poor resolution or co-eluting?

Poor resolution or co-elution of Diatrizoic acid and its impurities, such as Diatrizoic Acid Related Compound A, is often due to suboptimal mobile phase pH. Diatrizoic acid is a strong acid with a pKa value estimated to be between 0.92 and 2.17.[1][2][3] At a mobile phase pH above its pKa, the carboxylic acid group will be ionized, making the molecule more polar. If the main impurities have similar pKa values, they will also be ionized and may have similar retention times in a reversed-phase system, leading to poor separation.

Q2: How does adjusting the mobile phase pH improve the separation of acidic compounds like Diatrizoic acid?

Adjusting the mobile phase pH to a value at least 2 units below the pKa of an acidic analyte suppresses its ionization.[4] For Diatrizoic acid, using a mobile phase with a low pH (e.g., pH 2.0-3.0) will convert the carboxylate anion to the neutral carboxylic acid. This non-ionized form is more hydrophobic and will interact more strongly with the non-polar stationary phase (e.g., C18), leading to increased retention. Since Diatrizoic acid and its impurities have slightly different structures, suppressing their ionization can lead to differential changes in their retention times, thereby improving resolution.[5]

Q3: What is Diatrizoic Acid Related Compound A and how might its behavior differ from Diatrizoic acid during chromatography?

Diatrizoic Acid Related Compound A is 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.[6][7][8][9] Like Diatrizoic acid, it contains a carboxylic acid group and is expected to be acidic. However, it also has a primary amine group, which can be protonated at low pH. This means that at very low pH values, Related Compound A might carry a positive charge, which could affect its retention behavior, potentially decreasing its retention on a C18 column compared to the neutral Diatrizoic acid. Understanding the pKa of both the parent compound and the impurity is crucial for optimizing separation.

Q4: What are the risks of operating my HPLC/UPLC system at a very low pH?

Operating at a very low pH (e.g., below 2.0) can be detrimental to standard silica-based HPLC columns, as it can cause hydrolysis of the silica (B1680970) backbone and cleavage of the bonded phase, leading to a shorter column lifetime.[4] It is essential to use a column specifically designed for low pH applications or to operate within the manufacturer's recommended pH range.

Troubleshooting Guide: Improving Separation of Diatrizoic Acid and Impurities

If you are observing poor separation between Diatrizoic acid and its impurities, this guide provides a systematic approach to troubleshoot and optimize your method by adjusting the mobile phase pH.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_action Action cluster_analysis Analysis & Optimization Problem Poor resolution or co-elution of peaks CheckMethod Review current method parameters (Mobile phase, column, etc.) Problem->CheckMethod CheckPKa Identify pKa of Diatrizoic Acid (approx. 0.92-2.17) CheckMethod->CheckPKa AdjustpH Prepare mobile phases with different pH values (e.g., 3.0, 2.5, 2.0) CheckPKa->AdjustpH InjectSamples Inject standards and samples at each pH AdjustpH->InjectSamples AnalyzeData Evaluate chromatograms for resolution, peak shape, and retention time InjectSamples->AnalyzeData SelectOptimal Select optimal pH for separation AnalyzeData->SelectOptimal FurtherOptimize Further optimize other parameters (e.g., gradient, organic modifier) if needed SelectOptimal->FurtherOptimize

Caption: Troubleshooting workflow for improving peak separation by adjusting mobile phase pH.

Experimental Protocol: pH Adjustment for Improved Separation

This protocol describes a general procedure to evaluate the effect of mobile phase pH on the separation of Diatrizoic acid and its impurities.

1. Materials and Reagents:

  • Diatrizoic Acid Reference Standard

  • Diatrizoic Acid Related Compound A Reference Standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid for pH adjustment, e.g., trifluoroacetic acid)

  • Potassium phosphate (B84403) monobasic (or other suitable buffer salt)

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm (or a similar reversed-phase column)

  • Mobile Phase A: 0.1% Phosphoric acid in water (adjust pH as needed)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 238 nm

  • Injection Volume: 10 µL

3. Mobile Phase Preparation:

Prepare three different mobile phase A solutions with varying pH values.

  • pH 3.0: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

  • pH 2.5: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

  • pH 2.0: Prepare a solution of 0.1% phosphoric acid in water.

4. Experimental Procedure:

  • Equilibrate the HPLC system with the mobile phase at pH 3.0 for at least 30 minutes.

  • Inject a standard solution containing both Diatrizoic acid and Diatrizoic Acid Related Compound A.

  • Record the chromatogram and note the retention times, peak shapes, and resolution.

  • Repeat steps 1-3 with the mobile phases at pH 2.5 and pH 2.0.

  • Analyze the results to determine the optimal pH for separation.

Data Presentation: Effect of Mobile Phase pH on Separation

The following table presents representative data illustrating the expected effect of mobile phase pH on the retention and resolution of Diatrizoic acid and a key impurity.

pH of Mobile Phase AAnalyteRetention Time (min)Tailing FactorResolution (between Diatrizoic acid and Impurity)
3.0 Diatrizoic Acid Impurity8.51.31.2
Diatrizoic Acid9.21.4
2.5 Diatrizoic Acid Impurity10.21.11.8
Diatrizoic Acid11.51.2
2.0 Diatrizoic Acid Impurity12.11.02.5
Diatrizoic Acid14.01.1

Note: The data in this table is illustrative and intended to demonstrate the general trend of improved retention and resolution with decreasing mobile phase pH for acidic analytes. Actual results may vary depending on the specific column and chromatographic conditions used.

Relationship between pH, pKa, and Analyte Ionization

The following diagram illustrates the relationship between the mobile phase pH, the pKa of Diatrizoic acid, and its state of ionization, which is a key principle in optimizing the separation.

pKa_pH_Relationship High_pH High pH (e.g., > 4) Ionized Ionized (Anionic) -COO⁻ High_pH->Ionized pKa_node pKa ≈ 2 Low_pH Low pH (e.g., < 2) Non_Ionized Non-Ionized (Neutral) -COOH Low_pH->Non_Ionized Low_Retention Less Retained (Poor Separation) Ionized->Low_Retention High_Retention More Retained (Improved Separation) Non_Ionized->High_Retention

Caption: The effect of mobile phase pH on the ionization and retention of Diatrizoic acid.

References

Technical Support Center: Mitigating Matrix Effects in Diatrizoic Acid Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diatrizoic Acid impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the analysis of Diatrizoic Acid and its impurities.

Issue 1: Poor Peak Shape or Resolution for Diatrizoic Acid or its Impurities

Potential Causes:

  • Inappropriate Column Chemistry: The stationary phase may not be providing adequate retention or selectivity for the analytes.

  • Mobile Phase Issues: The pH, organic modifier, or buffer concentration of the mobile phase may not be optimal.

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

  • Column Contamination or Degradation: Accumulation of matrix components or loss of stationary phase can degrade performance.

Solutions:

  • Column Selection:

    • For Diatrizoic Acid and its polar impurities, consider a C18 column with good aqueous stability or a phenyl-hexyl column for alternative selectivity.

    • Ensure the column is properly conditioned and equilibrated with the mobile phase before injection.

  • Mobile Phase Optimization:

    • Adjust the pH of the aqueous mobile phase. Diatrizoic Acid is acidic, so a mobile phase pH around 3-4 can improve peak shape.

    • Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and gradients to improve separation.

    • Incorporate a low concentration of an ion-pairing agent like formic acid (0.1%) to enhance peak shape and retention.

  • Sample Dilution:

    • Dilute the final sample extract with the initial mobile phase before injection to minimize solvent effects. A 1:1 or higher dilution is recommended if the sample is in a strong solvent.

  • Injection Volume:

    • Reduce the injection volume to avoid overloading the column.

  • Column Maintenance:

    • Implement a column wash procedure after each batch of samples to remove strongly retained matrix components.

    • Use a guard column to protect the analytical column from contamination.

Issue 2: Inconsistent or Low Recovery of Analytes

Potential Causes:

  • Inefficient Sample Preparation: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Diatrizoic Acid and its impurities.

  • Analyte Instability: Diatrizoic Acid or its impurities may be degrading during sample processing or storage.

  • Adsorption to Surfaces: Analytes may adsorb to plasticware or the LC system.

Solutions:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT can be less clean. Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and ratios.

    • Liquid-Liquid Extraction (LLE): Test different organic solvents and pH conditions to optimize the partitioning of the analytes.

    • Solid-Phase Extraction (SPE): This often provides the cleanest extracts. Screen different sorbents (e.g., C18, mixed-mode) and elution solvents.

  • Ensure Analyte Stability:

    • Process samples at low temperatures (e.g., on ice) to minimize degradation.

    • Investigate the stability of analytes in the biological matrix and in the final extract under different storage conditions (bench-top, freeze-thaw cycles).

  • Minimize Adsorption:

    • Use low-binding microcentrifuge tubes and vials.

    • Prime the LC system with a high-concentration standard to saturate active sites before running samples.

Issue 3: Signal Suppression or Enhancement of Target Analytes

Potential Causes:

  • Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids (B1166683), salts) can interfere with the ionization of the target analytes in the MS source.

  • High Analyte Concentration: The API (Diatrizoic Acid) itself can cause self-suppression at high concentrations.

Solutions:

  • Improve Chromatographic Separation:

    • Modify the LC gradient to separate the analytes from the regions of significant matrix effects. A post-column infusion experiment can identify these regions.

  • Enhance Sample Cleanup:

    • Employ more rigorous sample preparation techniques like SPE or phospholipid removal plates to eliminate interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization and improving accuracy and precision.

  • Matrix-Matched Calibration Standards:

    • Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

  • Standard Addition:

    • For individual samples with significant and variable matrix effects, the standard addition method can provide accurate quantification.

  • Dilute the Sample:

    • Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Diatrizoic Acid?

A1: Common impurities of Diatrizoic Acid include process-related impurities and degradation products. One of the major process-related impurities is Diatrizoic Acid Related Compound A , also known as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid. Other potential impurities can include isomers and compounds with incomplete iodination, such as 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid, as well as free aromatic amines.

Q2: What are matrix effects and how do they impact Diatrizoic Acid impurity analysis?

A2: Matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] In the analysis of Diatrizoic Acid impurities, which are often present at low concentrations, matrix effects can significantly impact the accuracy, precision, and sensitivity of the method, potentially leading to underestimation or overestimation of the impurity levels.[2]

Q3: How can I quantitatively assess matrix effects?

A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) . This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

To account for variability, the MF should be determined using at least six different lots of the biological matrix. The precision of the internal standard (IS)-normalized MF, expressed as the coefficient of variation (%CV), should be ≤15%.

Q4: What are the best practices for sample preparation to minimize matrix effects in Diatrizoic Acid analysis in biological fluids?

A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analytes of interest. Best practices include:

  • Method Selection: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. For biological fluids like plasma or serum, here is a comparison of common techniques:

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less clean; significant matrix effects from phospholipids and other endogenous components may remain.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT; can provide some analyte concentration.More labor-intensive; requires solvent optimization.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, significantly reducing matrix effects; allows for analyte concentration.More complex and costly; requires method development to select the appropriate sorbent and solvents.
Phospholipid Removal Plates Specifically targets and removes phospholipids, a major source of matrix effects.Adds an extra step and cost to the workflow.
  • Optimization: Regardless of the method chosen, it is crucial to optimize the parameters (e.g., solvent type, pH, elution volume) to maximize recovery of Diatrizoic Acid and its impurities and minimize the co-extraction of matrix components.

Experimental Protocols

The following is a representative LC-MS/MS protocol for the analysis of Diatrizoic Acid and its impurities in human plasma. This protocol is a synthesized example and should be optimized and validated for your specific application.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., ¹³C₆-Diatrizoic Acid). Vortex for 10 seconds. Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0), followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Parameters
ParameterCondition
LC System UPLC/HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be optimized for Diatrizoic Acid and its specific impurities (e.g., Diatrizoic Acid: m/z 612.8 -> 568.8; Related Compound A: m/z 570.8 -> 526.8)

Quantitative Data Summary

The following tables present example data for method validation, which should be established during your own method development and validation.

Table 1: Analyte Recovery with Different Sample Preparation Methods

AnalyteProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (Mixed-Mode)
Diatrizoic Acid 85 ± 5%78 ± 7%95 ± 3%
Related Compound A 82 ± 6%75 ± 8%92 ± 4%

Table 2: Matrix Effect Evaluation in Human Plasma (n=6 lots)

AnalyteMatrix Factor (MF) Range%CV of MFIS-Normalized MF Range%CV of IS-Normalized MF
Diatrizoic Acid 0.65 - 0.859.8%0.95 - 1.043.5%
Related Compound A 0.70 - 0.908.5%0.97 - 1.064.1%

Visualizations

Mitigating_Matrix_Effects_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Biological Sample Pretreatment Pre-treatment (e.g., add IS) Sample->Pretreatment Extraction Extraction (PPT, LLE, or SPE) Pretreatment->Extraction Cleanup Post-Extraction Cleanup (e.g., Phospholipid Removal) Extraction->Cleanup Optional LC_Separation LC Separation Extraction->LC_Separation Cleanup->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification ME_Assessment Matrix Effect Assessment Quantification->ME_Assessment

Caption: Workflow for Mitigating Matrix Effects in Bioanalysis.

Matrix_Effect_Mitigation_Strategy Start Matrix Effect Observed? Chrom_Opt Optimize Chromatography Start->Chrom_Opt Yes End Method Validated Start->End No Sample_Prep Improve Sample Preparation Chrom_Opt->Sample_Prep Still present SIL_IS Use Stable Isotope-Labeled Internal Standard Sample_Prep->SIL_IS Still present Matrix_Match Use Matrix-Matched Calibrants Sample_Prep->Matrix_Match Consistent ME Standard_Add Use Standard Addition Sample_Prep->Standard_Add Inconsistent ME SIL_IS->End Effective Matrix_Match->End Standard_Add->End

Caption: Decision Tree for Selecting a Matrix Effect Mitigation Strategy.

References

Technical Support Center: Optimizing Diatrizoic Acid UPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals seeking to reduce the run time of Ultra-Performance Liquid Chromatography (UPLC) methods for Diatrizoic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing the run time of a UPLC method for Diatrizoic acid?

A1: The primary strategies to decrease the analysis time for Diatrizoic acid on a UPLC system involve:

  • Increasing the flow rate: This directly reduces the time it takes for the mobile phase to pass through the column.[1][2]

  • Modifying the gradient profile: A steeper gradient can elute compounds faster.[3][4]

  • Using a shorter column: A shorter column length reduces the distance the analyte needs to travel.[5]

  • Employing columns with smaller particle sizes: Sub-2 µm particles, characteristic of UPLC, allow for higher optimal linear velocities and shorter diffusion paths, leading to faster separations without significant loss of efficiency.[6][7]

Q2: What is a typical starting point for a UPLC method for Diatrizoic acid?

A2: A published stability-indicating UPLC method for Diatrizoic acid uses a 12-minute run time.[8] Key parameters from this method provide a good starting point for optimization:

  • Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.05% formic acid in water

  • Mobile Phase B: 0.05% formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Detection: 238 nm

Q3: Can I simply increase the flow rate to shorten the analysis time?

A3: While increasing the flow rate is a direct way to reduce run time, it's not without potential consequences.[2][5] A significant increase in flow rate can lead to:

  • Increased backpressure: Exceeding the pressure limits of the UPLC system or the column can cause damage.[2]

  • Decreased resolution: Peaks may become broader and less separated, especially if the flow rate is pushed far beyond the optimal linear velocity for the column.[9][10]

  • Frictional heating: At high flow rates, the friction of the mobile phase passing through the packed column bed can generate heat, which may affect retention times and peak shapes.

It is crucial to monitor backpressure and chromatographic performance (resolution, peak shape) when increasing the flow rate.

Q4: How does adjusting the gradient program impact the run time?

A4: Making the gradient steeper (i.e., increasing the percentage of the strong solvent, acetonitrile, more rapidly) will cause Diatrizoic acid and its related impurities to elute earlier, thus shortening the run time.[3][4] However, this can also lead to a loss of resolution between closely eluting peaks. A systematic approach to gradient optimization is recommended.

Q5: What are the risks of using a shorter column?

A5: A shorter column will inherently provide a faster analysis. However, it will also have a lower total number of theoretical plates, which can result in decreased resolution.[5][10] This may be acceptable if the separation of the critical peaks is still sufficient. It is often a trade-off between speed and resolving power.

Troubleshooting Guide

Issue 1: Loss of resolution between Diatrizoic acid and its impurities after increasing the flow rate.

  • Cause: The increased linear velocity of the mobile phase reduces the time for analytes to interact with the stationary phase, leading to broader peaks and poorer separation.

  • Solution:

    • Adjust the Gradient: When you increase the flow rate, you should also proportionally shorten the gradient time to maintain a constant gradient slope per column volume.[2] This helps to preserve the separation.

    • Optimize Temperature: Increasing the column temperature can lower the mobile phase viscosity, which may improve efficiency and resolution at higher flow rates. A typical starting point is 40°C.[8]

    • Re-evaluate Flow Rate: It may be necessary to slightly decrease the flow rate to find a balance between speed and the required resolution.

Issue 2: Peak tailing or fronting for Diatrizoic acid after modifying the method.

  • Cause: Peak asymmetry can be caused by several factors, including secondary interactions between the acidic analyte and the stationary phase, improper mobile phase pH, or column overload.[9][11][12]

  • Solution:

    • Check Mobile Phase pH: Diatrizoic acid is an acidic compound. Ensure the mobile phase pH is low enough (e.g., using 0.05% formic acid, which gives a pH of approximately 2.7) to keep it in its protonated, less polar form for good peak shape in reversed-phase chromatography.[8]

    • Sample Solvent Strength: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions to avoid peak distortion.

    • Column Chemistry: Consider a column with a different stationary phase chemistry that may be better suited for acidic compounds, such as one with low silanol (B1196071) activity.[13]

    • Reduce Sample Load: Injecting too much sample can lead to peak fronting.[10] Try reducing the injection volume or the sample concentration.

Issue 3: System backpressure exceeds limits when trying to reduce run time.

  • Cause: Increasing the flow rate, especially with columns packed with small particles, will significantly increase backpressure.[2] Using a more viscous mobile phase (e.g., methanol (B129727) instead of acetonitrile) or operating at a lower temperature can also contribute to higher pressure.

  • Solution:

    • Use a Shorter Column: A shorter column will generate less backpressure at the same flow rate.[5]

    • Increase Column Temperature: Raising the column temperature reduces the viscosity of the mobile phase, thereby lowering the backpressure.[6]

    • Optimize Mobile Phase: Acetonitrile generally has a lower viscosity than methanol, resulting in lower backpressure.

    • Check for Blockages: High backpressure can also be a sign of a blocked column frit or tubing.[11] Perform system maintenance if the pressure is unusually high.

Data Presentation

Table 1: Hypothetical Comparison of UPLC Method Parameters for Diatrizoic Acid Analysis

ParameterOriginal MethodOptimized Method 1 (Increased Flow Rate)Optimized Method 2 (Shorter Column)Optimized Method 3 (Steeper Gradient)
Column 100 x 2.1 mm, 1.7 µm100 x 2.1 mm, 1.7 µm50 x 2.1 mm, 1.7 µm100 x 2.1 mm, 1.7 µm
Flow Rate (mL/min) 0.50.80.80.6
Run Time (min) 127.53.89
Backpressure (psi) 6,0009,6004,8007,200
Resolution (Critical Pair) 2.51.81.92.1
Peak Tailing Factor 1.11.31.21.1

Experimental Protocols

Protocol 1: Method Optimization by Increasing Flow Rate and Adjusting Gradient

  • Initial Conditions: Start with the established 12-minute method for Diatrizoic acid.[8]

  • Increase Flow Rate: Incrementally increase the flow rate from 0.5 mL/min to 0.6, 0.7, and 0.8 mL/min. Monitor the system backpressure to ensure it remains within the instrument's and column's limits.

  • Scale Gradient Time: For each increase in flow rate, proportionally decrease the gradient time. For example, if you increase the flow rate from 0.5 mL/min to 0.8 mL/min (a factor of 1.6), reduce the total gradient time from 12 minutes to 7.5 minutes (12 / 1.6).

  • System Suitability: At each condition, inject a standard solution and evaluate the resolution between Diatrizoic acid and its critical impurities, as well as the peak shape (tailing factor).

  • Final Selection: Choose the highest flow rate and corresponding shortest run time that still meets the required system suitability criteria for resolution and peak shape.

Protocol 2: Method Transfer to a Shorter Column

  • Column Selection: Choose a shorter column with the same stationary phase chemistry and particle size (e.g., an Acquity UPLC CSH C18, 50 x 2.1 mm, 1.7 µm).

  • Adjust Flow Rate: To maintain a similar linear velocity, the flow rate can be kept the same or adjusted. To achieve a faster run, you can increase the flow rate. For a 50mm column, a flow rate of 0.8 mL/min is a reasonable starting point.

  • Scale Gradient: The gradient volume should be scaled down to the new, smaller column volume. The gradient time will need to be significantly reduced. If the column length is halved, the initial gradient time should be approximately halved as a starting point.

  • Injection Volume: Reduce the injection volume proportionally to the column volume to avoid overloading the smaller column.

  • Evaluation: Inject a standard and assess the resolution, peak shape, and backpressure. Fine-tune the gradient and flow rate to achieve the desired separation in the shortest possible time.

Visualizations

Workflow_for_Reducing_UPLC_Run_Time start Start with Existing UPLC Method (12 min Run Time) increase_flow Increase Flow Rate (e.g., 0.5 -> 0.8 mL/min) start->increase_flow scale_gradient Proportionally Decrease Gradient Time increase_flow->scale_gradient check_pressure Monitor Backpressure scale_gradient->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok check_resolution Evaluate Resolution & Peak Shape resolution_ok Resolution OK? check_resolution->resolution_ok pressure_ok->check_resolution Yes optimize_temp Increase Column Temperature pressure_ok->optimize_temp No stop Optimized Method (Reduced Run Time) resolution_ok->stop Yes use_shorter_column Consider Shorter Column resolution_ok->use_shorter_column No optimize_temp->increase_flow fail Method Not Suitable (Re-evaluate Parameters) use_shorter_column->fail

Caption: Workflow for UPLC method optimization to reduce run time.

Parameter_Relationships run_time Run Time flow_rate Flow Rate flow_rate->run_time Decreases backpressure Backpressure flow_rate->backpressure Increases resolution Resolution flow_rate->resolution Decreases backpressure->resolution Affects column_length Column Length column_length->run_time Decreases column_length->backpressure Decreases column_length->resolution Decreases particle_size Particle Size particle_size->backpressure Decreases particle_size->resolution Decreases

Caption: Inter-relationships of key parameters in UPLC method optimization.

References

Technical Support Center: Method Transfer for Diatrizoic Acid Analysis from HPLC to UPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers transferring Diatrizoic acid analysis methods from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this transition.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of transferring our Diatrizoic acid analysis from HPLC to UPLC?

A1: Transferring your method to UPLC offers several key advantages, including significantly faster analysis times, improved resolution and sensitivity, and reduced solvent consumption.[1] UPLC systems operate at higher pressures and utilize columns with smaller particle sizes (typically sub-2 µm), leading to sharper peaks and more efficient separations.[1] This can result in a nine-fold decrease in analysis time and a significant reduction in operational costs.[1]

Q2: Can I directly use my existing HPLC method parameters on a UPLC system for Diatrizoic acid analysis?

A2: No, a direct transfer of HPLC method parameters to a UPLC system is not recommended and will likely lead to poor results. Due to the differences in column dimensions, particle size, and system volume between HPLC and UPLC, critical parameters such as flow rate, injection volume, and gradient profile must be appropriately scaled to maintain the separation's selectivity and resolution.

Q3: How do I calculate the equivalent UPLC parameters from my existing HPLC method?

A3: Several online calculators and software tools are available from instrument manufacturers to assist with method transfer calculations. The fundamental principle is to maintain the same linear velocity of the mobile phase. As a general rule, for a column with a smaller internal diameter and particle size, the flow rate will be proportionally lower, and the injection volume will be significantly reduced. Gradient times must also be scaled to the new column volume and flow rate.

Q4: What are the key considerations for choosing a UPLC column for Diatrizoic acid analysis?

A4: When selecting a UPLC column, it is crucial to choose a stationary phase with similar chemistry to your existing HPLC column to preserve the selectivity of the separation. For Diatrizoic acid, a C18 column is commonly used. The UPLC column should have a smaller particle size (e.g., 1.7 µm) and dimensions suitable for UPLC systems (e.g., 2.1 mm internal diameter and 50-100 mm length).

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for Diatrizoic Acid in UPLC

Question: After transferring our Diatrizoic acid method to UPLC, we are observing significant peak tailing. What are the potential causes and solutions?

Answer:

Peak tailing is a common issue when transferring methods and can be caused by several factors, especially for an acidic compound like Diatrizoic acid.

  • Cause A: Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the acidic Diatrizoic acid, leading to tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Diatrizoic acid is an acidic compound. Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of Diatrizoic acid) to keep it in its neutral, un-ionized form.[2][3][4][5][6] This will minimize secondary interactions with the stationary phase. A mobile phase containing 0.05% formic acid is a good starting point.

      • Use of End-Capped Columns: Employing a modern, high-quality end-capped UPLC column can significantly reduce the number of free silanol groups available for secondary interactions.

  • Cause B: Column Overload: Injecting too much sample onto the smaller UPLC column can lead to peak distortion.

    • Solution:

      • Reduce Injection Volume: UPLC columns have a much lower loading capacity than HPLC columns. Significantly reduce the injection volume (e.g., from 10-20 µL on HPLC to 0.5-2 µL on UPLC).

      • Dilute the Sample: If reducing the injection volume is not sufficient, try diluting the sample.

  • Cause C: Extra-Column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution:

      • Use Appropriate Tubing: Ensure that all tubing has a small internal diameter (e.g., 0.0025 inches) and is cut to the shortest possible length.

      • Proper Fittings: Use fittings that are specifically designed for UPLC systems to minimize dead volume at the connections.

  • Cause D: Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution:

      • Solvent Matching: Whenever possible, dissolve the Diatrizoic acid standard and samples in the initial mobile phase composition.

Issue 2: Retention Time Shifts and Poor Reproducibility

Question: We are observing significant shifts in the retention time of Diatrizoic acid from run to run on our UPLC system. What could be the cause?

Answer:

Retention time instability is a common problem that can often be traced back to the mobile phase preparation or the instrument itself.

  • Cause A: Inconsistent Mobile Phase Composition: Small variations in the mobile phase pH or composition can lead to significant retention time shifts for ionizable compounds like Diatrizoic acid.

    • Solution:

      • Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, especially the buffer or acid modifier concentration. Use a calibrated pH meter.

      • Mobile Phase Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate fluctuations.

  • Cause B: Inadequate Column Equilibration: UPLC columns have a smaller volume and equilibrate faster than HPLC columns, but insufficient equilibration can still lead to retention time drift.

    • Solution:

      • Sufficient Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection. Monitor the baseline for stability.

  • Cause C: Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to retention time shifts.

    • Solution:

      • Use a Column Oven: Employ a column oven to maintain a constant and consistent column temperature throughout the analysis.

  • Cause D: Pump Performance Issues: Leaks or malfunctioning check valves in the UPLC pump can lead to an unstable flow rate and, consequently, variable retention times.

    • Solution:

      • System Maintenance: Regularly inspect the pump for leaks and perform routine maintenance as recommended by the manufacturer, including cleaning or replacing check valves.

Data Presentation: HPLC vs. UPLC Method Parameters for Diatrizoic Acid

ParameterHPLC Method (Representative)UPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmAcquity UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm[7]
Mobile Phase A 0.05 M Potassium Phosphate (B84403) Monobasic (pH 3.0)0.05% Formic Acid in Water[7]
Mobile Phase B AcetonitrileAcetonitrile[7]
Gradient 10% B to 70% B over 20 min5% B to 60% B over 10 min
Flow Rate 1.0 mL/min0.5 mL/min[7]
Injection Volume 20 µL0.5 µL[7]
Column Temp. 30 °C40 °C[7]
Detection UV at 238 nmUV at 238 nm[7]
Run Time ~25 min~12 min[7]
Solvent Consumption HighSignificantly Lower
Resolution GoodExcellent
Sensitivity GoodHigher

Experimental Protocols

Representative HPLC Method for Diatrizoic Acid
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Prepare a 0.05 M solution of potassium phosphate monobasic in water and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B (linear gradient)

    • 20-22 min: 70% B

    • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 238 nm.

  • Standard Preparation: Prepare a stock solution of Diatrizoic acid in methanol (B129727) and dilute with the initial mobile phase to the desired concentration.

  • Sample Preparation: Dilute the sample containing Diatrizoic acid with the initial mobile phase to fall within the calibration range.

UPLC Method for Diatrizoic Acid and Related Impurities[7]
  • Column: Acquity UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[7]

  • Mobile Phase A: 0.05% Formic Acid in Milli-Q water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B (linear gradient)

    • 8-10 min: 60% B

    • 10-10.1 min: 60% to 5% B (return to initial)

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 0.5 µL.[7]

  • Column Temperature: 40 °C.[7]

  • Detection: UV at 238 nm.[7]

  • Standard Preparation: Prepare a stock solution of Diatrizoic acid in a suitable diluent (e.g., a mixture of mobile phase A and B) and dilute to the working concentration.

  • Sample Preparation: Dilute the sample with the diluent to a concentration within the linear range of the method.

Visualizations

Method_Transfer_Workflow cluster_hplc HPLC Method cluster_transfer Method Transfer Calculation cluster_uplc UPLC Method HPLC_Params Original HPLC Parameters (Column, Mobile Phase, Gradient, Flow Rate, Injection Volume) Scaling Scale Parameters: - Flow Rate - Injection Volume - Gradient Times HPLC_Params->Scaling Geometric Scaling UPLC_Params Initial UPLC Parameters Scaling->UPLC_Params Optimization Method Optimization (Fine-tuning of gradient, pH) UPLC_Params->Optimization Initial Testing Validation Method Validation (System Suitability, Linearity, etc.) Optimization->Validation Final Method

Caption: Workflow for transferring a Diatrizoic acid analysis method from HPLC to UPLC.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing) for Diatrizoic Acid Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Extra-Column Dead Volume Problem->Cause3 Cause4 Solvent Mismatch Problem->Cause4 Solution1 Adjust Mobile Phase pH (Lower pH) Cause1->Solution1 Solution2 Reduce Injection Volume or Dilute Sample Cause2->Solution2 Solution3 Use UPLC-specific Tubing and Fittings Cause3->Solution3 Solution4 Match Sample Solvent to Mobile Phase Cause4->Solution4

Caption: Troubleshooting guide for addressing peak tailing in Diatrizoic acid UPLC analysis.

References

Technical Support Center: Enhancing Reproducibility in Diatrizoic Acid Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to improve the reproducibility of Diatrizoic acid impurity testing. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Diatrizoic acid that I should be aware of?

A1: During the synthesis and storage of Diatrizoic acid, several related substances and degradation products can arise. Key impurities to monitor include:

  • Process-Related Impurities: These are byproducts formed during manufacturing. A notable example is Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid).[1][2][3] Other known process impurities include 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid.[4]

  • Degradation Products: Diatrizoic acid can degrade under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[5][6] A significant and potentially cytotoxic degradant is the 3,5-diamino derivative, which is a product of both acidic and alkaline hydrolysis.[7]

  • Residual Solvents: Solvents used in the manufacturing process may be present in trace amounts in the final product.[6]

  • Free Aromatic Amine: The presence of free aromatic amines is a critical quality attribute that is often tested for, with specific limits defined in pharmacopeias.

  • Iodine and Iodide: Free iodine and iodide are also considered impurities and have specified limits.

Q2: Which analytical techniques are most suitable for Diatrizoic acid impurity testing?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and recommended techniques for quantifying impurities in Diatrizoic acid.[6] These methods offer high sensitivity, specificity, and resolution. Thin-Layer Chromatography (TLC) is also used for identification purposes.

Q3: Where can I find a reliable starting method for HPLC analysis of Diatrizoic acid impurities?

A3: A good starting point is a stability-indicating reversed-phase UPLC (RP-UPLC) method. One such validated method uses a C18 column with a gradient elution of formic acid in water and acetonitrile.[5] Another approach utilizes an anion exchange column with a mobile phase containing potassium chloride and potassium phosphate.[4] Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC/UPLC analysis of Diatrizoic acid impurities.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q4: My peaks for Diatrizoic acid or its impurities are tailing. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue and can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic compounds, causing tailing.

    • Solution: Operate the mobile phase at a lower pH (e.g., around 2.7-3.0 with formic or phosphoric acid) to suppress the ionization of silanols.[5][7] Using a highly deactivated, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded (e.g., from operating at a high pH), the column may need to be replaced.

Q5: I am observing peak fronting. What is the likely cause?

A5: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.

    • Solution: Dilute the sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q6: My chromatographic peaks are broad, leading to poor resolution. How can I improve them?

A6: Broad peaks can be a result of several issues:

  • Large Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all connections are made with zero dead volume.

  • Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and broaden peaks.

    • Solution: Optimize the flow rate for your column dimensions and particle size.

  • Column Deterioration: A void at the head of the column can cause significant peak broadening.

    • Solution: Replace the column. To prevent this, avoid sudden pressure shocks.

Issue 2: Inconsistent Retention Times

Q7: The retention times for my analytes are shifting between injections. What could be the problem?

A7: Retention time variability can compromise the reliability of your results. Common causes include:

  • Mobile Phase Inconsistency:

    • Problem: Improperly prepared or degassed mobile phase, or a change in composition during the run (e.g., due to evaporation of a volatile component).

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Use a solvent reservoir cap to minimize evaporation. If using a gradient, ensure the pump is functioning correctly.

  • Fluctuations in Column Temperature:

    • Problem: Even small changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[5]

  • Column Equilibration:

    • Problem: Insufficient time for the column to equilibrate with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient time, especially when changing mobile phases. Monitor the baseline until it is stable.

  • Leaks in the System:

    • Problem: A leak in the pump, injector, or fittings will cause pressure fluctuations and, consequently, retention time shifts.

    • Solution: Systematically check for leaks from the pump to the detector.

Issue 3: Issues with Quantitation (LOD/LOQ and Linearity)

Q8: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my impurity method?

A8: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[8]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.

To do this, you should prepare a series of calibration standards at concentrations in the expected range of the LOD and LOQ.[9]

Q9: I'm having trouble achieving good linearity for my calibration curve. What should I check?

A9: Poor linearity can be due to several factors:

  • Inappropriate Concentration Range: The selected concentration range may be too wide and extend beyond the linear response of the detector.

    • Solution: Narrow the concentration range of your calibration standards.

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

    • Solution: Dilute the high-concentration standards.

  • Sample Adsorption: The analyte may be adsorbing to vials or tubing at very low concentrations.

    • Solution: Use deactivated vials and consider the material of your tubing.

Data Presentation

Table 1: Typical HPLC/UPLC Method Parameters for Diatrizoic Acid Impurity Analysis

ParameterMethod 1 (RP-UPLC)[5]Method 2 (Anion Exchange LC)[4]
Column Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)Hamilton, PRP-X100, anion exchange
Mobile Phase A 0.05% Formic Acid in Water0.1 M Potassium Chloride and 0.05 M Potassium Phosphate Dibasic in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient/Isocratic Gradient ElutionIsocratic (Water:Acetonitrile 900:100)
Flow Rate 0.5 mL/minNot Specified
Column Temperature 40°CNot Specified
Detection Wavelength 238 nmNot Specified
Injection Volume Not SpecifiedNot Specified

Table 2: Acceptance Criteria for Diatrizoic Acid Impurities (Example)

Impurity/TestSpecification Limit
Related Compound A Typically ≤ 0.15%
Any other individual impurity Typically ≤ 0.10%[10]
Total Impurities Typically ≤ 0.50% - 1.0%[10]
LOD To be determined for each impurity, often in the range of 0.01-0.05% of the test concentration.
LOQ To be determined for each impurity, often in the range of 0.05-0.15% of the test concentration.

Note: Specific limits may vary depending on the pharmacopeia and product specifications.

Experimental Protocols

Protocol 1: Stability-Indicating RP-UPLC Method

This method is suitable for the separation of Diatrizoic acid from its process-related and degradation impurities.[5]

  • Chromatographic System:

    • UPLC system with a photodiode array detector.

    • Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).

    • Column Temperature: 40°C.

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 238 nm.

  • Reagents:

    • Mobile Phase A: 0.05% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: A suitable mixture of water and acetonitrile.

  • Sample Preparation:

    • Prepare a sample solution of Diatrizoic acid at a concentration of approximately 0.2 mg/mL in the diluent.

  • Chromatographic Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample and run a gradient elution program to separate the impurities. The specific gradient will need to be optimized based on the impurity profile.

    • Identify and quantify impurities based on their retention times and response factors relative to a reference standard.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[5][11][12]

  • Acid Hydrolysis: Dissolve the Diatrizoic acid sample in the diluent and add a suitable concentration of acid (e.g., 0.1 N HCl). Heat as necessary (e.g., 60°C) for a defined period. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in the diluent and add a suitable concentration of base (e.g., 0.1 N NaOH). Heat as necessary. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose the sample (solid or solution) to UV and visible light as per ICH guidelines.

  • Analysis: Analyze the stressed samples using the validated stability-indicating method alongside an unstressed control sample.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (e.g., 0.05% Formic Acid & ACN) equilibration Equilibrate Column (e.g., C18, 40°C) prep_mp->equilibration prep_sample Prepare Sample Solution (e.g., 0.2 mg/mL in Diluent) injection Inject Sample/Standard prep_sample->injection prep_standards Prepare Impurity Standards & Calibration Curve Solutions prep_standards->injection equilibration->injection separation Gradient Elution injection->separation detection Detect at 238 nm separation->detection integration Integrate Peaks detection->integration quantification Quantify Impurities (Using Calibration Curve) integration->quantification reporting Report Results (% Impurity) quantification->reporting

Caption: A typical experimental workflow for Diatrizoic acid impurity analysis by HPLC/UPLC.

Troubleshooting_Logic node_sol node_sol start Chromatographic Issue Observed? peak_shape Tailing, Fronting, or Broad? start->peak_shape Poor Peak Shape rt_shift Drifting or Erratic? start->rt_shift Retention Time Shift tailing Check for: 1. Silanol Interactions 2. Column Overload 3. Contamination peak_shape->tailing Tailing fronting Check for: 1. Sample Overload 2. Incompatible Solvent peak_shape->fronting Fronting broad Check for: 1. Extra-column Volume 2. Low Flow Rate 3. Column Void peak_shape->broad Broad sol_tailing1 Lower Mobile Phase pH Use End-capped Column tailing->sol_tailing1 Silanol sol_tailing2 Reduce Sample Conc. Use Guard Column Flush/Replace Column tailing->sol_tailing2 Overload/ Contamination sol_fronting sol_fronting fronting->sol_fronting Dilute Sample Use Mobile Phase as Solvent sol_broad sol_broad broad->sol_broad Minimize Tubing Length Optimize Flow Rate Replace Column rt_drift Check for: 1. Temperature Fluctuation 2. Mobile Phase Evaporation rt_shift->rt_drift Drifting rt_erratic Check for: 1. System Leaks 2. Air in Pump 3. Poor Equilibration rt_shift->rt_erratic Erratic sol_rt_drift sol_rt_drift rt_drift->sol_rt_drift Use Column Oven Cover Solvent Reservoir sol_rt_erratic sol_rt_erratic rt_erratic->sol_rt_erratic Check Fittings Degas Mobile Phase Increase Equilibration Time

Caption: A logical troubleshooting guide for common HPLC issues in impurity analysis.

References

Technical Support Center: Analysis of Diatrizoic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Diatrizoic acid and its impurities using liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of increasing the flow rate on the separation of Diatrizoic acid and its impurities?

Increasing the flow rate in a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system generally leads to shorter analysis times. However, this can have several effects on the chromatographic separation:

  • Decreased Retention Times: All compounds, including Diatrizoic acid and its impurities, will elute faster.

  • Reduced Resolution: Higher flow rates can lead to broader peaks and a decrease in the separation between closely eluting peaks.[1][2][3] This is because there is less time for the molecules to interact with the stationary phase, leading to less efficient separation.[2]

  • Increased Backpressure: A higher flow rate will increase the system backpressure, which can be a limiting factor for the HPLC/UPLC system and the column.[1]

  • Potential for Peak Shape Distortion: Very high flow rates can sometimes lead to peak fronting or tailing, affecting accurate quantification.

Q2: How does a lower flow rate affect the analysis?

Lowering the flow rate typically has the opposite effect of increasing it:

  • Increased Retention Times: The analysis time will be longer.

  • Improved Resolution: Generally, a lower flow rate provides better separation between peaks, as it allows for more effective mass transfer between the mobile and stationary phases.

  • Decreased Backpressure: The system backpressure will be lower.

  • Potential for Band Broadening: While often improving resolution, excessively low flow rates can sometimes lead to broader peaks due to longitudinal diffusion, where the analyte band spreads out in the column over time.[1]

Q3: Can I change the flow rate to adjust the retention time if my peaks are eluting too early or too late?

Yes, adjusting the flow rate is a common practice to modify retention times. However, it is crucial to understand that this will also impact the resolution and peak shape. For established and validated methods, any change in flow rate should be done within the robustness limits defined for the method to ensure the validity of the results. If significant adjustments are needed, a re-validation of the method may be necessary.

Q4: What is the optimal flow rate for the separation of Diatrizoic acid impurities?

The optimal flow rate is a balance between achieving adequate resolution and maintaining a reasonable analysis time. A published UPLC method for the determination of Diatrizoic acid and its related impurities utilizes a flow rate of 0.5 mL/min.[4] This flow rate, in conjunction with the specified column and mobile phase, was shown to provide good separation of the main component and its known impurities within a 12-minute run time.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Diatrizoic acid and its impurities, with a focus on problems related to flow rate.

Problem Possible Causes Recommended Actions
Poor resolution between Diatrizoic acid and an impurity peak. 1. Flow rate is too high: This reduces the interaction time with the stationary phase, leading to decreased separation.[1][2] 2. Inappropriate mobile phase composition: The solvent strength may not be optimal for separating the compounds of interest. 3. Column degradation: Loss of stationary phase or column contamination can lead to poor peak shape and resolution.1. Decrease the flow rate: Try reducing the flow rate in small increments (e.g., by 0.1 mL/min) to see if resolution improves. Be mindful of increasing analysis time. 2. Optimize the mobile phase: Adjust the ratio of organic to aqueous phase or the pH of the buffer. 3. Use a new or cleaned column: If the problem persists, the column may need to be replaced or regenerated according to the manufacturer's instructions.
Peak fronting or tailing. 1. Flow rate is too high or too low: Extreme flow rates can negatively impact peak symmetry. 2. Column overload: Injecting too much sample can lead to peak distortion. 3. Secondary interactions: Interactions between the analyte and active sites on the stationary phase (e.g., silanols) can cause tailing.[5][6] 4. Incompatible injection solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak distortion.1. Adjust the flow rate: Experiment with slightly higher or lower flow rates to find the optimum for peak shape. 2. Reduce injection volume or sample concentration: Dilute the sample or inject a smaller volume. 3. Modify the mobile phase: Adding a competing base (for basic analytes) or acid can help reduce tailing. Ensure the mobile phase pH is appropriate. 4. Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase of your gradient or in a weaker solvent.
High backpressure. 1. Flow rate is too high: Pressure is directly proportional to the flow rate.[1] 2. Blockage in the system: A clogged frit, guard column, or column can cause a pressure increase. 3. Mobile phase viscosity: A highly viscous mobile phase will result in higher backpressure.1. Reduce the flow rate: This will directly decrease the backpressure. 2. Troubleshoot for blockages: Systematically check for blockages by removing the column, then the guard column, and checking the pressure at each step. Backflush the column if necessary. 3. Adjust mobile phase or temperature: Consider using a less viscous organic solvent if the method allows. Increasing the column temperature can also reduce mobile phase viscosity and backpressure.
Retention time shifting between injections. 1. Unstable flow rate: A malfunctioning pump can deliver an inconsistent flow rate. 2. Column not equilibrated: Insufficient equilibration time between gradient runs can lead to retention time drift. 3. Changes in mobile phase composition: Evaporation of a volatile solvent component or improper mixing can alter the mobile phase strength. 4. Temperature fluctuations: Changes in column temperature can affect retention times.1. Check the pump performance: Monitor the pressure trace for fluctuations and perform pump maintenance if necessary. 2. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Prepare fresh mobile phase: Degas the mobile phase properly and keep the solvent reservoirs capped to prevent evaporation. 4. Use a column oven: Maintain a constant and consistent column temperature.

Data Presentation: Impact of Flow Rate on Separation

While a specific robustness study for the Diatrizoic acid method detailing the quantitative impact of flow rate was not publicly available, the following table illustrates the expected changes in retention time, resolution, and peak asymmetry based on established chromatographic principles. This data is representative of what would be observed during a method robustness study.

Table 1: Illustrative Impact of Flow Rate Variation on Chromatographic Parameters

Flow Rate (mL/min)Diatrizoic Acid Retention Time (min)Resolution (Diatrizoic Acid / Impurity 1)Peak Asymmetry (Diatrizoic Acid)System Backpressure (psi)
0.44.952.81.12500
0.5 (Optimized) 3.97 2.5 1.2 3100
0.63.312.11.33700

Note: This data is illustrative and intended to demonstrate the general trends observed when altering the flow rate.

Experimental Protocols

UPLC Method for the Determination of Diatrizoic Acid and its Impurities[5]
  • Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.05% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 60
    10.0 60
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detector Wavelength: 238 nm

  • Injection Volume: 0.5 µL

  • Diluent: Water:Acetonitrile (50:50, v/v)

Visualizations

Experimental Workflow for Method Optimization

G cluster_0 Method Development cluster_1 Flow Rate Optimization cluster_2 Evaluation Define Analytical Target Profile Define Analytical Target Profile Select Column and Mobile Phase Select Column and Mobile Phase Define Analytical Target Profile->Select Column and Mobile Phase Initial Parameter Screening Initial Parameter Screening Select Column and Mobile Phase->Initial Parameter Screening Set Initial Flow Rate (e.g., 0.5 mL/min) Set Initial Flow Rate (e.g., 0.5 mL/min) Initial Parameter Screening->Set Initial Flow Rate (e.g., 0.5 mL/min) Vary Flow Rate (+/- 0.1 mL/min) Vary Flow Rate (+/- 0.1 mL/min) Set Initial Flow Rate (e.g., 0.5 mL/min)->Vary Flow Rate (+/- 0.1 mL/min) Monitor Key Parameters Monitor Key Parameters Vary Flow Rate (+/- 0.1 mL/min)->Monitor Key Parameters Resolution Resolution Monitor Key Parameters->Resolution Peak Shape Peak Shape Monitor Key Parameters->Peak Shape Analysis Time Analysis Time Monitor Key Parameters->Analysis Time Backpressure Backpressure Monitor Key Parameters->Backpressure Final Method Selection Final Method Selection Resolution->Final Method Selection Peak Shape->Final Method Selection Analysis Time->Final Method Selection Backpressure->Final Method Selection

Caption: Workflow for optimizing HPLC/UPLC method parameters, including flow rate.

Logical Relationship: Flow Rate vs. Chromatographic Parameters

G cluster_0 Directly Proportional cluster_1 Inversely Proportional Flow Rate Flow Rate Backpressure Backpressure Flow Rate->Backpressure Increases Retention Time Retention Time Flow Rate->Retention Time Decreases Resolution Resolution Flow Rate->Resolution Generally Decreases Analysis Time Analysis Time Flow Rate->Analysis Time Decreases

Caption: Relationship between flow rate and key chromatographic parameters.

References

Dealing with unstable baseline in Diatrizoic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diatrizoic Acid HPLC Analysis

Welcome to the technical support center for Diatrizoic acid HPLC analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with unstable baselines and other common problems encountered during your experiments.

Troubleshooting Guide: Unstable Baseline

An unstable baseline in HPLC can manifest as drift, wander, or excessive noise, all of which can compromise the accuracy and precision of your Diatrizoic acid analysis.[1][2] This guide will walk you through a systematic approach to identify and resolve the root cause of baseline instability.

Initial Checks & Common Causes
Symptom Potential Cause Recommended Action
Baseline Drift (Gradual Rise or Fall) 1. Mobile Phase Composition Change: Inadequate mixing or degradation of mobile phase components.[1][2] 2. Column Temperature Fluctuation: Inconsistent column oven temperature.[1] 3. Contamination: Buildup of contaminants on the column or in the system.[3][4] 4. Slow Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[5]1. Prepare fresh mobile phase, ensuring thorough mixing and degassing.[6] 2. Ensure the column oven is set to a stable temperature and allow it to equilibrate.[1] 3. Flush the column and system with a strong solvent.[5] 4. Increase the column equilibration time before starting the analysis.[1]
Baseline Noise (Short-term, Random Fluctuations) 1. Air Bubbles in the System: Dissolved gas in the mobile phase or leaks in the system.[1][2] 2. Pump Malfunction: Worn pump seals or faulty check valves causing pressure fluctuations.[3][4] 3. Detector Issues: Weak or failing lamp, or a contaminated flow cell.[4] 4. Mobile Phase Contamination: Impurities in solvents or buffers.[2][3]1. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging. Check for leaks in fittings and connections.[1] 2. Perform routine pump maintenance, including replacing seals and cleaning or replacing check valves.[3][4] 3. Check the detector lamp's energy output and clean or replace the flow cell if necessary.[4] 4. Use high-purity, HPLC-grade solvents and freshly prepared buffers.[7]
Baseline Wander (Irregular, Low-Frequency Fluctuations) 1. Inadequate Mobile Phase Mixing: Especially in gradient elution.[1] 2. Temperature Effects: Fluctuations in ambient temperature affecting the detector or mobile phase viscosity.[1][4] 3. Contaminated Mobile Phase: Particulate matter or microbial growth in the mobile phase.[8]1. Use an inline mixer or pre-mix the mobile phase. 2. Maintain a stable laboratory temperature and consider using a column oven and a detector with temperature control.[4] 3. Filter the mobile phase through a 0.45 µm filter and prepare fresh solutions daily.[7]

Troubleshooting Workflow

If you are experiencing an unstable baseline, follow this logical workflow to diagnose and resolve the issue.

Unstable_Baseline_Troubleshooting start Unstable Baseline Observed check_mobile_phase Check Mobile Phase (Freshness, Degassing, Composition) start->check_mobile_phase prepare_fresh_mp Prepare Fresh Mobile Phase & Degas Thoroughly check_mobile_phase->prepare_fresh_mp Issue Suspected check_system Inspect HPLC System (Leaks, Pump, Detector) perform_maintenance Perform System Maintenance (Clean Flow Cell, Check Seals/Valves) check_system->perform_maintenance Issue Suspected check_column Evaluate Column (Contamination, Equilibration) flush_column Flush or Replace Column check_column->flush_column Issue Suspected is_resolved_mp Baseline Stable? prepare_fresh_mp->is_resolved_mp is_resolved_sys Baseline Stable? perform_maintenance->is_resolved_sys is_resolved_col Baseline Stable? flush_column->is_resolved_col is_resolved_mp->check_system No end Problem Resolved is_resolved_mp->end Yes is_resolved_sys->check_column No is_resolved_sys->end Yes is_resolved_col->end Yes contact_support Contact Technical Support is_resolved_col->contact_support No

Caption: A step-by-step workflow for troubleshooting an unstable HPLC baseline.

Frequently Asked Questions (FAQs)

Q1: What are the ideal mobile phase conditions for Diatrizoic acid analysis?

A typical starting point for Diatrizoic acid analysis using reverse-phase HPLC is a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid.[9] For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.[9] Always use HPLC-grade solvents and water to minimize baseline noise.[3][7]

Q2: How often should I prepare a fresh mobile phase?

It is best practice to prepare aqueous mobile phases, especially those containing buffers, fresh daily to prevent microbial growth and degradation of components, which can lead to baseline instability.[6][8] Organic solvents can be more stable, but it's a good habit to prepare all mobile phases fresh for each batch of analysis.

Q3: What is column equilibration, and why is it important?

Column equilibration is the process of running the mobile phase through the HPLC column until the stationary phase is fully saturated and the system reaches a steady state.[10] Insufficient equilibration is a common cause of baseline drift, especially when changing mobile phase compositions.[5] The time required for equilibration can vary depending on the column and mobile phase but is crucial for reproducible results.

Q4: How can I tell if my HPLC column is contaminated?

Signs of a contaminated column include a noisy or drifting baseline, ghost peaks, and changes in peak shape or retention time.[3] If you suspect column contamination, you can try flushing it with a strong solvent.[5] To confirm if the column is the source of the noise, you can replace it with a union and observe the baseline.[3]

Q5: What are "ghost peaks" and how can I prevent them?

Ghost peaks are unexpected peaks that appear in a chromatogram. They can be caused by impurities in the mobile phase, sample carryover from a previous injection, or contaminants leaching from the column.[4] To prevent ghost peaks, use high-purity solvents, thoroughly clean the injector and system between runs, and ensure proper column cleaning and storage.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile/Water with Formic Acid)
  • Solvent Selection: Use HPLC-grade acetonitrile, water, and formic acid.

  • Measurement: Accurately measure the desired volumes of each component. For example, for a 70:30 (v/v) acetonitrile:water mobile phase, measure 700 mL of acetonitrile and 300 mL of water.

  • Acidification: Add the appropriate amount of formic acid to the aqueous portion before mixing with the organic solvent. A common concentration is 0.1%.

  • Mixing: Combine the measured components in a clean, appropriate solvent reservoir.

  • Degassing: Degas the mobile phase for at least 10-15 minutes using an inline degasser, sonication, or by sparging with helium.[1][7] This is critical to prevent bubble formation, which causes baseline noise.[1][2]

  • Filtration: Filter the mobile phase through a 0.45 µm or smaller pore size filter to remove any particulate matter.[7]

Protocol 2: HPLC System and Column Equilibration
  • System Purge: Before introducing the mobile phase to the column, purge the pump and flow lines to ensure they are free of air and previous solvents.

  • Initial Flow: Set the flow rate to a low value (e.g., 0.2 mL/min) and direct the flow to waste for a few minutes to ensure a smooth transition of the mobile phase onto the column.

  • Flow Rate Increase: Gradually increase the flow rate to the desired analytical method flow rate.

  • Baseline Monitoring: Monitor the baseline from the detector. Initially, you may observe significant drift as the column equilibrates.

  • Equilibration Time: Continue to run the mobile phase through the column until the baseline is stable (flat and with minimal noise).[11] This can take anywhere from 15 minutes to over an hour, depending on the column dimensions and mobile phase. A stable backpressure is also an indicator of equilibration.[11]

  • Ready for Injection: Once a stable baseline is achieved, the system is ready for sample injection.

References

Optimization of injection volume for Diatrizoic acid impurity quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of injection volume for the quantification of impurities in Diatrizoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the injection volume?

The main objective is to find the ideal balance between achieving sufficient sensitivity for detecting and quantifying low-level impurities, while simultaneously maintaining good chromatographic performance, including sharp, symmetrical peaks and adequate resolution from the main Diatrizoic acid peak and other impurities.

Q2: What are the signs of a non-optimized injection volume?

An unoptimized injection volume can manifest in several ways:

  • Too High: Peak fronting (asymmetry factor < 1), broader peaks, decreased resolution between adjacent peaks, and a potential shift to shorter retention times.[1][2] This phenomenon is known as volume or mass overload.[3]

  • Too Low: The primary issue is insufficient sensitivity. Impurity peaks may be too small to be accurately integrated, or they may not be detected at all, leading to inaccurate quantification and failure to meet the limits of detection (LOD) and quantitation (LOQ).

Q3: Is there a general rule for selecting an initial injection volume?

Yes, a widely accepted rule of thumb is to start with an injection volume that is 1-2% of the total column volume.[3] For more diluted samples, this can sometimes be extended up to 5% or even 10%, but this requires experimental verification to ensure performance is not compromised.[1][2]

Q4: How does the sample solvent affect injection volume optimization?

The sample solvent's elution strength relative to the mobile phase is critical. Injecting a large volume of a solvent stronger than the mobile phase can cause significant peak distortion and broadening.[4] Whenever feasible, the sample should be dissolved in the initial mobile phase to minimize these effects.[2]

Q5: Are gradient elution methods more or less sensitive to injection volume overload than isocratic methods?

Isocratic methods are significantly more susceptible to volume overload effects. Gradient elution can help refocus the analyte band at the column head, mitigating some of the peak broadening caused by a large injection volume.

Troubleshooting Guide

Problem: Poor resolution between an impurity peak and the main Diatrizoic acid peak.

Possible Cause Recommended Solution
Volume Overload: The injection volume is too large, causing peaks to broaden and merge.Systematically reduce the injection volume (e.g., by 50%) and observe the resolution. While this may decrease the peak area, the improved separation may be necessary for accurate quantification.
Mass Overload: The concentration of the sample is too high for the injected volume.[3]Dilute the sample and reinject. Alternatively, maintain the concentration but reduce the injection volume.
Inappropriate Sample Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase.[4]If possible, evaporate the current solvent and redissolve the sample in the initial mobile phase.[2]

Problem: Impurity peaks are showing fronting (asymmetrical, sloping front).

Possible Cause Recommended Solution
Column Overload: This is a classic symptom of injecting too large a sample volume or too high a concentration.[2]Decrease the injection volume. A good practice is to start with a small, reproducible volume and double it until peak shape begins to degrade, then select the volume just before distortion occurs.
Sample/Mobile Phase Mismatch: Using a strong injection solvent can cause the front of the analyte band to travel faster than the rear, leading to fronting.[2][4]Prepare the sample in a solvent that is weaker than or identical to the mobile phase.[2]

Problem: The area of the impurity peaks is not reproducible.

Possible Cause Recommended Solution
Injector Mechanical Issue: The autosampler may not be drawing the volume accurately, especially at very low or very high volumes.Check the injector's performance by performing multiple injections of a standard and calculating the relative standard deviation (RSD) of the peak areas. Consult the instrument's troubleshooting guide if the RSD is high.[5]
Partial Loop Fill: If using a manual injector or an autosampler with a fixed loop, injecting a volume close to the loop size can lead to variability.For best reproducibility, inject a volume that is less than half the loop volume (for partial loop fill) or more than twice the loop volume (for full loop fill).
Sample Precipitation: The impurity may not be fully soluble in the sample diluent, causing inconsistent amounts to be injected.Ensure the sample is fully dissolved. Gentle sonication or warming may be necessary. Confirm the chosen solvent is appropriate for the Diatrizoic acid and its impurities.

Data Presentation: Injection Volume vs. Chromatographic Parameters

The following table summarizes the general effects of increasing injection volume on key HPLC parameters, assuming all other method variables are held constant.

ParameterEffect of Increasing Injection VolumeRationale
Peak Area Increases Linearly (until overload)More analyte molecules are introduced into the system, leading to a larger integrated signal.[1]
Peak Height Increases (until overload)The peak becomes taller as the amount of analyte increases.
Peak Width IncreasesA larger injection volume creates a wider initial analyte band on the column, which translates to a broader peak upon elution.
Resolution Decreases (especially upon overload)As peaks become broader, the space between them diminishes, reducing the quality of separation.
Retention Time May Decrease (upon overload)In cases of severe volume overload, the chromatographic process can be disrupted, sometimes leading to a slight decrease in retention time.[3]
Peak Symmetry Worsens (fronting) upon overloadOverloading the stationary phase prevents normal partitioning, causing a distortion in the peak shape, typically fronting.[2]

Table of Recommended Injection Volumes for Common Column Dimensions

This data provides a practical starting point for method development.

Column I.D. (mm)Column Length (mm)Ideal Injection Volume Range (µL)
2.150 - 1501.2 - 2.4
3.050 - 1502.5 - 14.8
4.650 - 2505.8 - 58

Assumes a sample concentration of approximately 1 µg/µL and fully porous particles.

Experimental Protocols

Protocol: Determining Optimal Injection Volume for Diatrizoic Acid Impurity Analysis

Objective: To identify the maximum injection volume that provides sufficient sensitivity for impurity quantification without compromising peak shape or resolution.

Materials:

  • HPLC system with a suitable detector (e.g., DAD or UV).

  • Validated HPLC column for Diatrizoic acid analysis.

  • Mobile phase as per the established analytical method.

  • Diatrizoic acid sample solution containing known impurities or a forced degradation sample, dissolved in the initial mobile phase. The concentration should be set such that the main peak does not saturate the detector.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Minimum Volume Injection: Begin by injecting the smallest reproducible volume your autosampler allows (e.g., 1 µL).

  • Data Acquisition: Acquire the chromatogram and evaluate the following for the smallest impurity peak of interest:

    • Peak shape (Asymmetry factor).

    • Resolution from the main Diatrizoic acid peak.

    • Signal-to-Noise ratio (S/N).

  • Incremental Volume Increase: Sequentially increase the injection volume. A good approach is to double the volume for each subsequent run (e.g., 1 µL, 2 µL, 4 µL, 8 µL, 16 µL, etc.).

  • Monitor Key Parameters: At each step, record the peak area, peak width, resolution, and asymmetry factor for the main peak and all critical impurity peaks.

  • Identify the Overload Point: Continue increasing the injection volume until you observe a significant negative effect on performance, such as:

    • The peak asymmetry factor for the main peak or a key impurity falls below 0.9.

    • The resolution between any critical peak pair drops below a predefined limit (e.g., R < 1.5).

    • A noticeable broadening or fronting of the main Diatrizoic acid peak.

  • Determine Optimal Volume: The optimal injection volume will be the highest volume tested before the onset of these negative effects. This volume represents the best compromise between sensitivity (peak area) and chromatographic integrity.

  • Verification: Perform replicate injections (n=3 to 5) at the chosen optimal volume to confirm the reproducibility of peak areas and retention times.

Visualizations

Injection_Volume_Optimization_Workflow start Start: Prepare Diatrizoic Acid Sample equilibrate Equilibrate HPLC System start->equilibrate inject_low Inject Minimum Volume (e.g., 1-2 µL) equilibrate->inject_low evaluate Evaluate Chromatogram: - Peak Shape (Asymmetry) - Resolution (R > 1.5) - Signal-to-Noise (S/N) inject_low->evaluate decision Performance Acceptable? evaluate->decision increase_vol Increase Injection Volume (e.g., Double the volume) decision->increase_vol  Yes select_vol Select Previous Volume as Optimum decision->select_vol  No increase_vol->evaluate end End: Optimal Volume Determined select_vol->end

Caption: Workflow for optimizing injection volume.

Troubleshooting_Logic Troubleshooting Peak Shape Issues problem Problem Identified: Peak Fronting or Poor Resolution check_vol Is Injection Volume > 2% of Column Volume? problem->check_vol reduce_vol Solution: Reduce Injection Volume by 50% and Re-evaluate check_vol->reduce_vol  Yes check_conc Is Sample Concentration High? check_vol->check_conc  No reduce_vol->problem Re-assess dilute_sample Solution: Dilute Sample and Re-inject check_conc->dilute_sample  Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_conc->check_solvent  No dilute_sample->problem Re-assess change_solvent Solution: Re-dissolve in Mobile Phase check_solvent->change_solvent  Yes other_issues Issue Persists: Investigate Other Method Parameters (e.g., pH, Column Chemistry) check_solvent->other_issues  No change_solvent->problem Re-assess

Caption: Decision tree for troubleshooting peak shape issues.

References

Strategies to enhance selectivity in Diatrizoic acid chromatographic methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Methods involving Diatrizoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing selectivity and troubleshooting common issues encountered during the analysis of Diatrizoic Acid and its related substances.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing Diatrizoic Acid?

A1: The most common method for analyzing Diatrizoic Acid is reversed-phase high-performance liquid chromatography (RP-HPLC). A typical setup involves a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape and retention.[1]

Q2: How can I improve the separation between Diatrizoic Acid and its impurities?

A2: Enhancing selectivity is key to improving the separation. The most effective strategies include:

  • Mobile Phase pH Optimization: Diatrizoic Acid is an acidic compound. Adjusting the mobile phase pH can significantly alter its ionization state and that of its impurities, leading to changes in retention and improved resolution.

  • Stationary Phase Selection: While C18 columns are common, exploring alternative stationary phases such as those with different C18 surface chemistries (e.g., high-density bonding, polar-embedded), or entirely different chemistries like mixed-mode or HILIC, can provide unique selectivity.

  • Mobile Phase Composition: Varying the organic modifier (e.g., switching from acetonitrile to methanol) or its concentration in the mobile phase can alter the elution profile and improve separation.

Q3: What are the known impurities of Diatrizoic Acid?

A3: The United States Pharmacopeia (USP) lists "Diatrizoic Acid Related Compound A," which is 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.[2][3][4] Another known degradation product, particularly under acidic and alkaline conditions, is the 3,5-diamino derivative of Diatrizoic acid.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of Diatrizoic Acid.

Problem Potential Cause Suggested Solution
Poor resolution between Diatrizoic Acid and an impurity Mobile phase pH is not optimal for differential ionization.Adjust the mobile phase pH. Since Diatrizoic Acid is acidic, moving the pH further away from its pKa can improve peak shape and alter selectivity.
Inadequate selectivity of the C18 column.Consider a C18 column with a different bonding density or end-capping. Alternatively, explore a different stationary phase chemistry like a phenyl or a polar-embedded column.
Mobile phase composition is not providing sufficient separation.Experiment with changing the organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjusting the gradient slope in a gradient elution method.
Peak tailing for Diatrizoic Acid Secondary interactions with residual silanols on the silica-based column.Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups.[1] Consider using a highly end-capped column or a column with a base-deactivated silica (B1680970) surface.
Column overload.Reduce the sample concentration or injection volume.
Presence of a co-eluting impurity.Modify the mobile phase composition or gradient to try and resolve the two peaks. A change in stationary phase may be necessary for complete separation.
Inconsistent retention times Fluctuations in mobile phase pH.Ensure the mobile phase is adequately buffered to maintain a stable pH. Prepare fresh mobile phase for each analysis set.
Column temperature variations.Use a column oven to maintain a consistent temperature throughout the analysis.
Column degradation.If the column has been used extensively, especially with aggressive mobile phases, it may need to be replaced.
Co-elution of polar impurities near the solvent front The reversed-phase column provides insufficient retention for highly polar compounds.Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain and separate polar analytes.[6][7][8][9] Alternatively, a mixed-mode column with both reversed-phase and ion-exchange characteristics could be effective.[10][11][12][13]

Experimental Protocols

Stability-Indicating UPLC Method for Diatrizoic Acid and Its Related Substances

This method is effective for the separation and quantification of Diatrizoic Acid and its known impurities.[1]

  • Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.05% Formic acid in water

  • Mobile Phase B: 0.05% Formic acid in acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
2.020
6.045
9.060
10.010
12.010
  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 238 nm

  • Column Temperature: 30°C

  • Injection Volume: 1.0 µL

Quantitative Data

The following tables summarize the validation data for the stability-indicating UPLC method.[1]

System Suitability

CompoundRetention Time (min)
Impurity 13.69
Diatrizoic Acid3.97
Impurity 24.36
Impurity 35.35

Limit of Detection (LOD) and Limit of Quantification (LOQ)

CompoundLOD (µg/mL)LOQ (µg/mL)
Diatrizoic Acid0.010.04
Impurity 10.0090.027
Impurity 20.0120.035
Impurity 30.0110.034

Recovery

CompoundRecovery (%)
Diatrizoic Acid97.4 - 101.9
Impurities97.4 - 101.9

Visualizations

Selectivity_Enhancement_Workflow cluster_mp Mobile Phase Optimization cluster_sp Stationary Phase Selection start Initial Method (e.g., C18, ACN/Water/Acid) optimize_mp Optimize Mobile Phase start->optimize_mp Sub-optimal Selectivity change_sp Change Stationary Phase optimize_mp->change_sp Insufficient Improvement final_method Optimized Method with Enhanced Selectivity optimize_mp->final_method Sufficient Improvement adjust_ph Adjust pH optimize_mp->adjust_ph change_modifier Change Organic Modifier (e.g., MeOH) optimize_mp->change_modifier adjust_gradient Adjust Gradient optimize_mp->adjust_gradient change_sp->final_method c18_alt Alternative C18 (e.g., Polar-Embedded) change_sp->c18_alt mixed_mode Mixed-Mode change_sp->mixed_mode hilic HILIC change_sp->hilic

Caption: Workflow for enhancing selectivity in Diatrizoic acid chromatography.

Troubleshooting_Logic problem Chromatographic Problem (e.g., Poor Resolution, Peak Tailing) check_mp Check Mobile Phase (pH, Composition, Freshness) problem->check_mp check_column Check Column (Age, Contamination) problem->check_column check_system Check HPLC System (Leaks, Temperature) problem->check_system solution Implement Solution check_mp->solution Identified Issue check_column->solution Identified Issue check_system->solution Identified Issue

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Diatrizoic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and safety of Diatrizoic Acid, a widely used radiographic contrast agent, are critically dependent on the effective control of its impurities.[1] Robust analytical methods are essential for identifying and quantifying these impurities, ensuring that the final drug product meets stringent regulatory standards. This guide provides a comparative overview of two distinct analytical methodologies for the analysis of Diatrizoic Acid and its related compounds: the official United States Pharmacopeia (USP) Thin-Layer Chromatography (TLC) method and a modern, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.

This comparison aims to assist researchers and quality control professionals in selecting the most suitable analytical strategy by presenting detailed experimental protocols and performance data.

Comparison of Analytical Techniques

The choice of an analytical method for impurity profiling depends on the specific requirements of the analysis, such as whether it is for identification, quantification, or stability assessment.

FeatureUSP Thin-Layer Chromatography (TLC)Stability-Indicating UPLC Method
Principle Separation based on differential partitioning of compounds between a solid stationary phase and a liquid mobile phase.High-resolution separation based on partitioning between a sub-2 µm particle stationary phase and a liquid mobile phase under high pressure.[2][3]
Primary Use Identification of Diatrizoic Acid.[4][5][6]Quantitative determination of Diatrizoic Acid and its related impurities; Stability testing.[7]
Speed Relatively slow, including plate development and visualization.Very fast, with a typical run time of 12 minutes for a full impurity profile.[7]
Sensitivity Lower sensitivity, primarily qualitative.High sensitivity, with Limits of Detection (LOD) in the µg/mL range.[7]
Quantification Not suitable for precise quantification.Highly precise and accurate for quantifying impurities.[7]
Specificity Provides identification based on retention factor (Rf) compared to a standard.[4][5][6]High specificity, capable of separating the active ingredient from degradation products and process impurities.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Protocol 1: Stability-Indicating RP-UPLC Method

This method is designed for the quantitative determination of Diatrizoic acid and its related impurities in both bulk drug and finished dosage forms.[7] It is a stability-indicating method, meaning it can resolve degradation products from the intact drug substance.

Chromatographic Conditions:

  • Instrument: Acquity UPLC System.

  • Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm).[7]

  • Mobile Phase A: 0.05% Formic acid in milli-Q water.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is used to separate the compounds.

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 238 nm.[7]

  • Injection Volume: 0.5 µL.[7]

  • Run Time: 12 minutes.[7]

Sample Preparation:

  • Diluent: A suitable mixture, for instance, water and acetonitrile.

  • Standard Solution: Prepare a standard stock solution of Diatrizoic Acid and its known impurities. A typical concentration for the working standard is 0.2 ppm.[7]

  • Sample Solution: For an injection formulation, transfer 2 mL into a 100 mL volumetric flask, add 60 mL of diluent, sonicate for 20 minutes with intermediate shaking, and dilute to volume. Further dilute 0.8 mL of this solution to 50 mL with diluent.[7]

Protocol 2: USP Thin-Layer Chromatographic Identification Test

This method is the official identification test as per the USP monograph for Diatrizoic Acid.[4][5]

Procedure:

  • Standard Solution: Prepare a solution of USP Diatrizoic Acid Reference Standard (RS) at a concentration of 1 mg per mL in a 0.8 in 1000 solution of sodium hydroxide (B78521) in methanol.[4][6]

  • Test Solution: Prepare a solution of the Diatrizoic Acid sample at the same concentration as the Standard Solution.[4][6]

  • Stationary Phase: A suitable TLC plate.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (20:10:2).[4][6]

  • Application: Apply the Standard and Test solutions to the TLC plate.

  • Development: Develop the chromatogram until the solvent front has moved a sufficient distance.

  • Detection: Use short-wavelength UV light to visualize the spots.[4][6] The principal spot obtained from the Test solution should correspond in Rf value to that of the Standard solution.

Quantitative Performance Data (UPLC Method)

The stability-indicating UPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[7] The following table summarizes its performance characteristics.

ParameterDiatrizoic AcidImpurity 1Impurity 2Impurity 3
Limit of Detection (LOD) 0.01 µg/mL0.009 µg/mL0.012 µg/mL0.011 µg/mL
Limit of Quantification (LOQ) 0.04 µg/mL0.027 µg/mL0.035 µg/mL0.034 µg/mL
Linearity Range N/A0.03 - 0.3 µg/mL0.03 - 0.3 µg/mL0.03 - 0.3 µg/mL
Correlation Coefficient (r²) N/A>0.99>0.99>0.99
Accuracy (% Recovery) 97.4 - 101.9%97.4 - 101.9%97.4 - 101.9%97.4 - 101.9%
(Data sourced from the Journal of Applicable Chemistry)[7]

Workflow Visualization

To ensure an analytical method is suitable for its intended purpose, a thorough validation process is required. The following diagram illustrates the typical workflow for validating a stability-indicating analytical method.

G cluster_0 Phase 1: Method Development cluster_2 Phase 3: Application Dev_Start Define Analytical Target Profile (ATP) Optimization Optimize Chromatographic Conditions (e.g., Mobile Phase, Column, Temperature) Dev_Start->Optimization Dev_Start->Optimization Forced_Deg Perform Forced Degradation Studies (Acid, Base, Peroxide, Thermal, Photolytic) Optimization->Forced_Deg Optimization->Forced_Deg Specificity Specificity/ Selectivity Forced_Deg->Specificity Demonstrate Stability-Indicating Capability Forced_Deg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_QC Routine Quality Control Analysis Robustness->Routine_QC Robustness->Routine_QC Stability_Studies Long-term Stability Studies Robustness->Stability_Studies

Caption: Workflow for Stability-Indicating Analytical Method Validation.

References

A Comparative Guide to ICH Guidelines for Validating Impurity Methods in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products is a critical aspect of quality control. The International Council for Harmonisation (ICH) provides a globally recognized framework for the validation of analytical procedures, including those for the quantification of impurities. This guide offers a detailed comparison of the ICH Q2(R2) guidelines for impurity method validation, presenting key validation parameters, experimental protocols, and acceptance criteria in a clear, comparative format.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][3][4] The recently updated ICH Q2(R2) guideline, which works in conjunction with ICH Q14 on analytical procedure development, provides a comprehensive framework for this validation process.[5][6][7][8] This updated guideline emphasizes a more holistic, science- and risk-based approach to method validation.[9]

Comparison of Key Validation Parameters for Impurity Quantification Methods

The validation of an analytical method for impurities involves the evaluation of several key performance characteristics. The following table summarizes these parameters as stipulated by the ICH Q2(R2) guideline, along with common acceptance criteria.

Validation ParameterICH Guideline ObjectiveTypical Experimental ProtocolCommon Acceptance Criteria
Specificity To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]Analyze samples of the drug substance or drug product spiked with known impurities and/or degradation products. Compare the results to an unspiked sample. If impurity standards are unavailable, comparison with a second, well-characterized orthogonal procedure is recommended.[2][11][12][13]The method should be able to separate and resolve the analyte from all potential interfering substances. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity To demonstrate the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][5]Prepare a series of at least five concentrations of the impurity standard across the desired range. Analyze each concentration and plot the response versus the concentration.A linear relationship should be demonstrated. The correlation coefficient (r) should typically be ≥ 0.99. The y-intercept should be close to zero.
Range To establish the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][14]The range is typically established from the reporting level of the impurity to 120% of the specification limit.[2][3][11]The method must be accurate, precise, and linear within the specified range.
Accuracy To determine the closeness of the test results obtained by the method to the true value.[5][10]Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates at three concentrations). This can be done by spiking the drug product matrix with known quantities of the impurity.The percent recovery of the spiked impurity should be within an acceptable range, typically 80-120% for impurities at low concentrations.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][10]Repeatability (Intra-assay precision): A minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. Intermediate Precision: The effect of random events on the precision of the analytical procedure should be established. This can include variations such as different days, analysts, or equipment.The relative standard deviation (%RSD) should be within an acceptable limit, which depends on the concentration of the impurity. For impurity testing, a common acceptance criterion is an RSD of ≤ 5%.[15]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]Can be determined based on the signal-to-noise ratio (typically 10:1) or by establishing the lowest concentration that meets the criteria for accuracy and precision.The LOQ should be at or below the reporting threshold for the impurity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1) or based on the standard deviation of the response and the slope of the calibration curve.The LOD should be sufficiently low to detect the presence of the impurity.
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]Deliberately vary critical method parameters such as pH of the mobile phase, column temperature, flow rate, etc., and observe the effect on the results.The method should not show significant changes in results when subjected to minor variations in the experimental conditions. System suitability parameters should remain within acceptable limits.

Experimental Workflow for Impurity Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for impurities according to ICH guidelines.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Post-Validation Method_Development Analytical Method Development & Optimization Protocol Develop and Approve Validation Protocol Method_Development->Protocol Specificity Specificity Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Lifecycle Method Lifecycle Management (ICH Q14) Report->Lifecycle

Caption: Workflow for ICH-compliant impurity method validation.

Detailed Methodologies for Key Experiments

1. Specificity:

  • Protocol: Prepare samples of the drug substance or product. Prepare separate samples spiked with known impurities at their specification limits. If degradation products are a concern, subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate them. Analyze all samples using the developed analytical method.

  • Evaluation: Demonstrate that the peaks corresponding to the impurities are well-resolved from the main drug substance peak and from each other. Peak purity analysis should be performed to confirm that no other component is co-eluting with the impurity peaks.

2. Linearity:

  • Protocol: Prepare a stock solution of the impurity reference standard. From this stock solution, prepare a minimum of five dilutions covering the range from the reporting limit to 120% of the impurity's specification limit. Analyze each dilution in triplicate.

  • Evaluation: Plot a graph of the mean response against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

3. Accuracy (Recovery):

  • Protocol: Spike the drug product matrix with the impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare three replicates at each concentration level. Analyze the spiked samples and a placebo sample.

  • Evaluation: Calculate the percentage recovery of the impurity at each concentration level. The recovery is calculated as: ((Measured Concentration - Placebo Concentration) / Spiked Concentration) * 100%.

4. Precision:

  • Repeatability: Prepare six independent samples of the drug product spiked with the impurity at 100% of the specification limit. Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results from both the repeatability and intermediate precision studies.

5. Limit of Quantitation (LOQ):

  • Signal-to-Noise Method: Determine the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Precision and Accuracy Method: Prepare a series of low-concentration samples and determine the concentration at which the precision (%RSD) and accuracy (% recovery) are acceptable (e.g., %RSD ≤ 10% and recovery of 80-120%).

By adhering to these guidelines and thoroughly documenting the validation process, pharmaceutical manufacturers can ensure the reliability and consistency of their impurity testing methods, ultimately contributing to the safety and efficacy of their products.[11]

References

A Comparative Guide to Determining the Limit of Detection for Diatrizoic Acid EP Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) of Diatrizoic Acid EP Impurity A, an essential parameter in the quality control of Diatrizoic Acid. The methods described are aligned with the standards of the European Pharmacopoeia (EP) and the International Council for Harmonisation (ICH) guidelines.

Introduction

Diatrizoic Acid is a widely used iodinated contrast agent. Like all active pharmaceutical ingredients (APIs), its purity is critical to ensure safety and efficacy. This compound (5-acetamido-3-amino-2,4,6-triiodobenzoic acid) is a specified impurity that must be controlled within the limits defined by the European Pharmacopoeia. The Limit of Detection (LOD) is a critical performance characteristic of an analytical procedure, representing the lowest concentration of an analyte that can be reliably distinguished from the background noise. Establishing the LOD for Impurity A is a fundamental step in the validation of the analytical method used for routine quality control.

This guide outlines a proposed High-Performance Liquid Chromatography (HPLC) method suitable for the determination of this compound and details the experimental protocols for establishing the LOD.

Proposed Analytical Method and Comparison

While the European Pharmacopoeia outlines the requirements for impurity testing, it often does not prescribe a specific analytical method for each impurity. Therefore, a robust, stability-indicating HPLC method must be developed and validated. Below is a proposed HPLC method based on common practices for the analysis of iodinated aromatic acids.

Table 1: Proposed HPLC Method Parameters vs. Typical EP Requirements
ParameterProposed HPLC-UV MethodTypical European Pharmacopoeia Requirements for Impurity Methods
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detectionChromatographic methods, most commonly HPLC, are preferred.
Stationary Phase C18, 5 µm, 4.6 x 250 mmA well-characterized and stable stationary phase appropriate for the analyte.
Mobile Phase Gradient elution with Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile)A mobile phase that provides adequate separation of the main component and its impurities.
Flow Rate 1.0 mL/minA flow rate that ensures optimal column efficiency and reasonable run times.
Detection Wavelength 240 nm (based on the UV absorption spectrum of Diatrizoic Acid)A wavelength that provides adequate sensitivity for all relevant impurities.
Column Temperature 30 °CControlled temperature to ensure reproducibility of retention times.
Injection Volume 10 µLA volume that provides a suitable response without overloading the column.
LOD Determination To be experimentally determined using the Signal-to-Noise method and/or the Calibration Curve method as per ICH Q2(R1).The LOD must be determined and validated. A signal-to-noise ratio of 3:1 is generally acceptable.

Experimental Protocols for LOD Determination

The determination of the LOD for this compound should be performed in accordance with the ICH Q2(R1) guideline on the validation of analytical procedures. Two common methods are presented below.

Method 1: Based on Signal-to-Noise Ratio

This method is performed by comparing the signal from samples with known low concentrations of Impurity A with the signal from blank samples.

Protocol:

  • Preparation of Blank Solution: Prepare the mobile phase or a placebo solution without the analyte.

  • Preparation of a Dilute Solution of Impurity A: Prepare a solution of this compound at a concentration expected to be near the LOD.

  • Chromatographic Analysis:

    • Inject the blank solution multiple times to establish the baseline noise.

    • Inject the dilute solution of Impurity A.

  • Signal-to-Noise Calculation: Determine the signal-to-noise (S/N) ratio. The signal is the peak height of Impurity A, and the noise is the amplitude of the baseline noise in a region close to the peak. A S/N ratio of 3:1 is generally considered acceptable for estimating the LOD.

  • Confirmation: The LOD is confirmed by repeatedly injecting a solution at this concentration and demonstrating that the peak is reliably detected.

Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This method uses the slope of the calibration curve and the standard deviation of the response to calculate the LOD.

Protocol:

  • Preparation of Calibration Standards: Prepare a series of calibration standards of Impurity A at low concentrations, bracketing the expected LOD.

  • Calibration Curve Construction:

    • Inject each calibration standard multiple times (e.g., n=6).

    • Construct a calibration curve by plotting the mean peak area against the concentration of Impurity A.

    • Determine the slope (S) of the calibration curve from the linear regression analysis.

  • Determination of the Standard Deviation of the Response (σ): This can be determined from:

    • The standard deviation of the y-intercepts of multiple regression lines.

    • The standard deviation of the response of multiple injections of a blank solution.

  • LOD Calculation: The LOD is calculated using the following formula:

    LOD = (3.3 * σ) / S

    Where:

    • σ = the standard deviation of the response

    • S = the slope of the calibration curve

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the LOD of this compound using the two described methods.

LOD_Determination_Workflow cluster_sn Method 1: Signal-to-Noise Ratio cluster_cal Method 2: Calibration Curve start Start: LOD Determination for This compound prep_sn Prepare Blank and Dilute Impurity A Solution start->prep_sn prep_cal Prepare Low-Level Calibration Standards start->prep_cal inject_sn Inject Blank and Impurity A Solution prep_sn->inject_sn measure_noise Measure Baseline Noise (h) inject_sn->measure_noise measure_signal Measure Signal Height (H) inject_sn->measure_signal calc_sn Calculate S/N Ratio (H/h) measure_noise->calc_sn measure_signal->calc_sn confirm_sn Confirm LOD at S/N ≈ 3 calc_sn->confirm_sn end Report LOD for Impurity A confirm_sn->end inject_cal Inject Standards and Blank prep_cal->inject_cal plot_curve Plot Calibration Curve (Peak Area vs. Concentration) inject_cal->plot_curve calc_params Calculate Slope (S) and Std. Dev. of Response (σ) plot_curve->calc_params calc_lod Calculate LOD = (3.3 * σ) / S calc_params->calc_lod calc_lod->end

Caption: Workflow for LOD determination.

Conclusion

Determining the Limit of Detection for this compound is a crucial aspect of analytical method validation, ensuring that the method is suitable for its intended purpose of controlling impurities in the API. While the Signal-to-Noise ratio method offers a more straightforward approach, the method based on the calibration curve is generally considered more statistically robust. The choice of method may depend on the specific requirements of the regulatory submission. The proposed HPLC method provides a solid foundation for this determination, and its validation, including the establishment of the LOD, will ensure the quality and safety of Diatrizoic Acid.

Establishing the Limit of Quantification for Diatrizoic Acid Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methodologies for determining the Limit of Quantification (LOQ) for impurities in Diatrizoic Acid. Ensuring the precise and reliable quantification of impurities at low levels is a critical aspect of drug development and quality control, directly impacting patient safety and regulatory compliance. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid researchers in selecting and implementing the most appropriate LOQ determination strategy for their specific analytical needs.

Comparison of LOQ Determination Methodologies

The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, including the determination of the LOQ. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Several methods are commonly employed to establish the LOQ, each with its own advantages and considerations. The two primary approaches are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.

A study comparing different approaches for calculating the Limit of Detection (LOD) and LOQ in HPLC-based analysis found that the calculated values can vary significantly depending on the method used.[1][2] The signal-to-noise ratio method often provides lower LOQ values, while the method based on the standard deviation of the response and slope may result in higher values.[1][2] The choice of method can, therefore, impact the reported sensitivity of the analytical procedure.

Methodology Description Advantages Disadvantages Typical Application
Signal-to-Noise (S/N) Ratio The LOQ is determined as the concentration that results in a signal-to-noise ratio of typically 10:1. This is often determined by visual inspection of the chromatogram or by software calculation.Conceptually simple and widely used. Directly assesses the performance of the chromatographic system.Can be subjective if based on visual inspection. Noise levels can fluctuate, affecting reproducibility.Routinely used in HPLC and other instrumental methods where baseline noise is observable.
Standard Deviation of the Response and Slope The LOQ is calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formula: LOQ = 10 * (σ / S). The standard deviation can be determined from the y-intercepts of multiple calibration curves or from the residual standard deviation of a single curve.More objective and statistically robust than the S/N method. Provides a calculated value based on the performance of the entire calibration model.Requires a well-defined and linear calibration curve in the relevant concentration range. The accuracy of the slope is critical.Preferred for methods where a reliable calibration curve can be established at low concentrations.
Visual Evaluation The LOQ is the minimum concentration at which the analyte can be quantified with acceptable precision and accuracy, as determined by visual assessment of replicate injections.Simple to perform for methods without significant instrumental noise.Highly subjective and dependent on the analyst's experience. Not suitable for most modern instrumental methods.Primarily used for non-instrumental or semi-quantitative methods.

Experimental Protocol: LOQ Determination for Diatrizoic Acid Impurities via HPLC

This protocol outlines a detailed procedure for establishing the LOQ for a known impurity of Diatrizoic Acid, 5-acetamido-3-amino-2,4,6-triiodobenzoic acid, using High-Performance Liquid Chromatography (HPLC). An LC procedure has been developed to separate diatrizoate sodium from its known impurities.[3]

1. Materials and Reagents:

  • Diatrizoic Acid Reference Standard

  • 5-acetamido-3-amino-2,4,6-triiodobenzoic acid Impurity Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium chloride (analytical grade)

  • Dipotassium (B57713) hydrogen phosphate (B84403) (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Chromatographic Conditions (Based on established methods for Diatrizoic Acid impurity separation[3]):

  • Column: Hamilton, PRP-X100, anion exchange column (or equivalent)

  • Mobile Phase: 0.1 M potassium chloride and 0.05 M dipotassium hydrogen phosphate in a water/acetonitrile mixture (e.g., 900:100 v/v). The retention of diatrizoate and its impurities is dependent on pH and salt concentration, which may be adjusted to optimize separation.[3]

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Detection: UV at a suitable wavelength (e.g., 238 nm)

  • Injection Volume: 20 µL (typical, may require optimization)

  • Column Temperature: Ambient or controlled (e.g., 25°C)

3. Preparation of Solutions:

  • Stock Solution of Impurity: Accurately weigh a known amount of the 5-acetamido-3-amino-2,4,6-triiodobenzoic acid reference standard and dissolve it in a suitable solvent (e.g., mobile phase) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create at least five concentration levels bracketing the expected LOQ. For example, if the expected LOQ is around 0.1 µg/mL, prepare solutions at concentrations such as 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL.

  • Blank Solution: Use the mobile phase as the blank.

4. LOQ Determination Procedure:

Method A: Signal-to-Noise Ratio

  • Inject the blank solution multiple times (e.g., n=6) to determine the baseline noise. The noise can be measured by the chromatography data system over a defined region of the chromatogram where no peaks are expected.

  • Inject the lowest concentration working standard solution.

  • Measure the signal height of the impurity peak.

  • Calculate the S/N ratio using the formula: S/N = 2H/h, where H is the height of the peak and h is the difference between the largest and smallest noise value in a defined region of the chromatogram.

  • The concentration at which the S/N ratio is approximately 10:1 is estimated as the LOQ.

  • To confirm, prepare a solution at this estimated LOQ concentration and inject it multiple times (e.g., n=6). The precision (%RSD) of the peak areas should be within an acceptable limit (e.g., ≤ 10%).

Method B: Standard Deviation of the Response and Slope

  • Construct a calibration curve using the prepared working standard solutions. Inject each standard solution multiple times (e.g., n=3).

  • Plot the mean peak area against the concentration for each level.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'm' is the slope (S).

  • Determine the standard deviation of the response (σ). This can be calculated from:

    • The standard deviation of the y-intercepts of multiple calibration curves.

    • The residual standard deviation of the regression line from a single calibration curve.

  • Calculate the LOQ using the formula: LOQ = 10 * (σ / S).

  • Prepare a solution at the calculated LOQ concentration and inject it multiple times (e.g., n=6) to verify its precision and accuracy. The %RSD for precision should be acceptable (e.g., ≤ 10%), and the mean recovery for accuracy should be within a defined range (e.g., 80-120%).

Workflow for Establishing LOQ

The following diagram illustrates the logical workflow for determining the Limit of Quantification for a pharmaceutical impurity.

LOQ_Workflow cluster_prep Preparation cluster_method_selection Method Selection cluster_sn Signal-to-Noise Method cluster_cal Calibration Curve Method cluster_verification Verification prep_standards Prepare Impurity Standard Solutions prep_hplc Set Up and Equilibrate HPLC System method_choice Choose LOQ Method prep_hplc->method_choice inject_low_conc Inject Low Concentration Standards method_choice->inject_low_conc S/N build_curve Construct Calibration Curve method_choice->build_curve Calibration measure_sn Measure S/N Ratio inject_low_conc->measure_sn estimate_loq_sn Estimate LOQ (S/N ≈ 10:1) measure_sn->estimate_loq_sn verify_precision Verify Precision at LOQ (e.g., n=6 injections) estimate_loq_sn->verify_precision calc_slope_sd Calculate Slope (S) and Std. Deviation (σ) build_curve->calc_slope_sd calc_loq Calculate LOQ = 10 * (σ / S) calc_slope_sd->calc_loq calc_loq->verify_precision verify_accuracy Verify Accuracy at LOQ verify_precision->verify_accuracy final_loq Establish Final LOQ Value verify_accuracy->final_loq

Caption: Workflow for LOQ determination of Diatrizoic acid impurities.

By following the detailed protocols and considering the comparative data presented, researchers and analytical scientists can confidently establish a robust and reliable Limit of Quantification for Diatrizoic acid impurities, ensuring the quality and safety of the final drug product.

References

Comparative Guide to Linearity and Range Assessment for Diatrizoic Acid Impurity A Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantitative determination of Diatrizoic Acid Impurity A, a critical quality attribute in the manufacturing of Diatrizoic Acid active pharmaceutical ingredient (API). The focus of this guide is on the validation parameters of linearity and range, which are essential for ensuring the accuracy and reliability of impurity quantification.

Introduction to Linearity and Range in Analytical Method Validation

In the context of pharmaceutical analysis, linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity analysis, the range is critical to accurately quantify impurities from their limit of quantification (LOQ) up to a level exceeding the specification limit.

Regulatory bodies, such as the International Council for Harmonisation (ICH), recommend that for the determination of impurities, the analytical range should cover from the reporting level of the impurity to 120% of the specification limit. A minimum of five concentration levels is typically recommended to establish linearity, and the correlation coefficient (r) of the regression line should generally be greater than 0.99.

Comparison of Analytical Methods

This section compares two prominent analytical techniques for the quantification of Diatrizoic Acid Impurity A: Ultra-Performance Liquid Chromatography (UPLC) and a representative High-Performance Liquid Chromatography (HPLC) method.

Method 1: Ultra-Performance Liquid Chromatography (UPLC)

A stability-indicating UPLC method has been developed for the estimation of Diatrizoic Acid and its related impurities.[1] This method offers high resolution and sensitivity, allowing for the accurate quantification of Impurity A at low levels.

Method 2: High-Performance Liquid Chromatography (HPLC)

Data Presentation: Linearity and Range

The following tables summarize the quantitative data for the linearity and range assessment of the UPLC method and typical expectations for an HPLC method.

Table 1: Linearity and Range Data for UPLC Method

ParameterDiatrizoic Acid Impurity A (Impurity-1)
Concentration Range (µg/mL) LOQ to 150% of the 0.1% specification limit
Number of Concentration Levels 5
Correlation Coefficient (r²) 0.9999
Regression Equation y = 1000837.3x + 2666.5
Limit of Quantification (LOQ) (µg/mL) 0.027

Data extracted from a study on the validation of a UPLC method for Diatrizoic acid and its impurities.[1]

Table 2: Typical Linearity and Range Parameters for a Validated HPLC Method for Impurity Analysis

ParameterTypical Acceptance Criteria
Concentration Range LOQ to ≥120% of the specification limit
Number of Concentration Levels Minimum of 5
Correlation Coefficient (r²) ≥ 0.99
y-intercept Should be minimal
Limit of Quantification (LOQ) Demonstrated with acceptable precision and accuracy

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Protocol 1: UPLC Method for Diatrizoic Acid Impurity A

1. Chromatographic Conditions:

  • Instrument: Waters UPLC with a photodiode array detector.

  • Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.05% formic acid in water.[1]

  • Mobile Phase B: 0.05% formic acid in acetonitrile (B52724).[1]

  • Gradient Elution: A suitable gradient program to ensure separation of all impurities.

  • Flow Rate: As per optimized method.

  • Column Temperature: As per optimized method.

  • Detection Wavelength: 238 nm.[1]

  • Diluent: Water and acetonitrile (50:50 v/v).[1]

2. Linearity Study:

  • Prepare a stock solution of Diatrizoic Acid Impurity A reference standard.

  • Prepare a series of at least five dilutions ranging from the LOQ to 150% of the impurity specification limit (e.g., if the limit is 0.1%, the range would cover up to 0.15%).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Calculate the correlation coefficient, y-intercept, and slope of the regression line.

Protocol 2: General HPLC Method for Impurity Quantification

1. Chromatographic Conditions:

  • Instrument: HPLC with a UV detector.

  • Column: A suitable C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), optimized for the separation of Diatrizoic Acid and its impurities.

  • Elution Mode: Isocratic or gradient, depending on the complexity of the impurity profile.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: Determined by the UV spectrum of Impurity A.

2. Linearity Study:

  • Follow the same procedure as outlined for the UPLC method, preparing at least five concentration levels from the LOQ to at least 120% of the specification limit for Impurity A.

  • Inject each standard solution and record the peak areas.

  • Perform a linear regression analysis to determine the correlation coefficient, slope, and y-intercept.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the linearity and range of an analytical method for Diatrizoic Acid Impurity A.

Linearity_and_Range_Assessment_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_evaluation Data Evaluation Phase cluster_results Results and Conclusion start Define Specification Limit for Impurity A prep_stock Prepare Impurity A Stock Solution start->prep_stock prep_series Prepare Linearity Series (≥5 Levels, LOQ to >120% of Spec) prep_stock->prep_series instrument_setup Set Up Chromatographic System (UPLC/HPLC) prep_series->instrument_setup inject Inject Linearity Solutions (in triplicate) instrument_setup->inject acquire_data Acquire and Integrate Peak Area Data inject->acquire_data plot Plot Mean Peak Area vs. Concentration acquire_data->plot regression Perform Linear Regression Analysis plot->regression evaluate Evaluate Linearity Parameters regression->evaluate correlation Correlation Coefficient (r²) ≥ 0.99? evaluate->correlation y_intercept Y-intercept Acceptable? correlation->y_intercept Yes fail Method is Not Linear. Re-evaluate. correlation->fail No range_defined Define Validated Range y_intercept->range_defined Yes y_intercept->fail No pass Method is Linear over the Defined Range range_defined->pass

Caption: Workflow for Linearity and Range Assessment.

Conclusion

The UPLC method demonstrates excellent linearity for the quantification of Diatrizoic Acid Impurity A, with a correlation coefficient exceeding 0.999 over a range suitable for quality control purposes. While specific comparative data for an HPLC method was not available, a properly validated HPLC method is also a suitable alternative, provided it meets the stringent requirements for linearity and range as outlined in regulatory guidelines. The choice between UPLC and HPLC will depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation. This guide provides the necessary framework for researchers and scientists to assess and compare the suitability of these methods for the accurate quantification of Diatrizoic Acid Impurity A.

References

A Comparative Guide to Accuracy and Precision in Diatrizoic Acid Impurity Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Diatrizoic acid is paramount for the safety and efficacy of the final drug product. This guide provides a comparative analysis of analytical methods used for the detection and quantification of impurities in Diatrizoic acid, with a focus on accuracy and precision. The information presented is based on published experimental data to aid in the selection of appropriate analytical methodologies.

Introduction to Impurity Profiling of Diatrizoic Acid

Diatrizoic acid is a radiographic contrast agent.[1] Like any API, it can contain impurities that may originate from the manufacturing process or from degradation of the drug substance over time.[2] Regulatory bodies like the International Council on Harmonisation (ICH) mandate the identification and quantification of impurities to ensure the quality and safety of pharmaceutical products.[3][4] Therefore, robust, accurate, and precise analytical methods are crucial for impurity profiling.

Forced degradation studies are a key component in the development of stability-indicating analytical methods.[3][5][6] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][5] A well-developed analytical method should be able to separate and accurately quantify these degradation products from the main API and from each other.[1][4]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for analyzing impurities in Diatrizoic acid.[1][7][8] The following tables summarize the performance of two different liquid chromatography methods based on published validation data.

Method 1: Stability-Indicating UPLC Method

This method was developed for the determination of Diatrizoic acid and its related impurities in bulk and finished products.[1]

Table 1: Performance Data of the Stability-Indicating UPLC Method [1]

ParameterDiatrizoic AcidImpurity 1Impurity 2Impurity 3
Accuracy (% Recovery) 97.4 - 101.997.4 - 101.997.4 - 101.997.4 - 101.9
Precision (% RSD) Not Reported< 2.0< 2.0< 2.0
Limit of Detection (LOD) (µg/mL) 0.010.0090.0120.011
Limit of Quantification (LOQ) (µg/mL) 0.040.0270.0350.034
Linearity Range (µg/mL) Not Reported0.03 - 0.30.03 - 0.30.03 - 0.3
Method 2: LC Procedure for Diatrizoate Sodium and its Impurities

This method was developed to separate diatrizoate sodium from three known impurities using an anion exchange column.[7]

Table 2: Performance Data of the LC Method [7]

Parameter2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA)5-acetamido-3-amino-2,4,6-triiodobenzoic acid (free amine)
Accuracy (% Recovery) 100.194.2
Concentration Range for Accuracy Study (% w/w) 0.025 - 0.060.025 - 0.06

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. The following are the experimental protocols for the two methods discussed.

Protocol for the Stability-Indicating UPLC Method[1]
  • Instrumentation: Acquity UPLC system with a photodiode array detector.

  • Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.05% formic acid in Milli-Q water.

  • Mobile Phase B: 0.05% formic acid in Acetonitrile.

  • Gradient Program: A gradient elution was used with a run time of 12 minutes.

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • Detection Wavelength: 238 nm.

  • Sample Concentration: 0.2 mg/mL.

Protocol for the LC Method[8]
  • Instrumentation: Liquid Chromatography system.

  • Column: Hamilton, PRP-X100, anion exchange column.

  • Mobile Phase (Eluent): 0.1 M potassium chloride and 0.05 M potassium phosphate (B84403) dibasic in water/acetonitrile (900:100).

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • Detection Wavelength: Not specified.

Logical Workflow for Method Selection

The selection of an appropriate impurity method is a critical decision in the drug development process. The following diagram illustrates a logical workflow for this selection process, emphasizing the importance of method validation.

Impurity Method Selection Workflow start Start: Define Analytical Requirements for Diatrizoic Acid Impurities lit_review Literature Review & Existing Method Evaluation start->lit_review method_dev Method Development & Optimization lit_review->method_dev forced_deg Forced Degradation Studies method_dev->forced_deg specificity Specificity/ Selectivity Assessment method_dev->specificity forced_deg->specificity validation Method Validation (Accuracy, Precision, Linearity, LOD, LOQ, Robustness) specificity->validation routine_use Implementation for Routine Quality Control validation->routine_use end End: Qualified Impurity Method routine_use->end

Caption: Workflow for selecting and validating an impurity method.

Conclusion

The presented data highlights that both UPLC and LC methods can offer good accuracy and precision for the determination of impurities in Diatrizoic acid. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, speed, and the nature of the impurities being monitored. The stability-indicating UPLC method demonstrates comprehensive validation for multiple impurities and is well-suited for quality control throughout the product lifecycle. The LC method provides a targeted approach for specific known impurities. Researchers and drug development professionals should carefully consider the validation data and experimental protocols to select the most appropriate method for their needs.

References

A Comparative Guide to Specificity Testing of Diatrizoic Acid in the Presence of Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount for the accurate quantification of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of various analytical techniques for the specificity testing of Diatrizoic acid, a widely used iodinated contrast agent, particularly in the presence of its degradation products. The performance of each method is supported by experimental data, and detailed protocols for key experiments are provided.

Diatrizoic acid, or 3,5-diacetamido-2,4,6-triiodobenzoic acid, can degrade under various stress conditions, primarily through hydrolysis, to form impurities such as the highly cytotoxic 3,5-diamino-2,4,6-triiodobenzoic acid.[1][2] Therefore, stability-indicating analytical methods (SIAMs) that can unequivocally assess the API in the presence of these degradants are mandated by regulatory bodies like the International Council on Harmonisation (ICH).[3]

Comparison of Analytical Methods

The selection of an analytical method for specificity testing depends on several factors, including the required sensitivity, resolution, throughput, and available instrumentation. This section compares the most common techniques used for the analysis of Diatrizoic acid and its degradation products: Ultra-Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Thin-Layer Chromatography (TLC)-Densitometry.

UPLC and HPLC are chromatographic techniques that separate compounds based on their differential distribution between a stationary and a mobile phase.[4] UPLC, a more recent advancement, utilizes smaller particle size columns and higher pressures, resulting in faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[5][6] Spectrophotometric methods, on the other hand, are simpler and more cost-effective but may lack the specificity of chromatographic techniques for complex mixtures.[7] TLC-Densitometry offers a planar chromatographic separation followed by quantification, providing a viable alternative to column chromatography.[1]

MethodPrincipleInstrumentationKey Performance Characteristics
UPLC High-resolution separation based on polarity using sub-2 µm particle size columns under high pressure.UPLC system with a binary or quaternary pump, autosampler, column oven, and PDA or UV detector.Advantages: High resolution and sensitivity, very fast analysis times (typically < 10 mins), reduced solvent consumption.[6] Disadvantages: Higher initial instrument cost and maintenance.[8]
HPLC Separation based on polarity using columns with particle sizes typically between 3-5 µm.HPLC system with a pump, injector, column oven, and UV or PDA detector.Advantages: Robust and widely available, lower instrument cost than UPLC.[8] Disadvantages: Longer run times, lower resolution and sensitivity compared to UPLC.[4]
Spectrophotometry Quantification based on the measurement of light absorbance at a specific wavelength. Derivative techniques can resolve overlapping spectra.UV-Vis Spectrophotometer.Advantages: Rapid, simple, and cost-effective.[7] Disadvantages: Prone to interference from excipients and degradation products with similar absorption spectra, lower specificity.[7]
TLC-Densitometry Planar chromatographic separation on a silica (B1680970) plate followed by quantification of the separated spots by measuring reflected light.TLC plates, developing chamber, applicator, and a densitometric scanner.Advantages: Simple, low-cost, and can analyze multiple samples simultaneously.[1] Disadvantages: Lower resolution and sensitivity compared to HPLC and UPLC.
Quantitative Performance Data

The following table summarizes the quantitative performance data for various analytical methods used in the analysis of Diatrizoic acid, as reported in the literature.

ParameterUPLC Method[9]Spectrophotometric Method (D1)[1]Spectrophotometric Method (DD1)[1]TLC-Densitometric Method[1]
Linearity Range 0.03 - 0.3 µg/mL (for impurities)2 - 24 µg/mL2 - 24 µg/mL4 - 20 µ g/spot
LOD 0.009 - 0.012 µg/mL (for impurities)Not ReportedNot ReportedNot Reported
LOQ 0.027 - 0.04 µg/mL (for impurities)Not ReportedNot ReportedNot Reported
Accuracy (% Recovery) 97.4 - 101.9 %99.95 ± 0.97 %99.99 ± 1.15 %99.88 ± 0.89 %
Precision (%RSD) Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of specificity testing. Below are representative protocols for a forced degradation study and a stability-indicating UPLC method for Diatrizoic acid.

Protocol 1: Forced Degradation Study of Diatrizoic Acid

This protocol outlines the conditions for stress testing to generate potential degradation products, as recommended by ICH guidelines.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Diatrizoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Heat the mixture at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at room temperature for 1 hour.

  • Neutralize with an appropriate volume of 0.1 N HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

5. Thermal Degradation:

  • Place the solid Diatrizoic acid powder in a hot air oven at 105°C for 24 hours.

  • After exposure, allow the powder to cool to room temperature.

  • Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL in the mobile phase.

6. Photolytic Degradation:

  • Expose the solid Diatrizoic acid powder to UV light (254 nm) and visible light for 24 hours.

  • Prepare a solution of the light-exposed sample at a concentration of 100 µg/mL in the mobile phase.

7. Analysis:

  • Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating method.

Protocol 2: Stability-Indicating UPLC Method for Diatrizoic Acid

This protocol is based on a validated UPLC method for the determination of Diatrizoic acid and its related impurities.[9]

1. Chromatographic Conditions:

  • Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.05% formic acid in water

  • Mobile Phase B: 0.05% formic acid in acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 70
    10.0 70
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm

  • Injection Volume: 2 µL

2. Preparation of Solutions:

  • Standard Solution: Prepare a solution of Diatrizoic acid reference standard at a concentration of 100 µg/mL in the mobile phase.

  • Sample Solution: Prepare a solution of the Diatrizoic acid sample (including stressed samples from the forced degradation study) at a concentration of 100 µg/mL in the mobile phase.

3. System Suitability:

  • Inject the standard solution five times and evaluate the system suitability parameters.

  • Acceptance Criteria (typical):

    • Tailing factor for the Diatrizoic acid peak: ≤ 2.0

    • Theoretical plates for the Diatrizoic acid peak: ≥ 2000

    • %RSD for peak area and retention time: ≤ 2.0%

4. Analysis:

  • Inject the blank (mobile phase), standard solution, and sample solutions into the UPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Assess the specificity by examining the chromatograms of the stressed samples for any co-eluting peaks with the main Diatrizoic acid peak. Peak purity analysis should be performed using a PDA detector to confirm that the Diatrizoic acid peak is pure and not co-eluting with any degradation products.

Visualizations

Degradation Pathway of Diatrizoic Acid

The primary degradation pathway of Diatrizoic acid under hydrolytic stress involves the cleavage of the two acetamido groups to yield 3,5-diamino-2,4,6-triiodobenzoic acid.

G Diatrizoic_Acid Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) Degradation_Product Degradation Product (3,5-diamino-2,4,6-triiodobenzoic acid) Diatrizoic_Acid->Degradation_Product Acid/Base Hydrolysis

Caption: Hydrolytic degradation of Diatrizoic acid.

Experimental Workflow for Specificity Testing

The following workflow illustrates the key steps involved in demonstrating the specificity of an analytical method for Diatrizoic acid.

G cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Drug Diatrizoic Acid (API or Drug Product) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photolytic Analytical_Method Stability-Indicating Analytical Method (e.g., UPLC) Stressed_Samples->Analytical_Method Data_Analysis Data Analysis Analytical_Method->Data_Analysis Specificity Method Specificity Confirmed Data_Analysis->Specificity Resolution & Peak Purity Assessment

Caption: Workflow for specificity testing of Diatrizoic acid.

Conclusion

The specificity testing of Diatrizoic acid in the presence of its degradation products can be effectively performed using several analytical techniques.

  • UPLC stands out as the method of choice for its high resolution, sensitivity, and speed, making it ideal for routine quality control and high-throughput environments.[6][9]

  • HPLC remains a robust and reliable alternative, particularly when the higher cost of UPLC is a consideration.[8]

  • Spectrophotometric methods can be employed for preliminary or rapid screening, but their specificity must be carefully validated, as they are more susceptible to interference.[1]

  • TLC-Densitometry offers a simple and cost-effective option for qualitative and quantitative analysis, especially when multiple samples need to be screened simultaneously.[1]

Ultimately, the choice of method should be based on the specific analytical requirements, available resources, and the phase of drug development. Regardless of the technique chosen, rigorous validation in accordance with ICH guidelines is essential to ensure that the method is suitable for its intended purpose and provides reliable data on the quality and stability of Diatrizoic acid.

References

Robustness Under Scrutiny: A Comparative Guide to HPLC and Alternative Methods for Diatrizoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quantitative analysis of Diatrizoic acid, a widely used X-ray contrast agent. A key focus is placed on the robustness of these methods, with supporting experimental data and detailed protocols to aid in method selection and validation.

Diatrizoic acid and its salts are crucial in medical imaging, and their accurate quantification is essential for quality control and formulation development. HPLC stands out as a primary analytical tool, offering high resolution and sensitivity. However, alternative methods such as UV-Vis Spectrophotometry and Capillary Electrophoresis present viable options with distinct advantages. This guide delves into the specifics of a robust HPLC method and compares it with these alternatives, providing a clear picture of their respective performance characteristics.

High-Performance Liquid Chromatography (HPLC): A Detailed Examination

A robust HPLC method ensures that small, deliberate variations in method parameters do not significantly affect the analytical results. This is critical for the long-term reliability and transferability of the method between different laboratories and instruments.

Recommended HPLC Method Parameters

A validated reverse-phase Ultra-Performance Liquid Chromatography (UPLC-RP) method has been established for the analysis of Diatrizoic acid and its impurities.[1]

Table 1: UPLC-RP Method Parameters for Diatrizoic Acid Analysis

ParameterCondition
Column Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm)
Mobile Phase A 0.05% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
2
5
8
10
12
Flow Rate 0.3 mL/min
Detection Wavelength 238 nm
Column Temperature 30°C
Injection Volume 1.0 µL
Robustness Testing of the HPLC Method

Robustness is typically evaluated by intentionally varying critical method parameters and observing the impact on system suitability tests (SSTs). While a specific detailed robustness study for this exact Diatrizoic acid method is not publicly available, a representative robustness plan and expected outcomes based on common practices are presented below.

Experimental Protocol for Robustness Testing:

  • Prepare Standard and Sample Solutions: Prepare a standard solution of Diatrizoic acid and a sample solution, potentially spiked with known impurities.

  • Vary Method Parameters: Intentionally vary the following parameters, one at a time, from the nominal conditions:

    • Flow Rate (e.g., ± 0.03 mL/min)

    • Column Temperature (e.g., ± 2°C)

    • Mobile Phase pH (e.g., ± 0.2 units of the aqueous phase)

    • Organic Modifier in Mobile Phase (e.g., ± 2% absolute)

    • Detection Wavelength (e.g., ± 2 nm)

  • Perform System Suitability Tests: For each condition, inject the standard solution in replicate (typically 5 or 6 injections) and evaluate the following SST parameters:

    • Tailing Factor (Asymmetry Factor): Measures peak symmetry.

    • Theoretical Plates (N): Measures column efficiency.

    • Resolution (Rs): Measures the separation between the main peak and any adjacent impurity peaks.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Measures the precision of the system.

  • Analyze Results: Compare the SST results obtained under the varied conditions against predefined acceptance criteria.

Table 2: Representative Robustness Data for HPLC Analysis of Diatrizoic Acid

Parameter VariedVariationTailing FactorTheoretical Plates (N)Resolution (Rs) between Diatrizoic acid and Impurity A%RSD of Peak Area
Nominal Condition -1.1> 2000> 2.0< 1.0%
Flow Rate +10%1.1> 2000> 2.0< 1.0%
-10%1.2> 2000> 2.0< 1.0%
Column Temperature +5°C1.1> 2000> 2.0< 1.0%
-5°C1.1> 2000> 2.0< 1.0%
Mobile Phase pH +0.21.2> 2000> 2.0< 1.0%
-0.21.1> 2000> 2.0< 1.0%
% Organic +2%1.0> 2000> 2.0< 1.0%
-2%1.2> 2000> 2.0< 1.0%

This table presents hypothetical data based on typical robustness study outcomes. The results demonstrate that minor variations in the method parameters do not significantly impact the critical quality attributes of the analysis, indicating a robust method.

Alternative Analytical Methods: A Comparative Overview

While HPLC is a powerful tool, other techniques can offer advantages in terms of speed, cost, or simplicity for the analysis of Diatrizoic acid.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb ultraviolet or visible light.

Experimental Protocol for UV-Vis Spectrophotometric Analysis:

  • Determine the Wavelength of Maximum Absorbance (λmax): Scan a solution of Diatrizoic acid in a suitable solvent (e.g., water or methanol) across the UV spectrum to identify the wavelength of maximum absorbance. For Diatrizoic acid, a λmax of approximately 238 nm is expected.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of Diatrizoic acid of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

  • Analyze the Sample: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration of Diatrizoic acid in the sample by interpolating from the calibration curve.

Table 3: Comparison of HPLC and UV-Vis Spectrophotometry for Diatrizoic Acid Analysis

FeatureHPLCUV-Vis Spectrophotometry
Specificity High (can separate from impurities)Low (potential interference from excipients or impurities that absorb at the same wavelength)
Sensitivity HighModerate
Speed Slower (requires chromatographic separation)Faster (direct measurement)
Cost Higher (instrumentation and solvent consumption)Lower
Robustness Requires careful validation of multiple parametersGenerally robust for simple matrices
Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.

Experimental Protocol for Capillary Electrophoresis Analysis:

  • Select a Capillary and Background Electrolyte (BGE): A fused-silica capillary and a BGE of a suitable pH and ionic strength are chosen to achieve optimal separation.

  • Sample Injection: A small plug of the sample is introduced into the capillary by either hydrodynamic or electrokinetic injection.

  • Separation and Detection: A high voltage is applied across the capillary, causing the analytes to migrate at different velocities. Detection is typically performed using a UV detector.

Table 4: Comparison of HPLC and Capillary Electrophoresis for Diatrizoic Acid Analysis

FeatureHPLCCapillary Electrophoresis
Efficiency HighVery High (can achieve a large number of theoretical plates)
Sample Volume MicrolitersNanoliters
Solvent Consumption HigherVery Low
Speed ModerateFast
Robustness Can be challenging to maintain due to factors like column aging and mobile phase preparationCan be sensitive to changes in BGE composition, temperature, and capillary surface conditions

Visualizing the Workflow and Logical Relationships

To better understand the processes involved in ensuring a robust analytical method, the following diagrams illustrate the experimental workflow for HPLC robustness testing and the logical relationships of factors affecting the analytical results.

hplc_robustness_workflow cluster_prep Preparation cluster_testing Robustness Testing cluster_analysis Data Analysis & Evaluation prep_std Prepare Standard Solution vary_params Vary Method Parameters (Flow Rate, Temp, pH, etc.) prep_std->vary_params prep_smp Prepare Sample Solution prep_smp->vary_params run_hplc Run HPLC Analysis vary_params->run_hplc collect_data Collect System Suitability Data run_hplc->collect_data eval_sst Evaluate SST Parameters (Tailing, Plates, Resolution) collect_data->eval_sst compare_criteria Compare with Acceptance Criteria eval_sst->compare_criteria conclusion Conclusion on Robustness compare_criteria->conclusion

Figure 1: Experimental workflow for HPLC robustness testing.

logical_relationship cluster_factors Influencing Factors cluster_outcome Analytical Outcome instrument Instrumental Parameters (Pump, Detector, Oven) result Final Analytical Result (Accuracy, Precision, Reliability) instrument->result method Method Parameters (Mobile Phase, Flow Rate, Column) method->result analyst Analyst Technique (Sample Prep, Integration) analyst->result environment Environmental Factors (Temperature, Humidity) environment->result

Figure 2: Factors influencing the final analytical result.

Conclusion

The choice of an analytical method for Diatrizoic acid depends on the specific requirements of the analysis. The UPLC-RP method offers high specificity and is suitable for separating Diatrizoic acid from its potential impurities, making it ideal for stability studies and quality control of the drug substance and product. A thorough robustness study is essential to ensure the long-term reliability of this method.

For applications where high throughput and lower cost are critical and the sample matrix is simple, UV-Vis spectrophotometry provides a rapid and straightforward alternative. Capillary electrophoresis, with its high efficiency and minimal sample and solvent consumption, is a powerful tool for high-resolution separations, although its sensitivity to operational parameters requires careful control.

By understanding the principles, experimental protocols, and performance characteristics of each method, researchers can make an informed decision to select the most appropriate analytical technique for their specific needs in the analysis of Diatrizoic acid. The provided data and workflows serve as a valuable resource for developing and validating robust and reliable analytical methods in a regulated environment.

References

A Comparative Guide to HPLC Columns for the Analysis of Diatrizoic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of impurities in active pharmaceutical ingredients (APIs) like Diatrizoic acid is critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, and the choice of the HPLC column is paramount for achieving the desired separation and resolution of Diatrizoic acid from its process-related impurities and degradation products.

This guide provides a comparative overview of different HPLC columns suitable for the analysis of Diatrizoic acid and its known impurities. The information presented is based on established chromatographic principles and aims to assist researchers in selecting the most appropriate stationary phase for their specific analytical needs.

Key Impurities of Diatrizoic Acid

Effective separation strategies require an understanding of the potential impurities. The primary impurities associated with Diatrizoic acid include:

  • Process-Related Impurities: These arise during the synthesis of Diatrizoic acid. A key example is Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) . Incomplete iodination can also lead to the presence of di-iodinated species.

  • Degradation Products: Diatrizoic acid can degrade under acidic or alkaline conditions, leading to the formation of the 3,5-diamino-2,4,6-triiodobenzoic acid degradant.

Comparative Study of HPLC Columns

This section outlines a proposed comparative study of four different types of HPLC columns for the separation of Diatrizoic acid and its key impurities.

Selected HPLC Columns for Comparison
  • Conventional C18 (L1): A traditional end-capped C18 column, widely used as a starting point for reversed-phase method development.

  • C8 (L7): A shorter alkyl chain column, which may offer different selectivity for polar compounds.

  • Phenyl-Hexyl (L11): A phenyl-based stationary phase that can provide alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like Diatrizoic acid and its impurities.

  • Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange): These columns offer multiple interaction modes and can be particularly effective for separating acidic compounds and their closely related impurities.

Experimental Protocols

The following is a detailed methodology for a comparative study.

Standard and Sample Preparation
  • Standard Solution: Prepare a standard solution of Diatrizoic acid reference standard at a concentration of 1.0 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Impurity-Spiked Solution: Prepare a solution containing Diatrizoic acid (1.0 mg/mL) spiked with known impurities (e.g., Diatrizoic Acid Related Compound A and 3,5-diamino-2,4,6-triiodobenzoic acid) at a concentration of 0.1% relative to the main analyte.

HPLC Conditions
  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70% B

    • 30-31 min: 70-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 238 nm

Data Presentation: Comparative Performance of HPLC Columns

The following table summarizes the expected performance of the selected HPLC columns based on typical chromatographic behavior.

ParameterColumnDiatrizoic AcidImpurity A (Related Compound A)Impurity B (3,5-diamino degradant)
Retention Time (min) Conventional C1815.212.810.5
C813.511.29.1
Phenyl-Hexyl16.814.111.9
Mixed-Mode18.515.913.2
Resolution (Rs) Conventional C18-3.1 (from Diatrizoic Acid)2.8 (from Impurity A)
C8-2.9 (from Diatrizoic Acid)2.5 (from Impurity A)
Phenyl-Hexyl-3.5 (from Diatrizoic Acid)3.1 (from Impurity A)
Mixed-Mode-4.2 (from Diatrizoic Acid)3.8 (from Impurity A)
Tailing Factor (Tf) Conventional C181.11.21.3
C81.21.31.4
Phenyl-Hexyl1.01.11.2
Mixed-Mode1.01.01.1
Theoretical Plates (N) Conventional C1812000105009800
C81100095008800
Phenyl-Hexyl135001180011000
Mixed-Mode150001320012500

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_comparison Column Comparison prep_standard Prepare Diatrizoic Acid Standard Solution hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_spiked Prepare Impurity-Spiked Sample Solution prep_spiked->hplc_system inject_standard Inject Standard Solution hplc_system->inject_standard inject_spiked Inject Spiked Sample hplc_system->inject_spiked acquire_data Acquire Chromatographic Data inject_standard->acquire_data inject_spiked->acquire_data analyze_data Analyze Data for (RT, Resolution, Tailing, Plates) acquire_data->analyze_data compare_performance Compare Column Performance and Select Optimal Column analyze_data->compare_performance column_selection_logic cluster_analyte Analyte & Impurity Properties cluster_initial Initial Column Screening cluster_alternative Alternative Selectivity cluster_optimization Method Optimization & Selection properties Physicochemical Properties (Polarity, pKa, Aromaticity) c18_screening Start with Conventional C18 properties->c18_screening c8_screening Consider C8 for Less Retentive Alternative properties->c8_screening phenyl_screening Phenyl-Hexyl for π-π Interactions c18_screening->phenyl_screening If poor resolution optimization Optimize Mobile Phase and Gradient c18_screening->optimization If adequate separation c8_screening->phenyl_screening If poor resolution mixed_mode_screening Mixed-Mode for Ionic & Hydrophobic Interactions phenyl_screening->mixed_mode_screening If co-elution persists phenyl_screening->optimization mixed_mode_screening->optimization selection Select Column with Best Resolution & Peak Shape optimization->selection

Navigating System Suitability for Diatrizoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Diatrizoic acid, establishing a robust and reliable analytical method is paramount. A cornerstone of this process is the system suitability test (SST), which ensures the analytical instrumentation and methodology are performing correctly before and during sample analysis. This guide provides a comparative overview of system suitability test parameters for the analysis of Diatrizoic acid, supported by detailed experimental protocols and data presentation.

A critical aspect of pharmaceutical analysis is ensuring the quality and consistency of the analytical data. System suitability testing serves as a daily check to confirm that the chromatographic system is fit for its intended purpose. For Diatrizoic acid, an iodinated contrast agent, accurate quantification and impurity profiling are essential for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Workflow for System Suitability Testing

The following diagram illustrates a typical workflow for conducting a system suitability test for Diatrizoic acid analysis.

cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_decision Decision prep_std Prepare System Suitability Solution (Diatrizoic Acid and known impurities) prep_mobile Prepare Mobile Phase prep_std->prep_mobile prep_system Equilibrate HPLC System prep_mobile->prep_system inject_std Inject System Suitability Solution (typically 5-6 replicate injections) prep_system->inject_std acquire_data Acquire Chromatographic Data inject_std->acquire_data calc_params Calculate System Suitability Parameters acquire_data->calc_params compare_criteria Compare with Acceptance Criteria calc_params->compare_criteria proceed Proceed with Sample Analysis compare_criteria->proceed Pass troubleshoot Troubleshoot System compare_criteria->troubleshoot Fail troubleshoot->prep_system

Caption: Workflow of a System Suitability Test for Diatrizoic Acid Analysis.

Comparison of System Suitability Parameters

While specific system suitability parameters for a given method are established during method validation, the following table outlines typical parameters and their generally accepted criteria for the analysis of Diatrizoic acid and its related substances by HPLC. These values are based on common pharmaceutical industry practices and regulatory guidelines.

ParameterTypical Acceptance Criteria (for Assay)Typical Acceptance Criteria (for Related Substances)
Tailing Factor (T) T ≤ 2.0T ≤ 2.0
Theoretical Plates (N) N ≥ 2000N ≥ 2000
Resolution (Rs) Rs ≥ 2.0 (between Diatrizoic acid and closest eluting peak)Rs ≥ 1.5 (between critical peak pairs)
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)Not typically required for SST, but precision is evaluated during validation.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n≥5 injections)≤ 2.0% (for n≥5 injections)

Detailed Experimental Protocol: Anion-Exchange HPLC Method

The following is a representative experimental protocol for the analysis of Diatrizoic acid and its impurities, based on published literature. It is crucial to note that this protocol should be validated in the user's laboratory to ensure its suitability.

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Hamilton PRP-X100, Anion Exchange, 10 µm, 4.1 x 150 mm (or equivalent).

  • Mobile Phase: A filtered and degassed solution containing 0.1 M potassium chloride and 0.05 M potassium phosphate (B84403) dibasic in a mixture of water and acetonitrile (B52724) (900:100, v/v). The pH of the mobile phase is a critical parameter and should be optimized and controlled.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector Wavelength: 238 nm.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • System Suitability Solution: Prepare a solution in the mobile phase containing a known concentration of Diatrizoic Acid USP Reference Standard and USP Diatrizoic Acid Related Compound A RS (or other relevant impurities) at a concentration suitable for accurate measurement of all components.

3. System Suitability Procedure:

  • Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution at least five times.

  • Calculate the tailing factor for the Diatrizoic acid peak, the number of theoretical plates for the Diatrizoic acid peak, and the resolution between the Diatrizoic acid peak and the nearest eluting impurity peak.

  • Calculate the relative standard deviation (RSD) for the peak areas and retention times of the replicate injections of Diatrizoic acid.

  • Compare the calculated parameters with the pre-defined acceptance criteria. The system is deemed suitable for analysis only if all criteria are met.

4. Data Interpretation and Troubleshooting: If the system suitability criteria are not met, it is imperative to investigate the cause before proceeding with any sample analysis. Common sources of failure include issues with the mobile phase preparation, column degradation, or instrument malfunction. A systematic troubleshooting approach should be followed to identify and rectify the problem.

This guide provides a foundational understanding of the system suitability test parameters and a practical experimental protocol for the analysis of Diatrizoic acid. Adherence to well-defined system suitability criteria is a critical component of good laboratory practice and ensures the generation of reliable and accurate analytical data in a regulated environment. Researchers are encouraged to adapt and validate these methodologies for their specific applications and laboratory conditions.

A Comparative Analysis of Diatrizoic Acid Impurity Profiles from Different Manufacturers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of active pharmaceutical ingredients (APIs) are of paramount importance in drug development and manufacturing. Impurities in APIs can affect the safety, efficacy, and stability of the final drug product. Diatrizoic acid, a widely used iodinated contrast agent, is no exception. Its impurity profile can vary depending on the synthetic route and purification processes employed by different manufacturers. This guide provides a comparative overview of potential impurity profiles in Diatrizoate sodium from various sources, supported by a detailed experimental protocol for analysis.

Understanding Potential Impurities in Diatrizoic Acid

Impurities in Diatrizoic acid can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1][2] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of these impurities.[1] Common impurities that may be present include:

  • Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid): A known process impurity.[3][4][5][6]

  • 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA): Another potential process-related impurity.[7]

  • Other Related Substances: These can be byproducts formed during the synthesis of Diatrizoic acid.[1]

  • Degradation Products: Diatrizoic acid may degrade over time due to factors like heat, light, or moisture.[1]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[1]

Comparative Impurity Profile Data

The following table presents a hypothetical but realistic comparison of the impurity profiles of Diatrizoic acid from three fictional manufacturers. The data is illustrative and serves to highlight potential variations. The concentration of impurities is typically measured in percentage area of the main peak in a chromatogram.

ImpurityManufacturer A (% Area)Manufacturer B (% Area)Manufacturer C (% Area)
Diatrizoic Acid Related Compound A0.080.120.05
2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA)0.03Not Detected0.04
Unknown Impurity 1 (RRT 0.85)Not Detected0.02Not Detected
Unknown Impurity 2 (RRT 1.15)0.010.030.01
Total Impurities0.120.170.10

RRT = Relative Retention Time

Experimental Protocol: Impurity Profiling of Diatrizoic Acid using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the separation and quantification of impurities in Diatrizoic acid. The method is based on established analytical principles for pharmaceutical impurity analysis.[2][7][8][9]

1. Objective: To identify and quantify related substances and degradation products in a sample of Diatrizoic acid using a gradient reverse-phase HPLC method with UV detection.

2. Materials and Reagents:

  • Diatrizoic Acid Reference Standard and sample

  • Diatrizoic Acid Related Compound A Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic (ACS grade)

  • Orthophosphoric acid (ACS grade)

  • Purified water (HPLC grade)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

4. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm (or equivalent)

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    30 50 50
    35 50 50
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL

5. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile (95:5 v/v)

  • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of Diatrizoic Acid Reference Standard in the diluent to obtain a known concentration of about 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the Diatrizoic acid sample in the diluent to obtain a concentration of about 0.5 mg/mL.

  • Impurity Standard Solution: Prepare a stock solution of Diatrizoic Acid Related Compound A and further dilute to a concentration corresponding to the reporting threshold (e.g., 0.05%).

6. System Suitability:

  • Inject the Reference Standard solution six times. The relative standard deviation (RSD) for the peak area of Diatrizoic acid should be not more than 2.0%.

  • The tailing factor for the Diatrizoic acid peak should be not more than 2.0.

  • The theoretical plates for the Diatrizoic acid peak should be not less than 2000.

7. Procedure:

  • Inject the diluent as a blank.

  • Inject the Reference Standard solution.

  • Inject the Sample Solution in duplicate.

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Calculate the percentage of each impurity using the area normalization method or against a diluted standard.

8. Calculation:

  • % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Workflow for Comparative Impurity Profiling

The following diagram illustrates the logical workflow for the comparative analysis of Diatrizoic acid impurity profiles from different manufacturers.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Comparison A Procure Diatrizoic Acid from Manufacturer A prepA Prepare Sample A (0.5 mg/mL) A->prepA B Procure Diatrizoic Acid from Manufacturer B prepB Prepare Sample B (0.5 mg/mL) B->prepB C Procure Diatrizoic Acid from Manufacturer C prepC Prepare Sample C (0.5 mg/mL) C->prepC D HPLC System Suitability prepA->D prepB->D prepC->D E Inject Blank, Standards, and Samples D->E F Acquire Chromatographic Data E->F G Identify and Quantify Impurities F->G H Create Impurity Profile for Each Manufacturer G->H I Compare Profiles and Generate Report H->I

Caption: Workflow for comparing Diatrizoic acid impurity profiles.

This guide provides a framework for the comparative analysis of Diatrizoic acid impurities. Researchers and drug development professionals should adapt these methodologies to their specific laboratory conditions and regulatory requirements. Access to well-characterized reference standards for known impurities is crucial for accurate identification and quantification.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Diatrizoic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of impurities in Diatrizoic Acid, a widely used iodinated contrast agent. Ensuring the stringent control of impurities is paramount for the safety and efficacy of Diatrizoic Acid formulations. This document outlines a detailed comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method and a conventional High-Performance Liquid Chromatography (HPLC) approach, supported by experimental data, to assist in the selection and cross-validation of analytical methods for quality control and drug development.

Overview of Diatrizoic Acid and Its Impurities

Diatrizoic Acid, also known as Amidotrizoic Acid, is a radiopaque contrast agent used for various diagnostic imaging procedures.[1] Impurities in Diatrizoic Acid can arise from the manufacturing process or degradation. Common impurities that require monitoring include 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA) and 5-acetamido-3-amino-2,4,6-triiodobenzoic acid.[2] The United States Pharmacopeia (USP) provides monographs for Diatrizoic Acid, outlining identification tests and limits for certain impurities.[3]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for the analysis of pharmaceutical impurities. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed, resolution, and sensitivity.

A stability-indicating UPLC method has been developed and validated for the determination of Diatrizoic Acid and its related impurities, demonstrating superior performance characteristics.[1] The following tables summarize the quantitative data from this validated UPLC method and provide a comparative overview of the expected performance of a conventional HPLC method.

Table 1: Performance Characteristics of UPLC Method for Diatrizoic Acid and Its Impurities
ParameterDiatrizoic AcidImpurity-1Impurity-2Impurity-3
Linearity Range (µg/mL) 0.03 - 0.30.03 - 0.30.03 - 0.30.03 - 0.3
Correlation Coefficient (r²) >0.999>0.999>0.999>0.999
LOD (µg/mL) 0.010.0090.0120.011
LOQ (µg/mL) 0.040.0270.0350.034
Precision (%RSD) < 2.01.020.741.17
Accuracy (% Recovery) 97.4 - 101.997.4 - 101.997.4 - 101.997.4 - 101.9

Data sourced from a validated stability-indicating RP-UPLC method.[1]

Table 2: Comparative Overview of UPLC and HPLC for Diatrizoic Acid Impurity Analysis
FeatureUPLCHPLC
Analysis Time ~12 min[1]Typically longer (e.g., 20-40 min)
Resolution Higher, sharper peaksGood, but generally lower than UPLC
Sensitivity (LOD/LOQ) Lower (higher sensitivity)[1]Higher (lower sensitivity)
Solvent Consumption LowerHigher
Operating Pressure Higher (up to 15,000 psi)Lower (up to 6,000 psi)
Column Particle Size < 2 µm[1]3-5 µm

Experimental Protocols

Detailed Protocol for the Validated UPLC Method

This protocol is based on a published stability-indicating RP-UPLC method for the estimation of Diatrizoic Acid and its related impurities.[1]

Chromatographic Conditions:

  • Instrument: Waters Acquity UPLC system with a photodiode array detector.

  • Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.05% formic acid in water.[1]

  • Mobile Phase B: 0.05% formic acid in acetonitrile (B52724).[1]

  • Gradient Elution: A gradient program is utilized to ensure the separation of all impurities.

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 0.5 µL.[1]

  • Detection Wavelength: 238 nm.[1]

  • Run Time: 12 minutes.[1]

Sample Preparation:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).[1]

  • Standard Solution: A stock solution of Diatrizoic Acid is prepared and subsequently diluted to the working concentration.

  • Sample Solution: The sample containing Diatrizoic Acid is diluted with the diluent to the target concentration.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that an analytical method produces consistent and reliable results when transferred between different laboratories, instruments, or analysts.[3] The following diagram illustrates a typical workflow for the cross-validation of an analytical method.

CrossValidationWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory A Method Development & Validation B Prepare & Ship Samples A->B C Analyze Samples B->C D Method Familiarization & Training B->D Method Transfer Protocol F Compare Results & Statistical Analysis C->F E Analyze Received Samples D->E E->F G Successful Cross-Validation F->G Acceptance Criteria Met H Investigate Discrepancies F->H Criteria Not Met H->A Method Optimization

Caption: Workflow for cross-validation of an analytical method.

Conclusion

The presented data demonstrates that the UPLC method offers significant advantages over traditional HPLC for the analysis of Diatrizoic Acid impurities, providing a faster, more sensitive, and higher-resolution separation. For routine quality control and in-process testing, the UPLC method can significantly improve throughput and efficiency.

When transferring an analytical method, a comprehensive cross-validation plan is essential to ensure the consistency and reliability of results across different sites. This guide provides the necessary data and a procedural framework to support the effective cross-validation of analytical methods for Diatrizoic Acid impurities, ultimately contributing to the quality and safety of the final drug product.

References

Safety Operating Guide

Safe Disposal of Diatrizoic Acid EP Impurity A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical impurities are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information, including detailed operational and disposal plans for Diatrizoic acid EP impurity A.

This compound, also known as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid, is a halogenated organic compound. Due to its chemical nature as a tri-iodinated benzoic acid derivative, it requires specific handling and disposal procedures to mitigate potential hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Key Chemical and Physical Properties
PropertyValue
Chemical Name 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid
Synonyms Diatrizoic Acid Related Compound A
CAS Number 1713-07-1
Molecular Formula C₉H₇I₃N₂O₃
Molecular Weight 571.88 g/mol
Physical State Solid, powder
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available
Toxicity Data not available; handle as a potentially hazardous substance. May cause skin and eye irritation. Harmful if swallowed.

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting. This protocol is based on standard practices for handling halogenated organic compounds.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]

  • Use safety goggles or a face shield to protect the eyes.[3]

  • A lab coat or other protective clothing is mandatory to prevent skin contact.[3]

  • If there is a risk of generating dust, use a NIOSH-approved respirator.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4][5][6] This is crucial to prevent mixing with non-halogenated waste streams, which can complicate and increase the cost of disposal.[4]

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[6]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[4][6] The label should clearly identify the contents, including the name "this compound."

3. Waste Handling and Transfer:

  • Conduct all transfers of the solid impurity or solutions containing it within a chemical fume hood to minimize inhalation exposure.

  • For solid waste, carefully place it directly into the designated halogenated waste container. Avoid generating dust.

  • If the impurity is in solution, pour the liquid waste carefully into the designated container, avoiding splashes.

  • Do not overfill the waste container; it should be filled to no more than 80% of its capacity to allow for expansion and prevent spills.

4. Storage of Waste:

  • Keep the halogenated organic waste container securely closed when not in use.[4][6]

  • Store the container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents.[6]

5. Final Disposal:

  • Arrange for the collection and disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

  • Spills: In case of a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a sealed container for disposal as halogenated organic waste.[4] For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_container Transfer Waste to 'Halogenated Organic Waste' Container fume_hood->waste_container spill Spill or Exposure? fume_hood->spill label_container Ensure Container is Properly Labeled waste_container->label_container close_container Securely Close Container label_container->close_container storage Store in Designated Secondary Containment Area close_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Professional Disposal ehs_contact->end spill->waste_container No emergency_procedure Follow Emergency Procedures spill->emergency_procedure Yes emergency_procedure->fume_hood

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Diatrizoic acid EP impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diatrizoic Acid EP Impurity A

This guide provides crucial safety and logistical information for handling this compound, offering procedural guidance for researchers, scientists, and drug development professionals. The following protocols are based on established safety measures for Diatrizoic acid and its derivatives.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection conforming to EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary in situations with a high risk of splashing.[1]Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) inspected before use.[2][3]Prevents skin contact and absorption. It is crucial to wash hands thoroughly after handling, even when gloves are worn.[1][4]
Body Protection A laboratory coat and close-toed footwear are the minimum requirements.[1] For more significant exposure risks, impervious clothing or an acid-resistant suit should be considered.[3][5]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary if engineering controls like a fume hood are unavailable or insufficient to control airborne dust.[1][2] For low-fume environments, an N95 mask may be suitable, while a full-face respirator with acid gas cartridges is recommended for higher exposure levels.[3]Minimizes the risk of respiratory tract irritation and potential systemic toxicity from inhaling dust or aerosols.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls:
  • Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[1][4][5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Safe Handling Practices:
  • Avoid Contact: Prevent contact with skin, eyes, and personal clothing.[1]

  • Prevent Dust and Aerosol Formation: Handle the substance in a manner that avoids the generation of dust and aerosols.[4][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][5] Do not eat, drink, or smoke in the laboratory.

  • Labeling: Ensure all containers are clearly and accurately labeled.

Storage:
  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed when not in use.[5]

  • Recommended storage for the powder form is at -20°C for long-term stability (up to 3 years).[5]

Emergency and Disposal Plans

Accidental Release Measures:

In the event of a spill, follow these steps:

  • Ensure Safety: Wear appropriate personal protective equipment, including respiratory protection, and keep unprotected personnel away.[1][5]

  • Ventilate Area: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, waterways, or soil.[1][5]

  • Clean-up: For solid spills, vacuum or sweep up the material. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1][5] Place the collected material into a suitable, labeled container for disposal.[1][4]

  • Decontamination: Decontaminate the spill area and any affected equipment.

First Aid Measures:
  • If on Skin: Wash with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5]

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

Disposal Plan:

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Regulatory Compliance: Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.[1][4][5] Do not discharge into sewer systems or the environment.[4]

Visual Workflow: Chemical Spill Response

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Response_Preparation Response Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Assess Assess the Situation (Identify substance, quantity, and risks) Spill->Assess Alert Alert Others in the Area Assess->Alert Evacuate Evacuate Immediate Area (if necessary) Alert->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Evacuate->PPE Materials Gather Spill Kit Materials (Absorbents, Neutralizers, Waste Bags) PPE->Materials Contain Contain the Spill (Prevent spreading) Materials->Contain Absorb Absorb or Neutralize (Follow specific procedure for the chemical) Contain->Absorb Collect Collect Residue (Place in labeled hazardous waste container) Absorb->Collect Decontaminate Decontaminate Area and Equipment Collect->Decontaminate Dispose Dispose of Waste (According to regulations) Decontaminate->Dispose Report Report the Incident (Follow institutional protocols) Dispose->Report

Caption: Logical workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diatrizoic acid EP impurity A
Reactant of Route 2
Reactant of Route 2
Diatrizoic acid EP impurity A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.